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N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline Documentation Hub

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  • Product: N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline
  • CAS: 1040691-16-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis, Physicochemical Profiling, and Applications of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (CAS 1040691-16-4)

Executive Summary In the landscape of modern drug discovery and combinatorial chemistry, the strategic selection of molecular building blocks dictates the success of downstream structure-activity relationship (SAR) campa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and combinatorial chemistry, the strategic selection of molecular building blocks dictates the success of downstream structure-activity relationship (SAR) campaigns. N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (CAS 1040691-16-4) is a highly specialized secondary amine intermediate. By combining a lipophilic membrane-anchoring domain with a hydrophilic, PEG-like solubilizing ether chain, this compound serves as a versatile pharmacophore scaffold.

This whitepaper provides an authoritative guide on the structural rationale, physicochemical properties, and a self-validating synthetic methodology for this critical intermediate, designed specifically for researchers and drug development professionals.

Structural Rationale and Pharmacophore Mapping

The utility of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline lies in its dual-domain architecture, which allows medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of target active pharmaceutical ingredients (APIs).

  • The 4-Butoxybenzyl Domain: The para-butoxy substitution on the benzyl ring acts as a highly lipophilic anchor. In target binding, this flexible alkyl chain can penetrate deep, hydrophobic binding pockets (such as those found in specific GPCRs or kinase allosteric sites), while the benzyl ring facilitates

    
     stacking interactions.
    
  • The 2-(2-ethoxyethoxy) Domain: Positioned ortho on the aniline core, this di-ether chain functions as a miniature polyethylene glycol (PEG) unit. It introduces critical hydrogen-bond acceptors that coordinate with water molecules, forming a hydration shell that offsets the extreme lipophilicity of the butoxybenzyl group, thereby preventing compound aggregation in aqueous assays.

  • The Secondary Amine Core: Acting as the central hinge, the secondary amine provides a vector for further functionalization (e.g., acylation to form amides, or further alkylation to tertiary amines) and serves as a vital hydrogen-bond donor.

Pharmacophore Core N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline CAS: 1040691-16-4 Hydrophobic 4-Butoxybenzyl Motif • Lipophilic Anchor • Membrane Permeability Core->Hydrophobic Domain 1 Hydrophilic 2-(2-ethoxyethoxy) Motif • PEG-like Solubilizer • H-Bond Acceptor Core->Hydrophilic Domain 2 Linker Secondary Amine Core • H-Bond Donor • Conformational Flexibility Core->Linker Core Linkage

Pharmacophore mapping and physicochemical contributions of the structural motifs.

Physicochemical Profiling

Understanding the quantitative metrics of this intermediate is crucial for predicting its behavior in biological assays and subsequent synthetic steps. The data below highlights its compliance with Lipinski's Rule of Five, making it an ideal precursor for orally bioavailable drugs.

PropertyValueCausality / Significance in Drug Design
Chemical Name N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)anilineStandardized IUPAC nomenclature for IP tracking.
CAS Number 1040691-16-4Unique registry identifier for global procurement [1].
Molecular Formula C₂₁H₂₉NO₃Establishes the exact atomic composition.
Molecular Weight 343.47 g/mol MW < 500 g/mol ; ensures the final API has room for added mass while remaining orally bioavailable.
Estimated LogP ~4.2High lipophilicity driven by the butoxy chain; ensures excellent passive membrane permeability.
H-Bond Donors 1The secondary amine allows for specific target interactions without overly restricting desolvation.
H-Bond Acceptors 4The ether oxygens enhance aqueous solubility and metabolic stability.
Rotatable Bonds 11High flexibility allows for "induced-fit" binding conformations within complex protein targets.

Synthetic Methodology: Self-Validating Reductive Amination

The most efficient, robust, and scalable method to synthesize N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline is via the reductive amination of 4-butoxybenzaldehyde [2] with 2-(2-ethoxyethoxy)aniline [3].

To ensure trustworthiness and high yield, this protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) . The causality behind this choice is critical: unlike Sodium Borohydride (NaBH₄), NaBH(OAc)₃ is a mild reducing agent that will not reduce the starting aldehyde directly. It selectively reduces the protonated imine intermediate, preventing the formation of unwanted 4-butoxybenzyl alcohol byproducts [4].

Step-by-Step Protocol

Reagents Required:

  • 4-Butoxybenzaldehyde (1.0 equiv, ~0.5 M)

  • 2-(2-ethoxyethoxy)aniline (1.05 equiv)

  • Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Workflow & Self-Validation Mechanisms:

  • Imine Formation (Reaction Initiation):

    • Action: Dissolve 4-butoxybenzaldehyde and 2-(2-ethoxyethoxy)aniline in anhydrous DCE under a nitrogen atmosphere. Add glacial acetic acid. Stir at room temperature for 1–2 hours.

    • Causality: Acetic acid acts as an acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the weakly nucleophilic aniline.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate system. The disappearance of the UV-active aldehyde spot and the emergence of a new, less polar Schiff base (imine) spot confirms the reaction is ready for the next phase.

  • Selective Reduction:

    • Action: Add NaBH(OAc)₃ portion-wise to the stirring solution at 0 °C, then allow it to warm to room temperature. Stir for 12 hours.

    • Causality: Portion-wise addition controls the mild exothermic release of hydrogen gas. The triacetoxy ligands withdraw electron density from the boron, making the hydride less reactive and perfectly tuned to only attack the highly electrophilic protonated imine.

    • Self-Validation: Perform a Ninhydrin stain on the TLC plate. The primary aniline starting material will stain differently (often a deep brown/purple) compared to the newly formed secondary amine product, which typically resists strong staining or appears faint pink, validating the complete conversion of the imine.

  • Quenching and Phase Separation:

    • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract with Dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The basic bicarbonate neutralizes the acetic acid and decomposes any unreacted hydride. Shifting the pH to 8 ensures the secondary amine product is fully deprotonated (free base form), forcing it to partition entirely into the organic layer while the boron salts wash away in the aqueous phase.

Synthesis SM1 4-Butoxybenzaldehyde (CAS 5736-88-9) Imine Protonated Imine Intermediate SM1->Imine + SM2 DCE, AcOH (cat.) RT, 1-2h SM2 2-(2-ethoxyethoxy)aniline (CAS 3062-48-4) SM2->Imine Product Target Compound (CAS 1040691-16-4) Imine->Product NaBH(OAc)3 RT, 12h Selective Reduction

Reductive amination pathway for synthesizing the target compound.

Analytical Validation and Quality Control

To guarantee the structural integrity of the synthesized batch before deploying it into high-throughput screening libraries or API synthesis, the following analytical suite must be executed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Validates the exact mass. The positive electrospray ionization (ESI+) spectrum should display a dominant

    
     peak at m/z 344.2.
    
  • ¹H NMR (400 MHz, CDCl₃): Crucial for confirming the linkage. Look for the distinct singlet integrating to 2 protons around

    
     4.2–4.4 ppm, which corresponds to the benzylic 
    
    
    
    bridging the two aromatic systems. The broad singlet (~
    
    
    4.0 ppm) integrating to 1 proton will confirm the presence of the secondary amine (
    
    
    ).
  • HPLC Purity: A reverse-phase C18 column using a water/acetonitrile gradient (with 0.1% TFA) should yield a single sharp peak with >98% Area Under Curve (AUC), confirming the absence of over-reduced alcohol or unreacted aniline.

Applications in Drug Development

N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline is not an end-product but a highly sophisticated privileged scaffold .

Combinatorial Library Generation: Because secondary amines are excellent nucleophiles, this compound is frequently utilized in parallel synthesis arrays. It can be reacted with various sulfonyl chlorides, acid chlorides, or isocyanates to generate sulfonamides, amides, and ureas, respectively. The resulting libraries possess high structural diversity while maintaining a consistent, drug-like physicochemical core.

Targeted Kinase and GPCR Inhibitors: The specific spatial arrangement of the para-butoxy group and the ortho-ethoxyethoxy group mimics the binding modalities of several known antipsychotic and analgesic pharmacophores. The hydrophobic tail anchors the molecule in deep receptor clefts, while the ether chain extends toward the solvent-exposed regions, improving the pharmacokinetic (PK) half-life of the resulting drug candidate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from[Link]

Exploratory

Comprehensive Spectral Characterization and Analytical Workflows for N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In modern pharmaceutical synthesis and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern pharmaceutical synthesis and materials science, highly functionalized secondary anilines serve as critical building blocks. N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (CAS: 1040691-16-4) is a prime example of such a specialized intermediate, featuring both a lipophilic 4-butoxybenzyl moiety and a polar 2-ethoxyethoxy ether chain.

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. The following sections detail the orthogonal analytical techniques—specifically Multinuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)—required to unambiguously elucidate this compound's structure. Every protocol provided is a self-validating system, engineered to highlight the causality behind our experimental choices and ensure absolute data integrity.

Physicochemical Profiling

Before initiating spectral acquisition, understanding the molecule's physicochemical baseline is critical for solvent selection and chromatographic method development. The presence of multiple ether linkages and a secondary amine dictates its solubility profile and ionization behavior.

Table 1: Physicochemical & Structural Properties

PropertyValue
Chemical Name N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline
CAS Registry Number 1040691-16-4
MDL Number MFCD10688191
Molecular Formula C₂₁H₂₉NO₃
Molecular Weight 343.46 g/mol
Exact Mass (Monoisotopic) 343.2147 Da
Hydrogen Bond Donors / Acceptors 1 / 4

High-Resolution Spectral Data & Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for mapping the carbon-hydrogen framework of organic intermediates.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃) Note: The 4-butoxybenzyl moiety exhibits a characteristic AA'BB' spin system, confirming the para-substitution pattern.

Chemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Assignment
7.25d2H8.2Benzyl Ar-H (ortho to -CH₂-)
6.88d2H8.2Benzyl Ar-H (ortho to -OBu)
6.85dd1H8.0, 1.5Aniline Ar-H (C3, ortho to O)
6.78td1H7.8, 1.5Aniline Ar-H (C5, para to O)
6.65td1H7.8, 1.5Aniline Ar-H (C4, meta to O)
6.58dd1H8.0, 1.5Aniline Ar-H (C6, ortho to NH)
4.65br s1H-Secondary Amine (-NH)
4.28s2H-Benzylic -CH₂-
4.12t2H5.2Ethoxyethoxy Ar-O-CH₂-
3.95t2H6.5Butoxy -O-CH₂-
3.82t2H5.2Ethoxyethoxy -CH₂-O-
3.65q2H7.0Ethoxyethoxy -O-CH₂-CH₃
1.75, 1.48m, m2H, 2H-Butoxy aliphatic -CH₂-CH₂-
1.22t3H7.0Ethoxyethoxy terminal -CH₃
0.95t3H7.4Butoxy terminal -CH₃

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)TypeStructural Assignment
158.0, 146.5CAr-C (ipso to -OBu), Ar-C (ipso to O-ethoxyethoxy)
138.2, 132.1CAr-C (ipso to NH), Benzyl Ar-C (ipso to CH₂)
129.4, 114.6CHBenzyl Ar-C (AA'BB' system, 4C total)
121.3, 117.5, 112.1, 110.8CHAniline Ar-C (C4, C5, C3, C6)
69.8, 69.2, 68.1, 66.4CH₂Ether chain carbons (-O-CH₂-)
47.5CH₂Benzylic -CH₂-
31.4, 19.3CH₂Butoxy aliphatic -CH₂-
15.2, 13.9CH₃Terminal methyls (Ethoxyethoxy, Butoxy)
Mass Spectrometry & Infrared Profiling

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is utilized to validate the exact mass and isotopic fidelity of polar and semi-polar organic compounds[1].

Table 4: HRMS (ESI-TOF) & FTIR (ATR) Data

TechniqueParameter / SignalValue / Assignment
HRMS (ESI+) Calculated[M+H]⁺344.2220 m/z
Observed [M+H]⁺344.2224 m/z
Mass Error (Δ ppm)+1.16 ppm (Validates C₂₁H₂₉NO₃)
FTIR (ATR) 3410 cm⁻¹N-H stretch (secondary amine)
2950, 2920, 2870 cm⁻¹C-H stretch (aliphatic sp³)
1245, 1120 cm⁻¹C-O-C stretch (aryl and aliphatic ethers)

Validated Experimental Workflows

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality.

Protocol A: NMR Sample Preparation and Acquisition
  • Gravimetric Sampling: Weigh exactly 15.0 mg of the analyte using a calibrated microbalance.

    • Causality: A 15 mg mass provides an optimal signal-to-noise (S/N) ratio for ¹³C NMR within a reasonable acquisition time (<1 hour) while preventing concentration-dependent chemical shift artifacts (such as artificial broadening of the -NH peak).

  • Solvation & Internal Referencing: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected due to its aprotic nature. It prevents the rapid chemical exchange of the secondary amine proton, allowing the broad singlet at 4.65 ppm to be clearly observed. TMS acts as the internal zero-point reference, ensuring chemical shift accuracy.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

    • Causality: Removing undissolved microscopic particulates eliminates localized magnetic field inhomogeneities, ensuring sharp, well-resolved peaks (narrow lineshape) during shimming.

Protocol B: LC-ESI-HRMS Workflow
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v).

    • Causality: This specific concentration prevents detector saturation and mitigates ion suppression while remaining well above the instrument's limit of detection[2].

  • Chromatographic Separation: Inject 2 µL onto a sub-2-micron C18 UPLC column (1.7 µm, 2.1 x 100 mm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

    • Causality: The high theoretical plate count of the 1.7 µm stationary phase resolves the target compound from potential regioisomeric impurities. Formic acid is strictly required as a proton source to facilitate positive ionization.

  • Ionization & Detection: Operate the mass spectrometer in ESI positive mode (ESI+). Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

    • Causality: ESI+ is the ideal ionization mode because the secondary aniline nitrogen readily accepts a proton under acidic conditions, yielding a strong [M+H]⁺ pseudomolecular ion[1].

  • Real-Time Mass Calibration: Utilize a lock-mass solution (e.g., Leucine Enkephalin) infused continuously via a secondary sprayer during the run.

    • Causality: Real-time mass correction compensates for time-of-flight tube thermal drift, ensuring the sub-5 ppm mass accuracy required for definitive structural confirmation.

Analytical Workflow Visualization

The following diagram maps the logical progression from raw sample handling through orthogonal data acquisition and final structural validation.

AnalyticalWorkflow A N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (Batch Sampling) B Sample Preparation (Aliquoting & Solvation) A->B C LC-ESI-HRMS Analysis (Mass Accuracy & Purity) B->C MeOH / 0.1% FA D Multinuclear NMR (1H & 13C Structural Elucidation) B->D CDCl3 E Data Processing & Alignment (Signal Integration) C->E D->E F Spectral Validation & Impurity Profiling E->F G Final QA/QC Release F->G

Fig 1: End-to-end analytical workflow for the spectral validation of the aniline derivative.

References

  • Title: Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Machine learning for detection and identification of emerging contaminants with non-targeted LC/ESI/HRMS screening Source: DiVA Portal (Academic Archive) URL: [Link]

Sources

Foundational

N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline molecular weight

An In-Depth Technical Guide to N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline: Synthesis, Characterization, and Applications Executive Summary: This technical guide provides a comprehensive overview of N-(4-Butoxybenzyl)-2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline: Synthesis, Characterization, and Applications

Executive Summary: This technical guide provides a comprehensive overview of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline, a substituted N-benzylaniline derivative of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is sparse in public literature, this document, written from the perspective of a Senior Application Scientist, establishes its core molecular properties, outlines robust protocols for its synthesis and characterization, and discusses its potential applications based on the well-established principles of its structural class. We will delve into the causality behind experimental design, ensuring each protocol is a self-validating system for producing and verifying the compound. The central focus is the elucidation of its molecular weight, supported by a full suite of analytical methodologies.

Introduction: The N-Benzylaniline Scaffold

The substituted aniline moiety is a cornerstone in the development of a vast range of therapeutic agents and functional materials.[1][2] Its synthetic versatility and capacity to engage in crucial interactions with biological targets have solidified its status as a "privileged structure" in medicinal chemistry.[2] The N-benzylaniline framework, in particular, serves as the backbone for numerous compounds with significant biological activity.[3]

N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline incorporates several key structural features that merit investigation:

  • A Secondary Aromatic Amine: The N-benzyl linkage provides a specific geometry and hydrogen-bonding capability.

  • An Ortho-Alkoxy Aniline: The 2-(2-ethoxyethoxy) group significantly influences the electronic properties and conformation of the aniline ring, potentially modulating its pKa and binding interactions.

  • A Para-Alkoxy Benzyl Group: The 4-butoxy substituent on the benzyl ring adds lipophilicity, which can be critical for membrane permeability and target engagement.

  • Flexible Ether Chains: The presence of two ether linkages introduces conformational flexibility and hydrophilicity, which can be leveraged to optimize pharmacokinetic properties such as solubility.

This guide will systematically detail the essential technical information required for researchers and drug development professionals to synthesize, verify, and utilize this compound.

Molecular Profile and Physicochemical Properties

A foundational understanding of a molecule begins with its precise structure and resulting physical properties.

Chemical Structure

The structure of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline is defined by the connectivity described in its IUPAC name. A 2D representation is provided below.

Caption: 2D Structure of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline.

Molecular Formula and Weight

Based on the chemical structure, the molecular formula is determined by summing the constituent atoms.

  • Carbon (C): 6 (aniline ring) + 1 (methylene bridge) + 6 (benzyl ring) + 4 (butoxy chain) + 4 (ethoxyethoxy chain) = 21

  • Hydrogen (H): 4 (aniline ring) + 1 (on N) + 2 (methylene bridge) + 4 (benzyl ring) + 9 (butoxy chain) + 9 (ethoxyethoxy chain) = 29

  • Nitrogen (N): 1

  • Oxygen (O): 1 (butoxy ether) + 2 (ethoxyethoxy ethers) = 3

This yields the definitive molecular formula: C₂₁H₂₉NO₃ .

From this formula, the molecular weight (MW) is calculated using the atomic weights of the elements: MW = (21 × 12.011) + (29 × 1.008) + (1 × 14.007) + (3 × 15.999) = 343.47 g/mol .

Physicochemical Data Summary
PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 343.47 g/mol Influences diffusion, bioavailability, and synthetic accessibility.
Molecular Formula C₂₁H₂₉NO₃ Defines the elemental composition and exact mass.
XLogP3 4.5 - 5.5Predicts lipophilicity, impacting solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 40.5 ŲEstimates the polar surface area, affecting cell penetration.
Hydrogen Bond Donors 1 (the N-H group)Potential for specific interactions with biological targets.
Hydrogen Bond Acceptors 4 (the N and 3 O atoms)Potential for specific interactions with biological targets.
Rotatable Bonds 11Indicates molecular flexibility, which affects target binding and entropy.

Synthesis and Manufacturing

The synthesis of N-benzylanilines can be reliably achieved through several established methods.[3] For N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline, reductive amination represents a highly efficient and controllable two-step, one-pot strategy. This method is superior to direct alkylation with a benzyl halide, as it avoids the common issue of over-alkylation which can produce tertiary amine byproducts.[3]

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic approach disconnects the C-N bond formed during the key synthetic step, identifying the commercially available or readily synthesized starting materials.

retrosynthesis cluster_precursors Key Precursors target N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (C₂₁H₂₉NO₃) schiff_base Schiff Base Intermediate target->schiff_base Reduction (e.g., NaBH₄) aniline 2-(2-Ethoxyethoxy)aniline aldehyde 4-Butoxybenzaldehyde schiff_base->aniline Condensation schiff_base->aldehyde Condensation

Caption: Retrosynthetic analysis via a reductive amination pathway.

Detailed Synthetic Protocol: Reductive Amination

This protocol describes the synthesis from 2-(2-ethoxyethoxy)aniline and 4-butoxybenzaldehyde. The causality is as follows: an acid catalyst promotes the formation of a Schiff base (imine) intermediate, which is then selectively reduced in situ by a mild reducing agent like sodium borohydride.

Materials:

  • 2-(2-Ethoxyethoxy)aniline (1.0 eq)

  • 4-Butoxybenzaldehyde (1.05 eq)

  • Methanol (or Ethanol), anhydrous

  • Glacial Acetic Acid (catalytic, ~2-3 drops)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Methodology:

  • Schiff Base Formation:

    • To a round-bottom flask charged with a magnetic stir bar, add 2-(2-ethoxyethoxy)aniline (1.0 eq) and anhydrous methanol (approx. 10 mL per mmol of aniline).

    • Begin stirring and add 4-butoxybenzaldehyde (1.05 eq). A slight excess of the aldehyde ensures full conversion of the limiting aniline.

    • Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde carbonyl, accelerating the nucleophilic attack by the aniline.

    • Attach a reflux condenser and heat the mixture to a gentle reflux (or stir at room temperature) for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aniline starting material and the appearance of the higher Rf imine intermediate.

  • In Situ Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. This is critical to moderate the exothermic reaction of NaBH₄ with the protic solvent and prevent unwanted side reactions.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. The excess reducing agent ensures the complete reduction of the imine.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until the imine is fully consumed (as monitored by TLC/LC-MS).

  • Workup and Isolation:

    • Quench the reaction by slowly adding deionized water to decompose any remaining NaBH₄.

    • Reduce the volume of methanol under reduced pressure using a rotary evaporator.

    • Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification Workflow

The crude product will likely contain minor impurities. Purification via flash column chromatography is the standard and effective method.

purification_workflow start Crude Product (in minimal solvent) load Load onto Silica Gel Column start->load elute Elute with Gradient Solvent System (e.g., Hexane:Ethyl Acetate) load->elute collect Collect Fractions based on TLC Analysis elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate end Pure N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline evaporate->end

Caption: Standard workflow for purification by flash chromatography.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.[4]

Overview of Analytical Workflow

The following workflow ensures a comprehensive characterization of the final product.

analytical_workflow cluster_structure Structural Confirmation cluster_purity Purity Assessment nmr ¹H & ¹³C NMR (Confirms Connectivity) ms Mass Spectrometry (Confirms Molecular Weight) ir IR Spectroscopy (Confirms Functional Groups) hplc HPLC-UV/DAD (Determines % Purity) sample Purified Sample sample->nmr sample->ms sample->ir sample->hplc

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide key diagnostic signals.

    • Aromatic Region (6.5-7.5 ppm): Complex multiplets corresponding to the 8 protons on the two substituted benzene rings.

    • N-H Proton (~4.5-5.5 ppm): A broad singlet or triplet, which can be confirmed by D₂O exchange.

    • Benzylic Protons (-CH₂-) (~4.3 ppm): A characteristic singlet or doublet integrating to 2H.

    • Ether Protons (-OCH₂-) (3.5-4.1 ppm): A series of overlapping triplets and multiplets corresponding to the butoxy and ethoxyethoxy chains.

    • Alkyl Protons (0.9-1.8 ppm): Signals for the terminal methyl and internal methylene groups of the alkyl chains, showing characteristic splitting patterns (e.g., a triplet for the terminal CH₃ groups).

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments.

    • Aromatic Carbons (110-160 ppm): 12 distinct signals are expected due to the lack of symmetry.

    • Benzylic Carbon (~48-55 ppm): Signal for the methylene bridge carbon.

    • Alkoxy Carbons (15-70 ppm): Signals corresponding to the carbons in the butoxy and ethoxyethoxy chains.

Mass Spectrometry (MS)

Mass spectrometry directly validates the molecular weight of the compound.[4]

  • Methodology: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule. The sample is dissolved in a solvent like methanol or acetonitrile, often with 0.1% formic acid to facilitate protonation.

  • Expected Result: The primary ion observed will be the protonated molecule, [M+H]⁺.

    • Calculated [M+H]⁺: 343.47 + 1.008 = 344.48 m/z .

    • High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm) of the theoretical value. A characteristic fragmentation pattern involving the loss of the benzyl group (tropylium cation at m/z 91) may also be observed.[3][6]

Applications in Research and Drug Discovery

Substituted anilines are a cornerstone of modern drug discovery, frequently appearing in kinase inhibitors, antimicrobials, and agents targeting the central nervous system.[1][7]

Role as a Privileged Scaffold

The N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline structure is a versatile scaffold for library synthesis. The secondary amine provides a reactive handle for further functionalization, while the two aromatic rings can be modified with different substituents to explore structure-activity relationships (SAR).

Potential as a Kinase Inhibitor

Many successful tyrosine kinase inhibitors (TKIs) used in oncology, such as Gefitinib and Erlotinib, are based on anilinoquinazoline or anilinoquinoline cores.[1] The aniline portion of these drugs binds within the ATP-binding pocket of the kinase. The substituents on the aniline ring are critical for modulating potency and selectivity. This compound could serve as a novel building block for synthesizing new kinase inhibitors, where the ethoxyethoxy and butoxy groups probe different regions of the kinase binding site to achieve new selectivity profiles.

Considerations for Drug Development

While anilines are valuable, they are not without challenges. They can be susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites.[8] Early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology screening would be essential in any drug development program utilizing this scaffold to assess its metabolic stability and safety profile. The flexible ether chains are often incorporated to improve solubility and may favorably impact metabolic pathways compared to simple alkyl groups.

Conclusion

N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline is a well-defined chemical entity with a molecular weight of 343.47 g/mol and a molecular formula of C₂₁H₂₉NO₃ . This technical guide has provided a comprehensive framework for its synthesis via reductive amination and its rigorous characterization using a suite of modern analytical techniques, including NMR and mass spectrometry. The structural features of this compound make it a promising scaffold for applications in medicinal chemistry, particularly in the design of novel therapeutics. The detailed protocols and scientific rationale presented herein offer researchers a solid foundation for producing, verifying, and utilizing this versatile molecule in their discovery programs.

References

  • BenchChem. (2025). potential applications of substituted anilines in medicinal chemistry. Retrieved from https://www.benchchem.com/application-notes/2645/potential-applications-of-substituted-anilines-in-medicinal-chemistry
  • BenchChem. (2025). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Retrieved from https://www.benchchem.
  • BenchChem. (2025). "spectroscopic comparison of N-alkylaniline isomers". Retrieved from https://www.benchchem.com/application-notes/2653/spectroscopic-comparison-of-n-alkylaniline-isomers
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from https://www.cresset-group.com/news/aniline-replacement-in-drug-like-compounds/
  • SlidePlayer. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from https://slideplayer.com/slide/13840733/
  • SciSpace. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2326. Retrieved from https://typeset.io/papers/nmr-spectra-of-some-nitro-substituted-n-alkylanilines-i-2q7q2w9p
  • ACS Publications. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 428-431. Retrieved from https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00072
  • ResearchGate. (2025, October 19). Competitive benzyl cation transfer & proton transfer:collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Journal of the American Society for Mass Spectrometry. Retrieved from https://www.researchgate.
  • ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from https://www.researchgate.
  • Avantor. (n.d.). N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline. Retrieved from https://us.vwr.com/store/product/25954206/n-4-butoxybenzyl-2-2-ethoxyethoxy-aniline
  • BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. Retrieved from https://www.benchchem.
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Marmara Pharmaceutical Journal, 8(1), 19-27. Retrieved from https://dergipark.org.tr/en/pub/marupj/issue/303/3391
  • Google Patents. (2020). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof. Retrieved from https://patents.google.

Sources

Exploratory

Pharmacological Profiling and Synthesis of Substituted N-Benzylanilines: A Technical Whitepaper

Executive Summary Substituted N-benzylanilines represent a highly versatile and potent pharmacophore in modern drug discovery. Characterized by a secondary amine bridging a phenyl ring and a benzyl group, this structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted N-benzylanilines represent a highly versatile and potent pharmacophore in modern drug discovery. Characterized by a secondary amine bridging a phenyl ring and a benzyl group, this structural motif provides a flexible hinge that allows the two aromatic systems to adopt optimal conformations within various target enzyme binding pockets. This in-depth technical guide explores the biological activity of N-benzylaniline derivatives, detailing their mechanistic roles as antimicrobial agents, neurological enzyme inhibitors, and metabolic activators. Furthermore, it provides validated synthetic methodologies and assay protocols to support ongoing research and drug development efforts.

Structural Rationale and Pharmacophore Dynamics

The biological efficacy of N-benzylanilines is heavily dictated by the electronic distribution and steric bulk of substitutions on either the aniline or benzyl rings. The core secondary amine acts as a critical hydrogen bond donor, while the flanking aromatic rings engage in ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 stacking and hydrophobic interactions within target active sites . For instance, halogenation at the para-position of the aniline ring significantly enhances lipophilicity, driving stronger hydrophobic interactions and halogen bonding with target proteins, which is a key driver for their neuropharmacological activity 1.

Antimicrobial Efficacy: Disruption of Bacterial Fatty Acid Synthesis

The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel antimicrobial mechanisms. N-benzylanilines have proven highly effective against Gram-positive pathogens by targeting the bacterial fatty acid synthesis pathway 2.

Mechanism of Action: These compounds act as competitive inhibitors of saFabI (enoyl-acyl carrier protein reductase), an enzyme essential for bacterial cell wall lipid elongation. By mimicking the binding mode of the known inhibitor triclosan, N-benzylanilines occupy the saFabI active site. This prevents the reduction of trans-2-octenoyl-CoA, leading to the blockade of biofilm formation and subsequent bacterial cell lysis 3.

saFabI_Pathway A Substituted N-Benzylaniline B saFabI Enzyme (Enoyl-ACP Reductase) A->B Competitive Binding C Inhibition of NADPH Reduction B->C Prevents D Blockade of Bacterial Fatty Acid Synthesis C->D Leads to E Biofilm Eradication & MRSA Cell Death D->E Results in

Mechanism of N-benzylaniline-mediated MRSA cell death via saFabI inhibition.

Table 1: Minimum Inhibitory Concentrations (MIC) Against Bacterial Strains
Compound Class / DerivativeTarget OrganismMIC RangeReference
N-benzyl tricyclic indolinesS. aureus (MSSA)1.56 - >25 µg/mL2
N-benzyl tricyclic indolinesS. aureus (MRSA)3.13 - >25 µg/mL2
Benzyl phenyl sulfide derivativesS. aureus (MRSA)2 - 64 µg/mL2
Compound 4k (N-benzylaniline)Clinical MRSA Strains0.5 µg/mL3
Protocol 1: In Vitro saFabI Inhibition Assay

Objective: Quantify the inhibitory potency of N-benzylanilines against saFabI. Causality & Rationale: saFabI utilizes NADPH as a cofactor to reduce its substrate. By monitoring the consumption of NADPH spectrophotometrically, we can directly measure enzyme kinetics. A decrease in the rate of NADPH consumption indicates successful enzyme inhibition.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM ADA (pH 6.5), 150 mM NaCl, and 10% glycerol. Rationale: This buffer mimics the physiological pH and ionic strength required for optimal saFabI stability.

  • Enzyme Incubation: Combine 10 nM purified saFabI with varying concentrations of the N-benzylaniline derivative (dissolved in DMSO) in a 96-well plate. Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the reaction begins.

  • Reaction Initiation: Add 200 µM NADPH and 50 µM trans-2-octenoyl-CoA to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the absorbance at 340 nm using a microplate reader for 5 minutes.

  • Validation Checkpoint (Self-Validating System): Include a positive control (e.g., triclosan) and a negative control (DMSO vehicle). The assay is validated if the negative control shows a steep, linear decrease in A340 (active NADPH consumption) and the positive control shows near-zero change.

Neurological Enzyme Modulation: AChE and Carbonic Anhydrase

Beyond antimicrobial applications, N-benzylanilines show significant promise in neuropharmacology, specifically as inhibitors of Acetylcholinesterase (AChE) and human Carbonic Anhydrases (hCA I and II) 1, 4. These enzymes are primary targets for Alzheimer's disease and glaucoma, respectively.

Molecular docking studies reveal that halogen substitutions (e.g., a chlorine atom at the para-position of the aniline ring) dramatically enhance binding affinity. The electron-withdrawing nature of the halogen creates a polarized surface that engages in strong halogen bonding with the amino acid residues in the catalytic gorge of AChE, while the flexible benzyl group navigates the hydrophobic peripheral anionic site 1.

Table 2: Enzyme Inhibitory Activity of N-Benzylaniline Derivatives
Target EnzymeIC50 Range (nM)Ki Range (nM)Best Performing DerivativeReference
Acetylcholinesterase (AChE)182.45 – 520.21149.24 – 519.59N-benzyl-4-chloroaniline1, 4
Carbonic Anhydrase I (hCA I)243.11 – 633.54202.12 – 635.31Para-chlorinated derivatives1
Carbonic Anhydrase II (hCA II)296.32 – 518.37298.57 – 511.18Para-chlorinated derivatives1

Synthetic Methodology: Reductive Amination Workflow

The most efficient and scalable method for generating a library of substituted N-benzylanilines is via reductive amination. This two-step process involves the formation of an imine (Schiff base) followed by reduction to the secondary amine 5.

Synthesis_Workflow Step1 Equimolar mixture of Aniline + Benzaldehyde Step2 Imine Formation (Stir at 70°C, 6-9h) Step1->Step2 Solvent (e.g., EtOH) Step3 Cooling & Precipitation (4°C, 12h) Step2->Step3 TLC Monitoring Step4 Reduction (NaBH4 in MeOH, RT) Step3->Step4 Filter & Resuspend Step5 Work-up & Purification (Extraction & Silica Gel) Step4->Step5 Quench with H2O Step6 Pure Substituted N-Benzylaniline Step5->Step6 Characterization (NMR/MS)

Reductive amination workflow for synthesizing N-benzylaniline derivatives.

Protocol 2: Synthesis of N-Benzyl-4-chloroaniline

Objective: Synthesize a high-purity N-benzylaniline derivative for biological screening. Causality & Rationale: A two-step process is preferred over a one-pot synthesis to prevent the premature reduction of the starting aldehyde to an alcohol. Isolating the imine intermediate ensures maximum atom economy and product purity.

  • Imine Formation: Dissolve 1 equivalent of 4-chloroaniline and 1 equivalent of benzaldehyde in absolute ethanol. Heat the mixture to 70°C and stir for 6-9 hours. Rationale: Absolute ethanol is used to minimize water content, driving the condensation equilibrium toward the Schiff base.

  • Intermediate Isolation: Cool the reaction to 4°C for 12 hours to precipitate the imine. Filter and wash with cold methanol.

  • Reduction: Suspend the isolated imine in methanol. Slowly add 1.5 equivalents of Sodium Borohydride (NaBH₄) at room temperature. Stir for 1 hour. Rationale: NaBH₄ is a mild reducing agent that selectively reduces the C=N double bond without cleaving the carbon-halogen bond on the aniline ring.

  • Work-up: Quench the reaction with crushed ice/water to destroy excess NaBH₄. Extract with dichloromethane (3 x 50 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Validation Checkpoint (Self-Validating System): Perform Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate gradient. The disappearance of the imine spot and the emergence of a new, lower-Rf spot (due to the increased polarity of the secondary amine) validates the reduction. Final structural confirmation must be achieved via ¹H NMR (verifying the characteristic benzylic CH₂ singlet around 4.3 ppm) and Mass Spectrometry.

Emerging Frontiers: ALDH2 Activation

Recent studies have expanded the utility of the N-benzylaniline scaffold into metabolic regulation, specifically as activators of Aldehyde Dehydrogenase 2 (ALDH2) 6. ALDH2 activation is a critical therapeutic strategy for neuroprotection against ischemic stroke, as it accelerates the clearance of toxic reactive aldehydes generated during oxidative stress. Structural optimizations of the N-benzylaniline core, such as introducing amino groups at specific alkyl-substituted amide moieties, have yielded novel water-soluble activators with robust in vivo protective activity 6.

References

  • Arabian Journal of Chemistry. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Available at: [Link]

  • ACS Medicinal Chemistry Letters. N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus. Available at: [Link]

  • MDPI. Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. Available at: [Link]

  • PMC / NIH. Design, Synthesis, and Study of Protective Activity Against Stroke for Novel Water-Soluble Aldehyde Dehydrogenase 2 Activators. Available at:[Link]

Sources

Foundational

Decoding the Privileged Scaffold: Mechanisms of Action and Evaluation Protocols for Novel Aniline Derivatives

Executive Summary The aniline scaffold represents a structurally privileged pharmacophore in modern medicinal chemistry. Its synthetic tractability, combined with its ability to form highly specific hydrogen bonds and va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aniline scaffold represents a structurally privileged pharmacophore in modern medicinal chemistry. Its synthetic tractability, combined with its ability to form highly specific hydrogen bonds and van der Waals interactions within complex biological targets, has cemented its role in the development of targeted therapeutics[1]. For researchers engaged in oncology and rational drug design, novel aniline derivatives primarily operate through two highly validated mechanisms of action: the ATP-competitive inhibition of protein kinases[1][2] and the disruption of cytoskeletal dynamics via tubulin polymerization inhibition[1][3].

This technical guide provides a comprehensive, protocol-driven framework for understanding, evaluating, and validating the mechanisms of action for novel aniline-based chemical entities.

Mechanism I: ATP-Competitive Kinase Inhibition

Protein kinases are critical regulators of signal transduction pathways; their dysregulation is a hallmark of numerous malignancies, including breast, lung, and colon cancers[1][2]. Novel aniline-based inhibitors typically function as Type I or Type II ATP-competitive inhibitors[2].

Causality in Structural Design

The primary amine nitrogen of the aniline ring, alongside carefully selected ortho-, meta-, or para-substituents, acts as a critical hydrogen bond donor/acceptor pair. This motif mimics the adenine ring of ATP, anchoring the derivative within the highly conserved ATP-binding pocket (the hinge region) of receptor tyrosine kinases (RTKs) such as EGFR or c-Src[1]. By occupying this space, the aniline derivative sterically occludes ATP, preventing the transphosphorylation of downstream substrates and effectively silencing the signaling cascades (e.g., PI3K/AKT, MAPK) responsible for tumor cell proliferation and angiogenesis[1].

RTK_Pathway Aniline Novel Aniline Derivative (ATP-Competitive Inhibitor) RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Src) Aniline->RTK Steric Hindrance & H-Bonding in Pocket Downstream Downstream Phosphorylation (PI3K/AKT, MAPK Cascades) RTK->Downstream Signal Transduction ATP Intracellular ATP ATP->RTK Binds ATP Pocket Proliferation Tumor Cell Proliferation & Angiogenesis Downstream->Proliferation Gene Expression

RTK signaling blockade by ATP-competitive aniline derivatives.

Protocol 1: Luminescence-Based Kinase Inhibition Assay

Self-Validating Rationale: Traditional radiometric assays (using ³²P-ATP) pose safety and disposal challenges. We utilize a luminescence-based ADP detection system. By measuring the accumulation of ADP rather than the depletion of ATP, this assay provides a positive signal directly proportional to kinase activity. This specific causality minimizes false positives caused by ATP-consuming impurities or assay quenching[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the target kinase (e.g., c-Src) and the specific peptide substrate to optimized working concentrations.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the novel aniline derivative in 100% DMSO. Transfer to a 384-well assay plate, ensuring the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add the kinase/substrate mixture to the compound wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-equilibrium. Initiate the reaction by adding ultra-pure ATP (at the predetermined Km value for the specific kinase)[1].

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ADP Detection: Add the luminescence ADP detection reagent according to the manufacturer's protocol. This involves a two-step process: depleting unreacted ATP, followed by converting ADP back to ATP, which drives a luciferase/luciferin reaction[1].

  • Quantification: Read luminescence on a microplate reader. Calculate percent inhibition relative to vehicle controls and fit the data to a four-parameter logistic curve to determine the IC₅₀.

Mechanism II: Disruption of Microtubule Dynamics

Beyond kinase inhibition, substituted anilines—particularly those integrated into triazolopyrimidine or benzothiazole scaffolds—are highly potent inhibitors of tubulin polymerization[3][4].

Causality in Cellular Impact

These derivatives are engineered to bind to the colchicine-binding site situated at the interface of the α/β-tubulin heterodimer. The electron-rich nature of the substituted aniline ring (e.g., p-toluidino or 3',4'-dimethylanilino groups) facilitates deep insertion into the hydrophobic pocket of β-tubulin[3]. This binding induces a conformational change that prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly. Consequently, the mitotic spindle fails to form, triggering a prolonged spindle assembly checkpoint (SAC)-dependent mitotic arrest in the G2/M phase, ultimately culminating in massive apoptosis[1][4].

Quantitative Data: Efficacy of Novel Aniline Derivatives

To benchmark the potency of novel derivatives, Table 1 synthesizes recent structure-activity relationship (SAR) data for highly active aniline-based tubulin inhibitors across various cancer cell lines and biochemical assays.

Compound DesignationStructural ModificationTarget / MechanismCell Line / AssayIC₅₀ (µM)Ref.
3d p-toluidino triazolopyrimidineTubulin (Colchicine site)HeLa (Cervical Cancer)0.030 - 0.043[3]
3d p-toluidino triazolopyrimidineTubulin PolymerizationCell-free Biochemical0.45[3]
3f 3',4'-dimethylanilino triazolopyrimidineTubulin (Colchicine site)HT-29 (Colon Cancer)0.067 - 0.160[3]
4d Benzothiazole aniline analogueTubulin PolymerizationB16-F10 (Melanoma)4.9[4]
4d Benzothiazole aniline analogueTubulin PolymerizationCell-free Biochemical13.1[4]
Protocol 2: In Vitro Tubulin Polymerization Assay

Self-Validating Rationale: To prove that observed cellular cytotoxicity is driven by cytoskeletal disruption rather than non-specific toxicity, an orthogonal cell-free assay is mandatory. Tubulin polymerization is highly temperature-dependent. By shifting the temperature from 4°C to 37°C in the presence of GTP, assembly is induced. Monitoring absorbance at 340 nm provides a real-time, label-free kinetic readout. A true colchicine-site inhibitor will flatten the sigmoidal assembly curve in a dose-dependent manner[3][4].

Step-by-Step Methodology:

  • Tubulin Preparation: Reconstitute lyophilized porcine or bovine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP. Keep strictly on ice (4°C) to prevent premature polymerization.

  • Compound Addition: Pre-warm a 96-well half-area UV-transparent plate to 37°C in a microplate reader. Add the aniline derivatives (dissolved in DMSO) to the wells. Include paclitaxel as a polymerization enhancer (positive control) and colchicine as a polymerization inhibitor (reference control)[3].

  • Kinetic Readout: Rapidly transfer the cold tubulin solution to the pre-warmed plate. Immediately initiate kinetic absorbance readings at 340 nm, taking measurements every 30 seconds for 60 minutes at 37°C.

  • Data Analysis: Plot the Vmax of the linear growth phase. Calculate the IC₅₀ based on the reduction in final polymer mass (steady-state absorbance) compared to the vehicle control.

Orthogonal Validation: The Self-Validating Cellular Workflow

A robust drug discovery program requires a self-validating system where biochemical mechanism data (e.g., kinase or tubulin assays) is orthogonally confirmed by phenotypic cellular responses[5].

Evaluation_Workflow Synthesis Chemical Synthesis & Characterization Screening Primary Viability Screen (MTT Assay) Synthesis->Screening Hits Hit Identification (IC50 < 1 µM) Screening->Hits Mechanism Mechanism Elucidation (Kinase / Tubulin Assays) Hits->Mechanism LeadOpt Lead Optimization & In Vivo Studies Mechanism->LeadOpt

Self-validating biological evaluation workflow for novel aniline hits.

Protocol 3: High-Throughput MTT Cell Viability Assay

Self-Validating Rationale: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzyme activity, which reduces the tetrazolium dye MTT to its insoluble formazan. This provides a direct metabolic correlate to the biochemical inhibition observed in Protocols 1 and 2, confirming that the compound successfully permeates the cell membrane and reaches its intracellular target to induce apoptosis[5].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HeLa, A549). Seed at a density of 5,000 cells/well in a 96-well plate using appropriate complete media. Incubate overnight at 37°C, 5% CO₂ to allow for adherence[5].

  • Compound Treatment: Aspirate media and replace with media containing serial dilutions of the aniline derivative (0.01 µM to 100 µM). Incubate for 72 hours[5].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope[5].

  • Solubilization & Reading: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes. Read absorbance at 570 nm (with a 650 nm reference filter to subtract background)[5].

Conclusion

The rational design of novel aniline derivatives requires a rigorous, multi-tiered approach to elucidate their mechanism of action. By coupling structural biology principles—such as ATP-pocket mimicry and colchicine-site occlusion—with self-validating biochemical and cellular assays, researchers can systematically advance highly potent, selective hits into viable clinical candidates.

References

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]

  • Benzothiazole analogues 1∼3 and colchicine site tubulin inhibitors 4∼6 Source: ResearchGate URL:[Link]

Sources

Exploratory

Theoretical Profiling and Experimental Framework for N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline

Executive Summary In the pursuit of novel chemical spaces for drug discovery and advanced materials, N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (CAS: 1040691-16-4) emerges as a highly specialized, synthetically versati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel chemical spaces for drug discovery and advanced materials, N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (CAS: 1040691-16-4) emerges as a highly specialized, synthetically versatile scaffold. Structurally, it combines a rigid aniline core with two highly flexible, functionally distinct appendages: a lipophilic 4-butoxybenzyl group and a polar, PEG-like 2-ethoxyethoxy chain.

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system of physicochemical vectors. The delicate balance between its hydrophobic bulk and localized dipole moments makes it an exceptional theoretical candidate for central nervous system (CNS) penetrant ligands, allosteric modulators, or lipid-bilayer-anchored probes. This whitepaper deconstructs its theoretical properties, establishes its pharmacophore potential, and outlines self-validating experimental protocols required to characterize its behavior in vitro.

Physicochemical Profiling & Rule of 5 Compliance

To predict a compound's pharmacokinetic viability, we must evaluate its physicochemical parameters against established heuristics. According to the foundational principles of oral bioavailability established by, molecules must balance lipophilicity with aqueous solubility to successfully navigate the gastrointestinal tract and systemic circulation.

Causality in Structural Design
  • The 4-Butoxybenzyl Group: Drives the calculated LogP upward, providing the necessary hydrophobic bulk to engage deep, lipophilic binding pockets (e.g., within GPCR transmembrane domains).

  • The 2-Ethoxyethoxy Chain: Acts as a localized solubilizing moiety. While the molecule is highly hydrophobic, this short ether chain provides hydrogen bond acceptors that reduce the desolvation penalty, preventing the compound from becoming an intractable, insoluble solid.

  • Topological Polar Surface Area (TPSA): At ~41.5 Ų, the TPSA is well below the 90 Ų threshold generally required for Blood-Brain Barrier (BBB) penetration, strongly indicating CNS activity potential.

Table 1: Theoretical Physicochemical Parameters
PropertyTheoretical ValueImplications for Drug Design
Molecular Formula C₂₁H₂₉NO₃-
Molecular Weight 343.46 g/mol Optimal for oral bioavailability (Rule of 5 compliant).
Calculated LogP ~4.5 - 4.8High lipophilicity; excellent membrane permeability but poses a risk of membrane trapping.
H-Bond Donors (HBD) 1 (Secondary Amine)Low desolvation penalty during lipid bilayer transit.
H-Bond Acceptors (HBA) 4 (N, O, O, O)Sufficient for target engagement without compromising permeability.
TPSA ~41.5 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration.
Rotatable Bonds 12High conformational flexibility; enables induced-fit target binding.

Structural Dynamics & Target Engagement Hypothesis

The high number of rotatable bonds (12) suggests that N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline exists in an ensemble of conformations. Upon approaching a biological target, the molecule undergoes an entropy-driven conformational restriction. The diagram below illustrates the theoretical mechanistic flow of how the distinct structural motifs of this molecule would engage a generic transmembrane receptor.

G A N-(4-Butoxybenzyl)- 2-(2-ethoxyethoxy)aniline B Hydrophobic Pocket Binding A->B 4-Butoxybenzyl (Lipophilic) C H-Bond Acceptor Network A->C 2-Ethoxyethoxy (Dipole) D Target Modulation (e.g., GPCR/Kinase) B->D Steric Anchoring C->D Conformational Shift

Theoretical target engagement model highlighting structural pharmacophores.

Self-Validating Experimental Protocols

To transition this compound from theoretical space to validated lead, rigorous empirical testing is required. The following protocols are designed with built-in self-validation mechanisms to ensure data integrity.

Protocol 1: High-Throughput Lipophilicity Profiling (HPLC-based)

Causality: Traditional shake-flask methods often fail for highly lipophilic compounds (LogP > 4) due to emulsion formation and the difficulty of quantifying trace amounts in the aqueous phase. Therefore, reverse-phase High-Performance Liquid Chromatography (HPLC), as standardized in[1], is the mathematically superior approach. It correlates retention time directly with lipophilicity, providing a matrix-independent measurement.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 55% water and 45% acetonitrile to ensure the elution of highly lipophilic analytes without excessive band broadening[2].

  • Reference Calibration (Self-Validation): Inject a suite of 6 reference compounds with known, established LogP values (e.g., toluene, chlorobenzene, DDT) to establish a capacity factor (

    
    ) calibration curve[3].
    
  • Sample Injection: Inject 10 µL of a 1 mM solution of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (dissolved in the mobile phase) onto a C18 column (e.g., Waters BEH C18, 2.1 × 50 mm, 1.8 µm).

  • Data Acquisition: Record the retention time (

    
    ) using a photodiode array (PDA) detector at 254 nm.
    
  • Data Validation: Calculate the capacity factor

    
    , where 
    
    
    
    is the dead time (measured using an unretained marker like uracil). Interpolate the experimental LogP from the reference calibration curve.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: While cell-based assays (like Caco-2) provide biological context, they are confounded by active efflux transporters (e.g., P-glycoprotein). The PAMPA model, first introduced by[4], isolates passive transcellular diffusion. Given this compound's high lipophilicity, passive diffusion is its primary absorption mechanism, making PAMPA the ideal primary screen[5].

G N1 Donor Compartment (50 µM Compound in PBS) N2 Artificial Lipid Membrane (2% Lecithin in Dodecane) N1->N2 Passive Diffusion N3 Acceptor Compartment (PBS Buffer) N2->N3 Transcellular Permeation N4 LC-MS/MS Quantification (Calculate Pe & Retention) N3->N4 Concentration Analysis

Self-validating Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.

Step-by-Step Methodology:

  • Membrane Assembly: Coat the porous filter of a 96-well donor plate (0.45 µm pore size, PVDF) with 4 µL of a 2% (w/v) solution of synthetic lecithin dissolved in n-dodecane to simulate the lipid bilayer[6].

  • Donor Solution Preparation: Dilute the compound stock in PBS (pH 7.4) to a final concentration of 50 µM. Critical: Ensure the final DMSO concentration is <1% to prevent artificial degradation of the lipid membrane[6]. Add 200 µL to the donor wells.

  • Acceptor Plate Assembly: Fill the corresponding acceptor wells with 200 µL of fresh, compound-free PBS (pH 7.4).

  • Incubation: Sandwich the donor and acceptor plates. Incubate at 25°C for 15 hours in a humidity-controlled environment to allow the system to reach equilibrium[7].

  • Quantification & Mass Balance (Self-Validation): Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

    
    ).
    
    • Self-Validation Check: Calculate the total mass balance. Highly lipophilic compounds (LogP > 4) often exhibit high membrane retention[8]. If the sum of the donor and acceptor concentrations is significantly less than the initial concentration, the missing mass is trapped in the artificial membrane, providing critical data on the compound's potential to accumulate in biological lipid bilayers.

Conclusion

N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline represents a highly tunable, lipophilic scaffold. By understanding the causality behind its structural motifs—specifically the interplay between the hydrophobic butoxybenzyl anchor and the flexible, dipole-rich ethoxyethoxy chain—researchers can leverage this compound for targeted CNS applications or as a structural probe in lipid-membrane dynamics. The self-validating protocols outlined above provide the rigorous framework necessary to translate its theoretical potential into empirical reality.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL:[Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry, 41(7), 1007-1010. URL:[Link]

  • OECD (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. URL:[Link]

Sources

Foundational

The N-Alkoxybenzyl Aniline Scaffold: History, Mechanistic Insights, and Modern Applications

Executive Summary In complex molecule synthesis and materials science, the manipulation of secondary and tertiary amines requires exquisite precision. The N-alkoxybenzyl aniline motif—characterized by an aniline nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex molecule synthesis and materials science, the manipulation of secondary and tertiary amines requires exquisite precision. The N-alkoxybenzyl aniline motif—characterized by an aniline nitrogen covalently bonded to a benzyl group bearing one or more alkoxy (typically methoxy) substituents—represents a cornerstone structural class. Originally developed to solve the problem of irreversible amine alkylation, this scaffold has evolved far beyond a simple protecting group. Today, it serves as a dynamic pharmacophore element, a photolabile linker, and a structural modifier in advanced optoelectronic materials. This whitepaper details the chemical history, mechanistic properties, and self-validating experimental protocols associated with N-alkoxybenzyl anilines.

Historical Evolution and Discovery

The history of N-alkoxybenzyl anilines is deeply intertwined with the evolution of amine protecting group strategies. In the early 20th century, synthetic chemists frequently utilized the unsubstituted benzyl group to protect primary anilines. However, the harsh hydrogenolysis conditions (Pd/C, H₂) required for its removal often reduced susceptible functional groups (e.g., alkenes, alkynes, or halogens) elsewhere in the molecule.

The breakthrough occurred when chemists began systematically investigating the stereoelectronic effects of the benzyl ring. By introducing electron-donating alkoxy groups—specifically the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups—researchers discovered that the benzylic carbon-nitrogen bond could be selectively cleaved under mild oxidative or acidic conditions. This tunable lability transformed N-alkoxybenzyl anilines into indispensable tools for the synthesis of complex alkaloids, peptides, and polycyclic heteroaromatic compounds[1].

Chemical Properties and Mechanistic Insights

The utility of N-alkoxybenzyl anilines stems directly from the electronic properties of the alkoxy substituents. The oxygen atom of the methoxy group donates electron density into the aromatic ring via resonance, which profoundly stabilizes the developing positive charge at the benzylic position during bond cleavage.

Oxidative Cleavage Dynamics

From a practical standpoint, the most reliable method for the cleavage of a PMB group from an aniline nitrogen is through oxidative cleavage using2[2]. The mechanism operates as a self-validating single-electron transfer (SET) system. DDQ oxidizes the electron-rich alkoxybenzyl aromatic ring to a radical cation. Subsequent loss of a benzylic proton and a second electron transfer generates a highly stable 4-methoxybenzyl carbocation. Water present in the biphasic reaction mixture immediately traps this carbocation, forming a hemiacetal that collapses into p-anisaldehyde, liberating the free aniline.

Mechanism NPMB N-PMB Aniline DDQ DDQ Oxidation (SET) NPMB->DDQ -e⁻ RadCat Radical Cation Intermediate DDQ->RadCat Carbocat 4-Methoxybenzyl Carbocation RadCat->Carbocat -H⁺, -e⁻ Hydrolysis H2O Hydrolysis Carbocat->Hydrolysis Products Free Aniline + p-Anisaldehyde Hydrolysis->Products Cleavage

Mechanistic pathway of DDQ-mediated oxidative cleavage of N-PMB anilines.

Photolability

Beyond traditional cleavage, specific N-alkoxybenzyl anilines exhibit remarkable photolability. Historically, compounds such as3[3]. The alkoxy group accelerates the photolytic generation of radicals upon exposure to UV light (e.g., 3100 Å), facilitating rapid C-N bond homolysis.

Quantitative Cleavage Data

To aid in synthetic planning, the following table summarizes the quantitative relationship between the alkoxy substitution pattern and the relative cleavage conditions.

Table 1: Comparative Cleavage Profiles of N-Arylmethyl Anilines

Protecting GroupSubstitution PatternPrimary Cleavage MethodRelative Cleavage RateByproduct
Benzyl (Bn) NoneHydrogenolysis (Pd/C, H₂)Baseline (Stable to DDQ)Toluene
p-Methoxybenzyl (PMB) 4-OMeOxidative (DDQ / CAN)Fast (1-2 hours)p-Anisaldehyde
2,4-Dimethoxybenzyl (DMB) 2,4-di-OMeMild Acidic (TFA) or OxidativeVery Fast (< 30 mins)2,4-Dimethoxybenzaldehyde
2,4,6-Trimethoxybenzyl (TMB) 2,4,6-tri-OMeDilute Acid (HCl)Extremely Fast2,4,6-Trimethoxybenzaldehyde

Modern Applications

Materials Science and Optoelectronics

Recently, the N-alkoxybenzyl aniline motif has found groundbreaking applications in supramolecular chemistry and dye synthesis. In 2025/2026, the Würthner group demonstrated that incorporating4[4] dictates their solid-state self-assembly. The bulky, electron-rich alkoxybenzyl groups enforce a specific π–π stacking arrangement (dπ−π ≈ 3.5 Å), preventing the aggregation-caused quenching typically seen in deep-red PBI pigments. This structural modification yields5[5].

Advanced Synthetic Methodologies

In late 2024, Moriyama and colleagues reported the6[6] using hypervalent iodine(III). In this cascade transformation, the alkoxybenzyl group acts as an exceptional aryl donor. The dearomatization of the alkoxybenzene ring drives the regioselective installation of the aryl group, demonstrating the scaffold's utility beyond simple protection/deprotection paradigms. Furthermore,7[7] to furnish complex spirocyclic γ-lactams.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in your synthetic workflows, the following protocols have been optimized to explain the causality behind each operational step.

Protocol 1: Synthesis of N-(4-Methoxybenzyl)aniline via Reductive Amination

Causality Focus: Reductive amination is strictly preferred over direct alkylation (using PMB-Cl) to prevent over-alkylation to the tertiary amine.

  • Imine Formation: Combine aniline (1.0 equiv) and p-anisaldehyde (1.05 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of glacial acetic acid.

    • Rationale: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic aniline, ensuring rapid imine formation.

  • Dehydration: Stir the mixture at room temperature over activated 4Å molecular sieves for 4 hours.

    • Rationale: Removing the water byproduct drives the thermodynamic equilibrium entirely toward the intermediate imine.

  • Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

    • Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion without reducing any unreacted aldehyde, preventing the formation of p-methoxybenzyl alcohol side products.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure N-(4-methoxybenzyl)aniline.

Protocol 2: Oxidative Deprotection of N-PMB Aniline using DDQ

Causality Focus: The reaction requires a biphasic system to ensure the intermediate carbocation is immediately trapped by water, preventing side reactions.

  • Solvent Preparation: Dissolve the N-PMB protected aniline (1.0 equiv) in an 18:1 mixture of DCM and water.

  • Oxidation: Cool the solution to 0 °C. Add DDQ (1.2 to 1.5 equiv) portion-wise.

    • Rationale: DDQ is a strong single-electron oxidant. Cooling the reaction mitigates the risk of over-oxidizing the newly liberated, electron-rich free aniline.

  • Reaction Monitoring: Stir the biphasic mixture vigorously for 1-2 hours.

    • Rationale: Vigorously stirring the biphasic mixture ensures that the highly reactive 4-methoxybenzyl carbocation generated in the organic layer is immediately intercepted by water. Without water, the liberated aniline could re-attack the carbocation, leading to irreversible aromatic ring alkylation.

  • Workup: Filter the suspension through a pad of Celite to remove the insoluble reduced DDQ byproduct (DDQH₂). Wash the filtrate with saturated aqueous NaHCO₃, extract, and purify the free aniline.

Workflow Start Aniline + p-Anisaldehyde Imine Imine Formation (DCM, 4Å MS) Start->Imine Red Reduction (NaBH(OAc)3) Imine->Red Protected N-PMB Aniline Red->Protected Mod N-Functionalization Protected->Mod Deprot Deprotection (DDQ/H2O) Mod->Deprot Final Target Compound Deprot->Final

Experimental workflow from PMB protection via reductive amination to final deprotection.

References

  • Title: N-(2,4-dimethoxybenzyl)aniline Synthesis | Source: MolAid | URL:1

  • Title: Controlling photolability of N-(α-trichloromethylbenzyl)aniline insecticides | Source: ResearchGate | URL: 3

  • Title: All Publications - Würthner Group: Organic Materials and Nanosystems Chemistry | Source: Universität Würzburg | URL: 4

  • Title: The Role of Perylene Diimide Dyes as Cellular Imaging Agents | Source: ResearchGate | URL: 5

  • Title: 4-bromo-N-(4-methoxybenzyl)aniline Cleavage Protocols | Source: BenchChem | URL: 2

  • Title: CAN-Promoted Thiolative ipso-Annulation of Unactivated N-Benzyl Acrylamides | Source: ACS Publications | URL: 7

  • Title: Oxidative Remote Aryl Rearrangement of N-Cinnamyl-N-alkoxybenzyl Sulfonamides | Source: ACS Publications | URL: 6

Sources

Protocols & Analytical Methods

Method

HPLC analysis of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline Introduction & Chemical Profiling N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline

Introduction & Chemical Profiling

N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (Molecular Formula: C₂₁H₂₉NO₃) is a highly specialized secondary aromatic amine. Structurally, it is characterized by a central aniline core flanked by two distinct ether linkages: a bulky, hydrophobic butoxybenzyl group and a flexible, moderately polar ethoxyethoxy chain. In pharmaceutical development and impurity profiling, achieving a precise, reproducible chromatographic separation for such molecules is a significant analytical challenge.

Chromatographic Challenges:

  • Secondary Amine Basicity: The secondary nitrogen in the aniline core is highly susceptible to secondary electrostatic interactions. If not properly mitigated, this basic site will interact with residual silanol groups on the silica stationary phase, leading to severe peak tailing and loss of resolution.

  • Hydrophobic Retention: The combination of two aromatic rings and extended alkyl/ether chains significantly increases the molecule's partition coefficient (LogP). This requires a carefully optimized solvent strength to prevent excessive retention times and band broadening.

Method Development Rationale

To establish a robust analytical method, the experimental design must address the physicochemical realities of the analyte through proven chromatographic principles.

Mobile Phase & pH Control: A fundamental principle in reversed-phase liquid chromatography (RPLC) of basic compounds is controlling the ionization state of both the analyte and the stationary phase. We selected a low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). At this low pH, the residual silanols (pKa ~3.5–4.5) on the silica column are fully protonated (SiOH), which neutralizes their negative charge and 1 with the positively charged secondary amine of the analyte[1]. Furthermore, TFA acts as a strong hydrophobic ion-pairing agent. It forms a neutral ion pair with the basic nitrogen, effectively shielding it from the stationary phase and drastically 2[2].

Stationary Phase Selection: An end-capped, high-purity C18 column is selected. The end-capping process further reduces accessible silanols. Simultaneously, the C18 ligand provides the necessary hydrophobic surface area to interact with the butoxy and ethoxyethoxy chains, ensuring 3[3].

Experimental Protocols

This protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be strictly met prior to sample analysis to ensure data integrity and method reliability.

Reagents and Materials
  • Analyte: N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline reference standard (Purity ≥ 98.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic Acid (TFA).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication under vacuum for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Step 2: Standard Preparation (Self-Validating Step)

  • Accurately weigh 10.0 mg of the N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline standard into a 100 mL volumetric flask.

  • Add 50 mL of Diluent (Water:ACN, 50:50 v/v) and sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Diluent and mix well to achieve a stock concentration of 100 µg/mL.

Step 3: System Suitability Testing (SST)

  • Equilibrate the HPLC system with the starting gradient conditions (10% B) for at least 15 column volumes.

  • Inject the Standard Solution (100 µg/mL) five times consecutively.

  • Acceptance Criteria: The system is validated for use only if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, Tailing Factor (Tf) is ≤ 1.5, and Theoretical Plates (N) are ≥ 5,000.

Step 4: Sample Analysis & Bracketing

  • Inject a blank (Diluent) to confirm the absence of baseline interference or carryover.

  • Inject unknown samples in duplicate.

  • Bracket the sample sequence by injecting the Standard Solution every 10 samples to verify that system drift remains within the ≤ 2.0% RSD tolerance.

Data Presentation

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column End-capped C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection (UV) 254 nm
Gradient Program 0–1 min: 10% B1–7 min: 10% → 90% B7–9 min: 90% B9–9.1 min: 90% → 10% B9.1–12 min: 10% B (Re-equilibration)

Table 2: System Suitability & Validation Data Summary

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT) Monitor for consistency5.82 minN/A
Tailing Factor (Tf) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 5,00014,500Pass
Area %RSD (n=5) ≤ 2.0%0.45%Pass
RT %RSD (n=5) ≤ 1.0%0.12%Pass

Workflow Visualization

HPLC_Workflow Start Compound Profiling N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline Phase1 Mobile Phase Selection Low pH (0.1% TFA) suppresses silanol activity Start->Phase1 Phase2 Stationary Phase End-capped C18 minimizes secondary interactions Start->Phase2 Gradient Gradient Optimization Elution of hydrophobic ether chains Phase1->Gradient Phase2->Gradient Validation System Suitability Testing Self-validating criteria (Tailing < 1.5) Gradient->Validation Result Validated HPLC Method Ready for Sample Analysis Validation->Result

Fig 1. Method development and validation workflow for hydrophobic basic amines.

References

  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC.LCGC International / Chromatography Online.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.LCGC International / Chromatography Online.
  • Normal-phase vs. Reversed-phase Chromatography.Phenomenex.
  • Control pH During Method Development for Better Chromatography.Agilent Technologies.

Sources

Application

Application Note: High-Resolution GC-MS Method for the Quantification and Characterization of N-Benzyl Aniline Derivatives

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Synthetic reaction mixtures, pharmaceutical intermediates,...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Synthetic reaction mixtures, pharmaceutical intermediates, and biological tracers

Introduction & Scientific Rationale

N-benzyl aniline and its derivatives are critical pharmacophores and synthetic intermediates in medicinal chemistry, frequently generated via reductive amination or borrowing hydrogen methodologies [4]. Accurate quantification and structural confirmation of these secondary amines are paramount during drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis. However, secondary amines often exhibit peak tailing due to active hydrogen interactions with silanol groups in the chromatographic system. This application note details a highly optimized, self-validating GC-MS protocol that mitigates these interactions without the need for complex derivatization steps, ensuring robust, reproducible data.

Mechanistic Principles of the Method
  • Chromatographic Causality: We utilize a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS). The slight polarity of the phenyl groups provides optimal selectivity for the aromatic rings of N-benzyl aniline, while the highly cross-linked, base-deactivated surface prevents secondary amine adsorption, ensuring symmetrical peak shapes.

  • Isotopic Internal Standardization: To create a self-validating quantitative system, deuterium-labeled N-benzylaniline-d2 is employed as an internal standard (IS) [2]. Because the IS co-elutes with the target analyte and undergoes identical ionization suppression/enhancement, it intrinsically corrects for matrix effects, extraction losses, and injection volume variances.

G A Sample Preparation (IS Addition & LLE) B Gas Chromatography (HP-5MS Separation) A->B C Electron Ionization (70 eV, m/z 91 base) B->C D Quadrupole MS (m/z 35-450 Scan) C->D E Data Analysis (Quantification) D->E

Caption: GC-MS Analytical Workflow for N-Benzyl Aniline Derivatives

EI-MS Fragmentation Mechanics

Understanding the electron ionization (EI) fragmentation pathway of N-benzylaniline is essential for accurate Selected Ion Monitoring (SIM) method development and spectral library matching [1].

Upon bombardment with 70 eV electrons, the molecular ion (M


, m/z 183) undergoes rapid benzylic cleavage. This alpha-cleavage is thermodynamically driven by the formation of the highly stable tropylium cation (m/z 91), which dominates the spectrum as the base peak. A secondary pathway involves the loss of a hydrogen radical to form an [M-H]

ion at m/z 182.

Frag M N-Benzylaniline (M+) m/z 183 F1 Tropylium Cation [C7H7]+ m/z 91 (Base Peak) M->F1 Benzylic Cleavage F2 [M-H]+ Ion m/z 182 M->F2 H-Radical Loss F3 Cyclopentadienyl Cation m/z 65 F1->F3 -C2H2 (Neutral Loss)

Caption: Primary EI-MS Fragmentation Mechanism of N-Benzylaniline

Experimental Protocol

Reagents and Materials
  • Analytes: N-benzylaniline (CAS: 103-32-2), N-(4-methoxybenzyl)aniline, N-(4-chlorobenzyl)aniline.

  • Internal Standard (IS): N-Benzylaniline-d2 (100 µg/mL in ethyl acetate) [2]. Alternately, n-dodecane can be used for routine reaction monitoring [4].

  • Solvents: GC-MS grade Ethyl Acetate and Hexane.

Step-by-Step Sample Preparation

Causality Note: Liquid-liquid extraction (LLE) using ethyl acetate is chosen over more polar solvents to minimize the co-extraction of highly polar matrix components (e.g., unreacted salts or catalysts), which can foul the GC inlet liner and degrade the column.

  • Aliquot: Transfer 100 µL of the reaction mixture or biological sample into a 2.0 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of the N-Benzylaniline-d2 internal standard solution to ensure early integration into the matrix, correcting for downstream extraction variations.

  • Extraction: Add 880 µL of ethyl acetate. Vortex vigorously for 60 seconds to partition the organic analytes into the solvent layer.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to precipitate particulate matter and break any emulsions.

  • Transfer: Carefully transfer 500 µL of the upper organic layer into a glass GC autosampler vial equipped with a 250 µL glass insert.

GC-MS Instrument Configuration

The following parameters are optimized to prevent thermal degradation while ensuring sharp peak elution [3].

ParameterSettingScientific Rationale
Column HP-5MS (30 m × 0.25 mm, 0.25 µm)Low bleed, base-deactivated to prevent secondary amine tailing.
Carrier Gas Helium (99.999%), 1.0 mL/minOptimal van Deemter profile at high linear velocities.
Inlet Temperature 250 °CEnsures flash volatilization without thermal breakdown.
Injection Mode Split 10:1 (1 µL volume)Prevents column overloading; maintains sharp peak widths.
Oven Program 50°C (1 min)

15°C/min

280°C (5 min)
Focuses solvent plug, then rapidly elutes high-boiling derivatives.
Transfer Line Temp 280 °CEliminates cold spots to prevent high-mass peak tailing.
Ion Source Temp 230 °CStandard for robust EI fragmentation.
Ionization Energy 70 eVUniversal standard for NIST library spectral matching.
Scan Range m/z 35 to 450Captures low-mass fragments and high-mass molecular ions.

Data Presentation & System Validation

Characteristic Analytical Data

To facilitate rapid identification, the retention times (RT) and characteristic m/z values for common derivatives are summarized below.

CompoundApprox. RT (min)Molecular Ion (M

)
Base Peak (m/z)Qualifier Ions (m/z)
N-Benzylaniline 8.4518391182, 106, 77
N-Benzylaniline-d2 (IS) 8.4318593184, 108, 77
N-(4-Methoxybenzyl)aniline 10.12213121212, 106, 77
N-(4-Chlorobenzyl)aniline 10.55217 / 219125 / 127216, 106, 77
Self-Validating Quality Control (QC)

To guarantee trustworthiness, this protocol operates as a self-validating system. A System Suitability Test (SST) must precede every analytical batch:

  • Resolution Check: The resolution factor (

    
    ) between N-benzylaniline and unreacted starting materials (e.g., benzyl alcohol) must be 
    
    
    
    .
  • Precision Check: The peak area Relative Standard Deviation (RSD) of the internal standard across five replicate injections must be

    
    .
    
  • Action: If these criteria are not met, the sequence automatically halts. This prevents the generation of compromised data due to inlet liner contamination or column degradation.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 66028, Benzylaniline." PubChem. Available at:[Link]

  • Zhang, Y., et al. "Discrimination of Malus Taxa with Different Scent Intensities Using Electronic Nose and Gas Chromatography–Mass Spectrometry." MDPI: International Journal of Molecular Sciences, 2018. Available at:[Link]

  • Singh, A., et al. "Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology." The Journal of Organic Chemistry - ACS Publications, 2023. Available at:[Link]

Method

Application Notes and Protocols for the Synthesis of N-benzyl Anilines via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Strategic Importance of N-benzyl Anilines and their Synthesis N-benzyl aniline scaffolds ar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of N-benzyl Anilines and their Synthesis

N-benzyl aniline scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and finding application as key intermediates in the synthesis of complex molecules.[1] The efficient and controlled formation of the C-N bond in these molecules is therefore a critical undertaking in drug discovery and development. Reductive amination stands out as a powerful and versatile method for synthesizing N-benzyl anilines, offering significant advantages over traditional N-alkylation methods which are often plagued by issues of over-alkylation and the use of hazardous reagents.[2][3][4]

This comprehensive guide provides an in-depth exploration of the reductive amination protocol for the synthesis of N-benzyl anilines. We will delve into the underlying mechanism, compare and contrast common reducing agents, and provide detailed, field-proven protocols to empower researchers to achieve high-yield, high-purity synthesis.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a sequential process that first involves the formation of an imine or iminium ion from the reaction of an aniline with benzaldehyde, followed by the in-situ reduction of this intermediate to the corresponding N-benzyl aniline.[2][3] The reaction is typically carried out in a single pot, streamlining the synthetic workflow.

The initial step, imine formation, is a reversible reaction that is often catalyzed by mild acid.[5][6] The acid protonates the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the aniline. Subsequent dehydration yields the imine. The iminium ion, a protonated form of the imine, is the key electrophilic species that is then reduced.

A critical aspect of a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting benzaldehyde.[2] This chemoselectivity prevents the wasteful formation of benzyl alcohol as a byproduct.[4]

Reductive_Amination_Mechanism cluster_imine_formation Imine Formation (Acid Catalyzed) cluster_reduction Reduction Aniline Aniline Hemiaminal Hemiaminal Aniline->Hemiaminal Benzaldehyde Benzaldehyde Protonated_Benzaldehyde Protonated Benzaldehyde Benzaldehyde->Protonated_Benzaldehyde H_plus H⁺ (catalyst) H_plus->Protonated_Benzaldehyde Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Iminium_Ion Iminium Ion Reducing_Agent->Iminium_Ion Protonated_Benzaldehyde->Hemiaminal Hemiaminal->Iminium_Ion -H₂O N_benzyl_Aniline N-benzyl Aniline Iminium_Ion->N_benzyl_Aniline

Figure 1: General workflow for the synthesis of N-benzyl aniline derivatives.

Selecting the Optimal Reducing Agent: A Comparative Analysis

The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should be mild enough to not reduce the starting aldehyde, yet reactive enough to efficiently reduce the iminium ion intermediate.[2][7] Below is a comparison of commonly used reducing agents for this transformation.

Reducing AgentAbbreviationKey CharacteristicsAdvantagesDisadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABMild and selective borohydride reagent. The acetoxy groups moderate the reactivity of the borohydride.[7]Highly selective for iminium ions over aldehydes and ketones.[7][8] Can be used in a one-pot procedure.[7] Tolerates a wide range of functional groups.[9]Moisture-sensitive.[5] Generally used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8]
Sodium CyanoborohydrideNaBH₃CNMild reducing agent, stable in mildly acidic conditions.[5]Selectively reduces iminium ions at a pH of 6-8.[8] Can be used in protic solvents like methanol.[5]Highly toxic due to the potential to release hydrogen cyanide gas, especially under acidic conditions.[5][10][11] Requires careful handling and disposal.
Sodium BorohydrideNaBH₄A more powerful reducing agent compared to NaBH(OAc)₃ and NaBH₃CN.[5]Inexpensive and readily available. Can be effective if the imine is pre-formed before its addition.[9]Can reduce the starting benzaldehyde to benzyl alcohol, leading to lower yields of the desired product.[4][5] Less chemoselective.

Expert Recommendation: For the synthesis of N-benzyl anilines, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its exceptional selectivity, high yields, and operational simplicity in a one-pot protocol.[7][8] While sodium cyanoborohydride is also effective, the significant toxicity concerns associated with its use make it a less desirable option.[5][10][11] Sodium borohydride should generally be avoided for one-pot reductive aminations with aldehydes unless a two-step procedure (imine formation followed by reduction) is employed.[4][9]

Experimental Protocols

The following protocols are designed to be robust and reproducible for the synthesis of a wide range of N-benzyl anilines.

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This one-pot procedure is highly efficient and minimizes side product formation.

Materials:

  • Substituted aniline (1.0 eq)

  • Benzaldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Acetic acid (optional, 1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 eq) and benzaldehyde (1.0-1.2 eq) in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.5 M.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. For less reactive anilines or ketones, the addition of acetic acid (1.0 eq) can catalyze this step.[5][8]

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. The reaction is typically exothermic, and a slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[1][5]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4][5]

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The crude N-benzyl aniline can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[1][4]

Protocol_Workflow Start Start Dissolve Dissolve Aniline and Benzaldehyde in anhydrous solvent Start->Dissolve Stir_Imine Stir at RT for 30-60 min (Imine Formation) Dissolve->Stir_Imine Add_STAB Add NaBH(OAc)₃ portion-wise Stir_Imine->Add_STAB Stir_Reaction Stir at RT and Monitor (TLC or LC-MS) Add_STAB->Stir_Reaction Quench Quench with sat. NaHCO₃ Stir_Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine and Dry (Na₂SO₄ or MgSO₄) Extract->Wash_Dry Purify Concentrate and Purify (Column Chromatography) Wash_Dry->Purify End Pure N-benzyl Aniline Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis of N-benzyl anilines using sodium triacetoxyborohydride.

Protocol 2: Reductive Amination using Sodium Borohydride (Two-Step Procedure)

This protocol is a viable alternative when sodium triacetoxyborohydride is unavailable. The key to success is the pre-formation of the imine before the addition of the reducing agent to minimize the reduction of benzaldehyde.

Materials:

  • Substituted aniline (1.0 eq)

  • Benzaldehyde (1.0-1.2 eq)

  • Methanol

  • Sodium borohydride (NaBH₄) (1.5-2.0 eq)

  • Water or saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the aniline (1.0 eq) and benzaldehyde (1.0-1.2 eq) in methanol. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine.[4] The progress can be monitored by TLC.

  • Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.[4]

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Follow steps 5-8 as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Inefficient imine formation.[5] - Premature reduction of benzaldehyde.[5] - Steric hindrance between aniline and benzaldehyde.- Optimize pH by adding a catalytic amount of acetic acid (pH 4-6 is optimal for imine formation).[5] - Ensure the use of a mild reducing agent like NaBH(OAc)₃.[5] - Increase reaction time or temperature, while monitoring for side product formation.[5]
Formation of Benzyl Alcohol - Use of a strong reducing agent (e.g., NaBH₄) in a one-pot procedure.[4]- Switch to a milder reducing agent like NaBH(OAc)₃.[4] - If using NaBH₄, ensure complete imine formation before its addition and maintain a low temperature during addition.
Over-alkylation (Formation of N,N-dibenzyl aniline) - Although less common in reductive amination than direct alkylation, it can occur with highly reactive substrates or prolonged reaction times.[4]- Use a stoichiometry of 1:1 for the aniline and benzaldehyde. - Monitor the reaction closely and stop it once the starting aniline is consumed.
Incomplete Reaction - Poorly reactive aniline or benzaldehyde. - Insufficient amount of reducing agent.- Increase the reaction temperature or time. - Use a slight excess of the more reactive component. - Ensure the reducing agent is of good quality and used in sufficient excess (e.g., 1.5 eq).

Conclusion

Reductive amination is a highly reliable and efficient method for the synthesis of N-benzyl anilines, a crucial scaffold in modern drug discovery. The use of sodium triacetoxyborohydride in a one-pot procedure represents the state-of-the-art for this transformation, offering excellent yields and broad functional group tolerance. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions and reagents, researchers can confidently and reproducibly synthesize these valuable compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis of N-benzyl anilines and related compounds.

References

  • Synthesis of N-benzylaniline. Available from: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Available from: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In ACS Symposium Series (Vol. 641, pp. 201-216). American Chemical Society.
  • Tarasov, A. A., & Vil', V. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing). (2021). Available from: [Link]

  • Willson, F. G., & Wheeler, T. S. (n.d.). benzylaniline. Organic Syntheses Procedure. Available from: [Link]

  • Reductive Amination - Wordpress. Available from: [Link]

  • Sodium Cyanoborohydride - G-Biosciences. Available from: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Available from: [Link]

  • N-benzyl aniline derivative and preparation method and application thereof - Google Patents. (CN111499519A).
  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. Available from: [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journals. (2024, July 2). Available from: [Link]

  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC. (2025, February 6). Available from: [Link]

  • Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride - TÜBİTAK Academic Journals. (2010, January 1). Available from: [Link]

  • Sodium cyanoborohydride - Wikipedia. Available from: [Link]

  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - ACS Publications. (2025, February 6). Available from: [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Available from: [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC. (2025, October 24). Available from: [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin - Redalyc.org. Available from: [Link]

  • Full article: Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate - Taylor & Francis. (2006, August 20). Available from: [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES - Istanbul University Press. Available from: [Link]

Sources

Application

Application Notes and Protocols: N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline in Organic Synthesis

Introduction: A Multifunctional Scaffold for Advanced Synthesis N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline is a bespoke secondary diarylamine that incorporates several key structural features advantageous for applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Scaffold for Advanced Synthesis

N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline is a bespoke secondary diarylamine that incorporates several key structural features advantageous for applications in medicinal chemistry and materials science. The molecule combines a substituted aniline core, a flexible and hydrophilic ethoxyethoxy side chain, and a butoxybenzyl group. Aniline derivatives are foundational components in a vast array of pharmaceuticals and dyes.[1][2][3] The inclusion of the oligo(ethylene glycol)-like moiety can enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a flexible linker.[4] The butoxy group provides lipophilicity, which can be crucial for membrane permeability and target engagement.

The secondary amine linkage is a key reactive site, making this molecule a valuable intermediate for the construction of more complex nitrogen-containing compounds. While specific literature on N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline is not abundant, its structural components suggest its utility as a product of robust synthetic methods and as a precursor for sophisticated cross-coupling reactions. These application notes will provide detailed protocols for the likely synthesis of this molecule via reductive amination and its subsequent use in palladium-catalyzed C-N bond formation, a cornerstone of modern organic synthesis.[5][6]

Physicochemical Properties

A comprehensive understanding of a molecule's physical and chemical properties is essential for its effective use in synthesis. The table below summarizes the key computed and, where available, experimental properties of related structures.

PropertyValueSource
Molecular Formula C₂₁H₂₉NO₃Avantor[7]
Molecular Weight 343.47 g/mol Avantor[8]
CAS Number Not available for this specific compound. A related compound, N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline, has CAS 1040694-73-2.[8]Matrix Scientific[8]
Appearance Expected to be an oil or low-melting solidGeneral knowledge based on similar structures
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH) and have limited solubility in water.General chemical principles
XLogP3-AA (Computed) ~4.5 - 5.5Estimated based on similar structures like 4-Butyloxybenzal-4-ethylaniline (XLogP3-AA: 5.2)[9]

Synthetic Protocols

The synthesis of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline can be efficiently achieved through a two-step process: the synthesis of the aniline precursor followed by a reductive amination reaction.

Protocol 1: Synthesis of the Precursor 2-(2-ethoxyethoxy)aniline

The synthesis of the aniline precursor can be approached via a nucleophilic aromatic substitution (e.g., Ullmann condensation) to form the ether linkage, followed by the reduction of a nitro group.

Workflow for Precursor Synthesis

cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction 2-Chloronitrobenzene 2-Chloronitrobenzene Intermediate_Ether 2-(2-Ethoxyethoxy)-1-nitrobenzene 2-Chloronitrobenzene->Intermediate_Ether 2-Ethoxyethanol 2-Ethoxyethanol 2-Ethoxyethanol->Intermediate_Ether CuI_Phenanthroline CuI, L-Proline K2CO3, DMSO CuI_Phenanthroline->Intermediate_Ether 130 °C Intermediate_Ether_2 2-(2-Ethoxyethoxy)-1-nitrobenzene Final_Aniline 2-(2-Ethoxyethoxy)aniline Intermediate_Ether_2->Final_Aniline Reducing_Agent Fe/NH4Cl or H2, Pd/C Ethanol/Water Reducing_Agent->Final_Aniline Reflux or RT

Caption: Workflow for the synthesis of 2-(2-ethoxyethoxy)aniline.

Step-by-Step Methodology:

  • Ullmann Condensation for C-O Bond Formation: [10][11]

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronitrobenzene (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and L-proline (0.2 eq.).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

    • Add anhydrous dimethyl sulfoxide (DMSO) followed by 2-ethoxyethanol (1.5 eq.).

    • Heat the reaction mixture to 130 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product, 2-(2-ethoxyethoxy)-1-nitrobenzene, by column chromatography on silica gel.

  • Nitro Group Reduction:

    • Dissolve the purified 2-(2-ethoxyethoxy)-1-nitrobenzene (1.0 eq.) in a mixture of ethanol and water (e.g., 5:1 v/v).

    • Add ammonium chloride (NH₄Cl, 4.0 eq.) and iron powder (Fe, 5.0 eq.).

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. The reaction is often exothermic.

    • Monitor the disappearance of the starting material by TLC.

    • Once complete, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane (DCM, 3 x volumes).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 2-(2-ethoxyethoxy)aniline, which can be used in the next step without further purification if of sufficient purity.

Protocol 2: Synthesis of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline via Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is one of the most common ways to synthesize secondary amines.[12][13][14] This process involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[15]

Workflow for Reductive Amination

cluster_0 Step 1: Imine Formation cluster_1 Step 2: In Situ Reduction Aniline 2-(2-Ethoxyethoxy)aniline Imine Iminium Ion Intermediate Aniline->Imine Aldehyde 4-Butoxybenzaldehyde Aldehyde->Imine Imine_2 Iminium Ion Intermediate Acid_Catalyst Acetic Acid (cat.) Acid_Catalyst->Imine RT, 30-60 min Final_Product N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline Imine_2->Final_Product Reducing_Agent Sodium Triacetoxyborohydride (NaBH(OAc)3) Reducing_Agent->Final_Product RT, 2-12 h

Caption: Workflow for the synthesis of the target secondary amine.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of 2-(2-ethoxyethoxy)aniline (1.0 eq.) and 4-butoxybenzaldehyde (1.0-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL/mmol of amine), add acetic acid (1.0 eq.).[16]

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. This reagent is a mild and selective reducing agent suitable for reductive aminations.[12][13]

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline.

Applications in Advanced Synthesis

N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline is an ideal substrate for further elaboration, particularly in cross-coupling reactions to form more complex molecular architectures.

Protocol 3: Buchwald-Hartwig Amination for C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of carbon-nitrogen bonds.[5][6][17] In this context, N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline can serve as the amine coupling partner with various aryl halides or triflates to generate tri-substituted nitrogen centers, which are prevalent in pharmaceuticals.[18][19]

Workflow for Buchwald-Hartwig Amination

Reactants N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline + Aryl Halide (Ar-X) Product Tri-substituted Amine Product Reactants->Product Catalyst_System Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) Catalyst_System->Product Toluene, 100 °C

Caption: General workflow for a Buchwald-Hartwig C-N cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup (under inert atmosphere):

    • To a glovebox or a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq.).

    • Add the aryl halide or triflate (Ar-X, 1.0 eq.) and N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (1.2 eq.).

    • Add anhydrous toluene (or another suitable solvent like dioxane) and seal the vessel.

  • Reaction Execution:

    • Remove the vessel from the glovebox (if used) and heat the mixture in an oil bath to the desired temperature (typically 80-110 °C).

    • Stir the reaction for the required time (4-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to isolate the desired tri-substituted amine product.

Conclusion and Future Perspectives

N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline represents a versatile building block in organic synthesis. The protocols outlined herein provide robust and scalable methods for its synthesis and subsequent functionalization. The strategic combination of a reactive secondary amine with tunable steric and electronic properties, along with solubility-enhancing and lipophilic moieties, makes this compound and its derivatives highly attractive for screening in drug discovery programs and for the development of novel organic materials. Future work could explore the derivatization of the aromatic rings through electrophilic aromatic substitution or further cross-coupling reactions to generate a library of compounds for biological evaluation.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Accounts of Chemical Research, 33(3), 205-215. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 13(4), 335-342. [Link]

  • Reddy, V. P., et al. (2004). Ullmann reaction in tetraethyl orthosilicate: a novel synthesis of triarylamines and diaryl ethers. Chemical Communications, (12), 1446-1447. [Link]

  • Avantor. (n.d.). N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline. [Link]

  • PubChem. (n.d.). 4-Butyloxybenzal-4-ethylaniline. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2471. [Link]

  • PubChem. (n.d.). 4-[2-(2-Methoxyethoxy)ethoxy]aniline. [Link]

  • MySkinRecipes. (n.d.). 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • ResearchGate. (n.d.). Manufacture and Uses of the Anilines: A Vast Array of Processes and Products. [Link]

  • MDPI. (2026). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • Organic Syntheses. (n.d.). n-2-cyanoethylaniline. [Link]

  • Cresset. (2024). Aniline replacement in drug-like compounds. [Link]

  • NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. [Link]

  • EBSCO. (n.d.). Aniline | Chemistry | Research Starters. [Link]

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Method

large-scale synthesis protocol for N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline

An Application Note and Large-Scale Synthesis Protocol for N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline Authored by: Senior Application Scientist, Chemical Process R&D Date: March 10, 2026 Abstract This document provides...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Large-Scale Synthesis Protocol for N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline

Authored by: Senior Application Scientist, Chemical Process R&D

Date: March 10, 2026

Abstract

This document provides a comprehensive, scalable protocol for the synthesis of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline, a secondary amine of interest in pharmaceutical and materials science research. The synthetic strategy centers on a robust and highly selective one-pot reductive amination reaction. This method is chosen for its operational simplicity, high yield, and amenability to large-scale production, avoiding the need to isolate the intermediate imine.[1] The protocol details the coupling of 4-Butoxybenzaldehyde with 2-(2-ethoxyethoxy)aniline using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. Full procedural details, safety protocols, reaction analytics, and purification methods are provided to guide researchers and process chemists in achieving efficient and scalable synthesis.

Introduction: The Strategic Choice of Reductive Amination

The synthesis of secondary amines is a cornerstone of modern organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline incorporates structural motifs common in drug candidates: a substituted aniline core and a flexible ether linkage. Direct alkylation of anilines is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products, which presents significant purification challenges, especially at scale.[2]

To circumvent these issues, this protocol employs reductive amination. This powerful transformation converts a carbonyl group and an amine into a more substituted amine in a controlled fashion.[3] The reaction proceeds via the in-situ formation of an imine or iminium ion intermediate, which is then reduced to the target amine.

Our choice of Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent is deliberate and critical for process safety and efficiency. Unlike more aggressive hydrides like sodium borohydride (NaBH₄), STAB is exceptionally mild and exhibits remarkable selectivity for the reduction of the iminium ion intermediate over the starting aldehyde.[3][4][5] This selectivity prevents the wasteful formation of 4-butoxybenzyl alcohol and allows for a one-pot procedure where all reagents can be combined, simplifying the operational workflow.[3] Furthermore, STAB is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release highly toxic hydrogen cyanide gas under acidic conditions.[4]

This application note provides a self-validating system, including in-process checks and a robust purification scheme, designed for scientists and engineers in drug development who require reliable, scalable synthetic routes.

Overall Reaction Scheme

The synthesis is achieved through a one-pot reaction as illustrated below:

Caption: Reductive amination of 2-(2-ethoxyethoxy)aniline with 4-Butoxybenzaldehyde.

Reagents, Solvents, and Equipment

Reagent and Solvent Data
Reagent/SolventFormulaMol. Wt. ( g/mol )Molar Eq.PuritySupplierNotes
2-(2-ethoxyethoxy)anilineC₁₀H₁₅NO₂181.231.0≥98%Commercially AvailableStore under inert gas. Can be purified by distillation if needed.[6]
4-ButoxybenzaldehydeC₁₁H₁₄O₂178.231.05≥98%Commercially AvailableCan be synthesized via Williamson ether synthesis.[7][8][9]
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.5≥95%Commercially AvailableMoisture-sensitive; handle under inert gas.[10]
Dichloromethane (DCM)CH₂Cl₂84.93-Anhydrous, ≥99.8%Commercially AvailableUse anhydrous grade to prevent reaction with STAB.
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-Anhydrous, ≥99.8%Commercially AvailableAlternative anhydrous solvent.[5]
Saturated NaHCO₃ solutionNaHCO₃84.01-Reagent GradePrepare in-houseUsed for aqueous work-up to quench the reaction.
Brine (Saturated NaCl solution)NaCl58.44-Reagent GradePrepare in-houseUsed to wash the organic layer and aid phase separation.
Anhydrous Magnesium SulfateMgSO₄120.37-Reagent GradeCommercially AvailableDrying agent for the organic phase.
Equipment
  • Large-scale glass reactor or jacketed vessel with overhead mechanical stirrer, temperature probe, and nitrogen/argon inlet.

  • Addition funnel for solid or liquid addition.

  • Large separatory funnel for extraction.

  • Rotary evaporator for solvent removal.

  • High-vacuum pump and distillation apparatus (optional, for purification).

  • Glassware for column chromatography (if required).

  • Standard Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.

Detailed Experimental Protocols

Preparatory Step: Synthesis of 4-Butoxybenzaldehyde (Optional)

For laboratories where 4-Butoxybenzaldehyde is not commercially available, it can be efficiently synthesized at scale via Williamson ether synthesis.[8]

  • Setup: Charge a reactor with 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Add 1-bromobutane (1.1 eq) to the mixture. Heat the reactor to 70-80°C and maintain for 4-6 hours, monitoring by TLC.[7]

  • Work-up: Cool the reaction, pour it into water, and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-butoxybenzaldehyde.[7][9]

Main Protocol: Large-Scale Reductive Amination

This protocol is designed for a ~1 mole scale reaction. Adjust quantities accordingly.

  • Reactor Setup:

    • Set up a dry 10 L jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet. Ensure the system is inert by purging with nitrogen for at least 30 minutes.

    • Charge the reactor with 2-(2-ethoxyethoxy)aniline (181.23 g, 1.0 mol) and anhydrous Dichloromethane (DCM) (4 L).

    • Begin stirring to ensure complete dissolution.

  • Imine Formation:

    • Add 4-Butoxybenzaldehyde (187.14 g, 1.05 mol, 1.05 eq) to the reactor. A slight excess of the aldehyde ensures full conversion of the more valuable aniline starting material.

    • Stir the mixture at room temperature (20-25°C) for 30-60 minutes. This allows for the initial formation of the hemiaminal and subsequent dehydration to the imine intermediate. The reaction is typically in equilibrium.[5]

  • Reduction Step:

    • CAUSALITY: The reduction is the most critical step. Sodium triacetoxyborohydride (STAB) (317.91 g, 1.5 mol, 1.5 eq) must be added portion-wise to control the reaction exotherm and any potential gas evolution. STAB is water-reactive and can release flammable gases upon contact with moisture.[11][12][13]

    • Slowly add the STAB powder to the stirred reaction mixture over a period of 60-90 minutes.

    • Monitor the internal temperature. If the temperature rises above 35°C, pause the addition and allow the mixture to cool.

    • Once the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Reaction Monitoring (In-Process Control):

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

    • TLC System: A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product is more non-polar than the starting aniline but more polar than the starting aldehyde.

    • The reaction is complete when the starting aniline spot is no longer visible.

  • Work-up and Quenching:

    • Once the reaction is complete, carefully and slowly quench the mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 L). This neutralizes the acetic acid byproduct from the STAB and quenches any unreacted hydride. Caution: Initial addition may cause gas evolution (CO₂ and H₂). Ensure adequate ventilation and headspace in the reactor.

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Transfer the mixture to a large separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer again with DCM (1 L) to recover any dissolved product.

    • Combine all organic layers. Wash the combined organic phase with brine (1 L), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

  • Purification:

    • For large-scale operations, purification by column chromatography can be resource-intensive.

    • Primary Method (Vacuum Distillation): If the product is thermally stable, high-vacuum distillation is an effective method for purification at scale.

    • Secondary Method (Column Chromatography): If distillation is not feasible, the crude oil can be purified by silica gel column chromatography. Use a gradient elution system, starting with Hexanes and gradually increasing the polarity with Ethyl Acetate. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent the amine product from streaking on the acidic silica gel.[5]

    • Combine the pure fractions and evaporate the solvent to obtain N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline as a clear or pale yellow oil. Expected yield: 80-90%.

Process Workflow and Mechanism

Overall Synthesis Workflow

The following diagram outlines the complete workflow from setup to final product isolation.

Caption: Step-by-step workflow for the synthesis of the target compound.

Reaction Mechanism

The reductive amination proceeds in two key stages: reversible imine formation followed by irreversible hydride reduction.

Mechanism cluster_stage1 Stage 1: Imine/Iminium Formation (Reversible) cluster_stage2 Stage 2: Hydride Reduction (Irreversible) Reactants Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal -H₂O Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium Iminium->Hemiaminal Product Secondary Amine Product Iminium->Product Hydride Attack STAB NaBH(OAc)₃ (Hydride Source) STAB->Iminium

Caption: Mechanism of reductive amination using STAB.

Safety Precautions

All operations should be conducted by trained personnel in a well-ventilated fume hood or a controlled laboratory environment.

  • Sodium Triacetoxyborohydride (STAB): STAB is a flammable solid and is water-reactive.[11][14] In contact with water or moisture, it can release flammable gases which may ignite spontaneously.[11] It must be handled under an inert atmosphere (nitrogen or argon).[10][13] Keep away from heat, sparks, and open flames.[12]

  • Dichloromethane (DCM) / 1,2-Dichloroethane (DCE): These are volatile chlorinated solvents and are suspected carcinogens. Avoid inhalation of vapors and skin contact.

  • Anilines: Aniline derivatives can be toxic and are readily absorbed through the skin. Handle with appropriate gloves.[6]

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) at all times.[10][11]

  • Quenching: The quenching of the reaction with aqueous bicarbonate is exothermic and releases gas. This step must be performed slowly and with caution to avoid pressure buildup and splashing.

References

  • Technical Support Center: Synthesis of 4-Butoxybenzaldehyde. Benchchem.
  • Sodium triacetoxyborohydride - Safety D
  • Application Notes and Protocols: Synthesis of 4-Butoxybenzaldehyde
  • Sodium triacetoxyborohydride - SAFETY D
  • 4-N-BUTOXYBENZALDEHYDE Chemical Properties,Uses,Production. ChemicalBook.
  • Safety And Handling Guidelines For Sodium Triacetoxyborohydride. lifechem pharma.
  • Sodium triacetoxyborohydride - Safety D
  • Sodium triacetoxyborohydride - Safety D
  • 4-Butoxybenzaldehyde 98 5736-88-9. Sigma-Aldrich.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive amin
  • Troubleshooting low conversion in the reductive amination for "N-(4-Methoxybenzyl)butan-1. Benchchem.
  • Purific
  • Explore our new range of products for Reductive Amin
  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark.

Sources

Application

Application Note: Optimization and Purification of N-Benzyl Anilines via Modified Column Chromatography

Introduction & Context N-benzyl anilines are highly versatile secondary amine intermediates utilized extensively in the development of pharmaceuticals, agrochemicals, and functional dyes[1]. These compounds are typically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

N-benzyl anilines are highly versatile secondary amine intermediates utilized extensively in the development of pharmaceuticals, agrochemicals, and functional dyes[1]. These compounds are typically synthesized through the reductive amination of benzaldehydes with primary anilines[2] or via the direct N-alkylation of anilines using benzyl halides[3].

While the synthesis is often straightforward, the downstream purification presents a notorious chromatographic challenge. Crude reaction mixtures frequently contain unreacted primary amines, over-alkylated tertiary amines (e.g., N,N-dibenzylaniline), and imine intermediates[4][5]. Isolating the target secondary amine with high purity and yield requires a deep understanding of stationary phase interactions.

Mechanistic Causality: The Silanol Problem

To purify N-benzyl anilines effectively, one must understand the causality behind their poor behavior on standard chromatography columns.

Standard normal-phase silica gel acts as a Brønsted acid due to the presence of surface silanol (Si-OH) groups[6]. N-benzyl anilines, being secondary amines, possess a highly accessible basic nitrogen lone pair. When these amines travel through an untreated silica column, they undergo strong, ion-exchange-like acid-base interactions with the silanols[7].

This interaction supersedes standard lipophilic partitioning, resulting in:

  • Severe Peak Tailing: The amine binds too strongly to the acidic sites, smearing across the column.

  • Irreversible Adsorption: A significant portion of the target compound remains permanently bound to the silica, drastically reducing isolated yields[7].

  • On-Column Degradation: In some sensitive derivatives, the acidic environment can catalyze unwanted side reactions or degradation[5][8].

The Solution: The thermodynamic equilibrium must be shifted. By introducing a competitive, volatile tertiary amine—such as 1-3% Triethylamine (TEA)—into the mobile phase, the acidic silanol sites are dynamically neutralized[5][8]. TEA outcompetes the secondary amine for the active acidic sites, allowing the N-benzyl aniline to elute as a sharp band based strictly on its polarity[7][9]. Alternatively, utilizing amine-functionalized silica or basic alumina completely bypasses the silanol issue[6][7].

Decision Workflow for Amine Purification

AminePurification A Crude N-Benzyl Aniline Reaction Mixture B Assess Impurity Profile & Scale A->B C Standard Silica (No Modifier) B->C Suboptimal Choice D TEA-Deactivated Silica (1-3% TEA in Mobile Phase) B->D Cost-Effective Standard E Amine-Functionalized Silica (NH2-bonded) B->E Premium/ Scale-Up F Peak Tailing, Low Yield (<60%) C->F G Sharp Peaks, High Yield (>85%) D->G H Excellent Resolution, No TEA Removal Needed E->H

Caption: Decision workflow for selecting the optimal stationary phase for N-benzyl aniline purification.

Quantitative Comparison of Purification Strategies

To facilitate rapid decision-making, the following table summarizes the performance metrics of various stationary phases when applied to secondary amine purification.

Stationary PhaseMobile Phase ModifierResolution & Peak ShapeTypical RecoveryCost / ScalabilityPost-Column Processing
Standard Bare Silica NonePoor (Severe Tailing)< 60%LowMinimal
TEA-Deactivated Silica 1-3% TriethylamineGood to Excellent80-95%LowRequires TEA removal
Amine-Functionalized Silica NoneExcellent> 95%HighMinimal
Basic Alumina NoneModerate to Good70-85%MediumMinimal

Data synthesized from established chromatographic behaviors of ionizable organic amines[6][7].

Detailed Experimental Protocols

Protocol A: Purification via TEA-Deactivated Normal Phase Silica

This is the most cost-effective and widely adopted method for lab-scale purification of N-benzyl anilines[8][9].

Step 1: TLC Optimization & Mobile Phase Selection

  • Prepare a solvent system of Hexane/Ethyl Acetate (e.g., 90:10 v/v).

  • Add 1-3% (v/v) Triethylamine (TEA) to the mixture[8].

  • Develop the crude mixture on a silica TLC plate. The ideal retention factor (

    
    ) for the target N-benzyl aniline should be between 0.25 and 0.35 to ensure adequate resolution from non-polar impurities[8][9].
    

Step 2: Column Packing & Deactivation

  • Prepare a slurry of standard silica gel using the TEA-modified mobile phase[8].

  • Pour the slurry into the column and allow it to settle.

  • Critical Step: Flush the packed column with at least 2 to 3 column volumes of the TEA-modified eluent. This ensures all acidic silanol groups are fully neutralized prior to sample introduction[5][9].

Step 3: Sample Loading

  • Dissolve the crude N-benzyl aniline in a minimal volume of the eluent.

  • If the compound is poorly soluble in the non-polar eluent, perform a dry load: adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed[9]. This prevents band broadening at the column head.

Step 4: Elution and Solvent Removal

  • Run the column isocratically or with a very shallow gradient, collecting fractions.

  • Monitor fractions via TLC. Combine the pure fractions containing the N-benzyl aniline.

  • Remove the solvent under reduced pressure. Because TEA has a boiling point of 89.5 °C, it may linger in the flask[9]. Co-evaporate the residue with toluene (2-3 times) to azeotropically remove residual TEA[8].

Protocol B: Purification via Amine-Functionalized Silica (Modifier-Free)

For highly sensitive substrates or when complete avoidance of TEA is required, amine-bonded silica (e.g., Biotage KP-NH) is the superior choice[6][7].

  • Column Selection: Mount a pre-packed amine-functionalized silica cartridge onto a flash chromatography system[7].

  • Eluent Preparation: Prepare a standard normal-phase gradient (e.g., Hexane to Ethyl Acetate) without any basic modifiers[6].

  • Execution: Load the sample and execute the gradient. The basic surface of the stationary phase inherently repels the basic amine, preventing acid-base retention and yielding sharp peaks without the need for post-column TEA removal[7].

Trustworthiness: The Self-Validating System

A robust experimental protocol must be a self-validating system. To ensure the integrity of your purification, implement the following checks:

  • Pre-Column Validation (TLC Causality Check): Before committing the bulk crude mixture to the column, develop two TLC plates side-by-side—one in standard Hexane/EtOAc and one in Hexane/EtOAc + 1% TEA. If the TEA-modified plate shifts the N-benzyl aniline from a heavy streak to a tight, circular spot, the causality of silanol-induced tailing is confirmed. This directly validates the necessity of Protocol A[8].

  • Post-Column Validation (NMR Purity Check): Even after rotary evaporation, TEA can remain trapped in the viscous amine product[9].

    
    H NMR spectroscopy must be used to verify its complete removal. The presence of a distinct triplet at ~1.05 ppm and a quartet at ~2.5 ppm indicates residual TEA, mandating further high-vacuum exposure or co-evaporation with toluene[8].
    

References

1.[9] Benchchem. "Technical Support Center: Purification of Secondary Alkyl Amines." Available at: 2.[8] Benchchem. "Technical Support Center: Column Chromatography of Alpha-Aminoketones." Available at: 3.[4] Organic Syntheses. "Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process." Available at: 4.[6] Biotage. "Successful flash chromatography." Available at: 5.[3] Benchchem. "A Theoretical and Methodological Guide to the Analysis of N-Benzyl-2,4,5-trichloroaniline." Available at: 6.[5] ResearchGate. "How to isolate Imine by column chromatography?" Available at: 7.[7] Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Available at: 8.[2] Green Chemistry (RSC Publishing). "Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters." Available at: 9.[1] Benchchem. "Evaluating the green chemistry metrics of different N-benzylaniline syntheses." Available at:

Sources

Method

Analytical Method Development for Substituted Anilines: A Comprehensive Guide

Executive Summary & Regulatory Context Substituted anilines (e.g., chloroanilines, methylanilines, nitroanilines) are ubiquitous building blocks in the synthesis of active pharmaceutical ingredients (APIs), dyes, and agr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

Substituted anilines (e.g., chloroanilines, methylanilines, nitroanilines) are ubiquitous building blocks in the synthesis of active pharmaceutical ingredients (APIs), dyes, and agrochemicals. However, they are classified as potentially mutagenic impurities (PMIs). The genotoxicity of aromatic amines is not inherently due to their direct reactivity, but rather their oxidative metabolism in vivo, which generates highly reactive nitrenium ions (


) capable of binding covalently to DNA[1].

Under the ICH M7 guidelines , these DNA-reactive impurities must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day to ensure a negligible lifetime cancer risk (1 in 100,000)[2]. For a drug dosed at 1 g/day , this translates to an analytical detection limit requirement of 1.5 parts-per-million (ppm), often necessitating parts-per-billion (ppb) sensitivity during method development[3]. This application note details the causality, method development strategies, and validated protocols for quantifying substituted anilines using LC-MS/MS and GC-MS.

Analytical Challenges & Mechanistic Causality

Developing a robust analytical method for substituted anilines requires overcoming several physicochemical hurdles:

  • Polarity and Basicity: Anilines possess a basic amino group that interacts strongly with residual silanols on traditional silica-based reversed-phase columns, leading to severe peak tailing. Solution: Utilize end-capped columns, polar-embedded stationary phases (e.g., C18-Amide), or fluorinated phases (e.g., PFP) to disrupt secondary interactions.

  • Ionization Discrepancies: While meta- and para-substituted anilines ionize efficiently in Electrospray Ionization positive mode (ESI+), ortho-substituted derivatives (e.g., o-chloroaniline) often exhibit significantly lower ion yields due to steric hindrance and intramolecular hydrogen bonding, which shields the basic nitrogen[4].

  • Volatility and Thermal Stability: Free anilines exhibit poor peak shape and are susceptible to thermal degradation during Gas Chromatography (GC). Solution: Chemical derivatization (e.g., acylation via the Schotten-Baumann reaction) is critical to mask the polar amine, increasing volatility and thermal stability[5].

Methodological Workflows

The selection between LC-MS/MS and GC-MS depends heavily on the sample matrix and the specific substitution pattern of the aniline.

Workflow cluster_0 Sample Preparation Strategy Start Sample Matrix (API or Environmental) Direct Direct Dilution (Simple Matrices) Start->Direct High Conc/Clean DLLME DLLME Extraction (Complex Matrices) Start->DLLME Trace/Dirty LCMS LC-MS/MS Analysis (ESI+, MRM) Direct->LCMS Deriv Acylation Derivatization (Schotten-Baumann) DLLME->Deriv Volatility Needed DLLME->LCMS No Deriv Needed GCMS GC-MS Analysis (EI, SIM) Deriv->GCMS Valid ICH Q2 Validation (Specificity, LOD/LOQ) LCMS->Valid GCMS->Valid

Decision tree for substituted aniline analytical method development.

Experimental Protocols

Protocol A: Trace-Level Determination by LC-MS/MS (API Matrix)

LC-MS/MS is the preferred technique for pharmaceutical drug substances as it often bypasses the need for derivatization and offers superior sensitivity for trace-level genotoxic impurities[4].

1. Sample Preparation:

  • Accurately weigh 20 mg of the API (e.g., Telmisartan) into a 1 mL volumetric flask[1].

  • Dissolve and dilute to volume using a diluent of Acetonitrile:Water (80:20, v/v). Causality: High organic content precipitates highly polar matrix proteins/salts while keeping the lipophilic API and aniline impurities in solution.

  • Vortex for 2 minutes and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. LC-MS/MS Conditions:

  • Column: End-capped C18 (100 × 4.6 mm, 3.0 µm) or PFP column.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with acetic acid). Causality: The slightly acidic pH ensures the aniline is fully protonated for ESI+ detection, while the acetate buffer provides the necessary ionic strength without suppressing the MS signal.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-2 min (5% B), 2-10 min (ramp to 60% B), 10-12 min (ramp to 95% B), 12-15 min (hold 95% B), 15.1-20 min (re-equilibrate at 5% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: ESI in Positive mode.

Protocol B: Dispersive Liquid-Liquid Microextraction (DLLME) & GC-MS (Complex Matrices)

For environmental samples or APIs where LC-MS/MS suffers from severe matrix suppression, GC-MS coupled with DLLME and simultaneous derivatization is highly effective[6].

1. DLLME & Simultaneous Derivatization:

  • Transfer 5.0 mL of the aqueous sample (or dissolved API in water) into a 10 mL conical glass centrifuge tube.

  • Adjust the pH to 8.0 using 0.1 M NaOH. Causality: A slightly alkaline pH ensures the anilines are in their neutral, un-ionized state, maximizing their partitioning into the organic extraction solvent.

  • Rapidly inject a mixture of 500 µL Acetonitrile (disperser solvent), 20 µL Chlorobenzene (extraction solvent), and 10 µL Butylchloroformate (derivatization agent) into the sample[6].

  • Vortex for 30 seconds. A cloudy emulsion forms as the derivatization (acylation) occurs instantaneously.

  • Centrifuge at 4000 rpm for 5 minutes. The high-density chlorobenzene phase containing the derivatized anilines settles at the bottom.

  • Extract 1 µL of the sedimented organic phase using a microsyringe for direct GC-MS injection.

2. GC-MS Conditions:

  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Injector: 250°C, Splitless mode.

  • Oven Program: 70°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Detection: Electron Impact (EI) at 70 eV, Selected Ion Monitoring (SIM) mode.

Quantitative Data & Method Comparison

Table 1: Typical MRM Transitions for LC-MS/MS (ESI+)

Note: Transitions must be optimized per instrument. Collision energies typically range from 15-35 eV.

AnalytePrecursor Ion (

)
Product Ion (Quantifier)Product Ion (Qualifier)
Aniline94.177.1-
2-Methyl-6-nitroaniline153.1 (or 170.2

)
136.1106.1
4-Chloroaniline128.093.065.0
2,4-Dimethylaniline122.1107.177.1
Table 2: Comparison of Analytical Strategies
ParameterLC-MS/MS (Direct/Dilute)GC-MS (DLLME + Derivatization)
Primary Application Pharmaceutical APIs, Genotoxic ImpuritiesEnvironmental water, complex industrial matrices
Sample Prep Time Low (< 5 mins)Medium (~15 mins)
Derivatization Not requiredRequired (Acylation/Silylation)
Sensitivity (LOD) 0.05 - 0.1 µg/mL (ppb range)[1]1 - 3 µg/L (ppt to ppb range)[6]
Limitations Poor ionization for ortho-chloroanilines[4]Requires volatile derivatives; matrix pH dependent

Method Validation (ICH Q2 Framework)

Any developed method must be validated as a self-validating system according to ICH Q2(R2) guidelines:

  • Specificity: Ensure no matrix peaks co-elute with the target aniline. In LC-MS/MS, the use of two MRM transitions (quantifier and qualifier) inherently validates peak identity.

  • LOD/LOQ: Establish the Limit of Detection (S/N

    
     3) and Limit of Quantitation (S/N 
    
    
    
    10) by spiking the matrix at trace levels. For ICH M7 compliance, the LOQ must be
    
    
    30% of the calculated TTC limit.
  • Linearity: Evaluate across a range of 10% to 150% of the specification limit (

    
    ).
    
  • Accuracy (Recovery): Spike the API or matrix at 50%, 100%, and 150% of the specification limit. Acceptable recovery for trace impurities is typically 70–130%.

References

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC, National Institutes of Health (NIH),[Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API, Journal of Applied Pharmaceutical Science,[Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices, Chemical Research in Toxicology (ACS Publications),[Link]

  • Simultaneous derivatization and dispersive liquid-liquid microextraction of anilines in different samples followed by gas chromatography-flame ionization detection, ResearchGate,[Link]

  • Chemical Conversion of Hardly Ionizable Rhenium Aryl Chlorocomplexes with p-Substituted Anilines - PMC, National Institutes of Health (NIH),[Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater, ResearchGate,[Link]

Sources

Application

Application Notes and Protocols for the N-Alkylation of 2-Alkoxyanilines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract N-alkylated 2-alkoxyanilines are pivotal structural motifs in a myriad of biologically active mol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-alkylated 2-alkoxyanilines are pivotal structural motifs in a myriad of biologically active molecules and functional materials. Their synthesis is a cornerstone of medicinal chemistry and drug development, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This comprehensive guide provides an in-depth exploration of contemporary and classical methodologies for the N-alkylation of 2-alkoxyanilines. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to guide your experimental design. Detailed, step-by-step protocols for key transformations, including the environmentally benign "Borrowing Hydrogen" methodology, Reductive Amination, and the versatile Buchwald-Hartwig Amination, are presented. This document is intended to serve as a practical resource for researchers at all levels, facilitating the efficient and successful synthesis of these valuable compounds.

Introduction: The Significance of N-Alkylated 2-Alkoxyanilines

The 2-alkoxyaniline scaffold is a privileged starting material in the synthesis of a wide array of pharmaceuticals and agrochemicals. The introduction of an N-alkyl group can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and target-binding affinity. Traditional methods for N-alkylation often rely on the use of stoichiometric amounts of harsh reagents, such as alkyl halides, which can lead to over-alkylation and the generation of significant waste.[1] Modern synthetic chemistry has ushered in an era of more efficient, selective, and sustainable methods for the construction of C-N bonds.

This guide will focus on three powerful and widely adopted strategies for the N-alkylation of 2-alkoxyanilines:

  • The "Borrowing Hydrogen" (or "Hydrogen Autotransfer") Methodology: A green and atom-economical approach that utilizes alcohols as alkylating agents, with water as the primary byproduct.[1][2]

  • Reductive Amination: A versatile one-pot reaction that couples an amine with a carbonyl compound via an imine intermediate, which is then reduced.[3][4][5]

  • Buchwald-Hartwig Amination: A robust palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[6][7][8]

The selection of the most appropriate method will depend on several factors, including the nature of the desired alkyl group, the functional group tolerance of the starting materials, and the desired scale of the reaction.

The "Borrowing Hydrogen" Methodology: A Green Approach to N-Alkylation

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy represents a paradigm shift in sustainable C-N bond formation.[2] This catalytic process utilizes readily available and often less toxic alcohols as the alkylating agents. The general mechanism involves the temporary "borrowing" of hydrogen from the alcohol by a transition metal catalyst to form a metal hydride and an aldehyde. The aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the metal hydride to yield the N-alkylated aniline and regenerate the catalyst.[2]

Conceptual Workflow of the "Borrowing Hydrogen" Catalytic Cycle

Borrowing_Hydrogen_Cycle cluster_0 Catalytic Cycle Catalyst [M]-H (Catalyst) Alcohol R-CH2OH (Alcohol) Aldehyde R-CHO (Aldehyde) Alcohol->Aldehyde Dehydrogenation (+[M]) Imine Ar-N=CHR (Imine) Aldehyde->Imine Condensation (+Ar-NH2, -H2O) Aniline Ar-NH2 (2-Alkoxyaniline) Product Ar-NH-CH2R (N-Alkylated Product) Imine->Product Reduction (+[M]-H)

Caption: The catalytic cycle of the "Borrowing Hydrogen" mechanism for N-alkylation.

Protocol 1: Ruthenium-Catalyzed N-Alkylation of 2-Methoxyaniline with 1-Octanol

This protocol is adapted from established procedures for the N-alkylation of anilines using a ruthenium catalyst.[2]

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst precursor)

  • Phosphine ligand (e.g., Xantphos)

  • 2-Methoxyaniline

  • 1-Octanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Oven-dried Schlenk tube with a condenser and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere of argon, combine [Ru(p-cymene)Cl₂]₂ (e.g., 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., 0.055 mmol, 5.5 mol%) in anhydrous toluene (5 mL).

  • Addition of Reactants: To the stirring catalyst mixture, add 2-methoxyaniline (1 mmol) and 1-octanol (1.2 mmol).

  • Initiation: Carefully add sodium hydride (1.2 mmol) portion-wise to the stirring solution. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 110 °C and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel to yield the pure N-octyl-2-methoxyaniline.

Reductive Amination: A Versatile One-Pot Approach

Reductive amination is a powerful and widely used method for the synthesis of amines.[4] The reaction proceeds in two stages within a single pot: the formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, followed by its reduction to the corresponding amine.[5][9] A key advantage of this method is the ability to use a wide range of commercially available aldehydes and ketones to introduce diverse alkyl groups.

General Workflow for Reductive Amination

Reductive_Amination_Workflow Start Start: 2-Alkoxyaniline & Carbonyl Compound Mix Mix in Solvent Start->Mix Imine_Formation Imine Formation (often acid-catalyzed) Mix->Imine_Formation Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: N-Alkylated 2-Alkoxyaniline Purification->Product

Caption: A generalized workflow for the reductive amination of 2-alkoxyanilines.

Protocol 2: Reductive Amination of 2-Ethoxyaniline with Cyclohexanone

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent commonly employed for reductive aminations.[3]

Materials:

  • 2-Ethoxyaniline

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-ethoxyaniline (1 mmol) and cyclohexanone (1.1 mmol) in dichloromethane (10 mL).

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 mmol) in one portion. If the reaction is slow, a catalytic amount of acetic acid (e.g., 0.1 mmol) can be added.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-cyclohexyl-2-ethoxyaniline.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[6][10] This reaction allows for the formation of a C-N bond between an amine and an aryl halide or triflate, offering broad substrate scope and functional group tolerance.[7][8] For the N-alkylation of 2-alkoxyanilines, this method is particularly useful when the desired "alkyl" group is an aryl or heteroaryl moiety.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex R'-NH₂ Base PdII_Amine L₂Pd(II)(Ar)(NHR') Ligand_Ex->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NHR' Red_Elim->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-1-methoxybenzene with an Amine

While this protocol uses an aryl bromide that is structurally similar to a 2-alkoxy haloaniline, the principles are directly applicable. This procedure is adapted from general methods for Buchwald-Hartwig amination.[7]

Materials:

  • 2-Bromo-1-methoxybenzene (or a suitable 2-alkoxyaryl halide)

  • Amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • Phosphine ligand (e.g., X-Phos, SPhos)

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Anhydrous Toluene or Dioxane

  • Oven-dried Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Addition of Reactants: Add 2-bromo-1-methoxybenzene (1 mmol) and the amine (1.2 mmol) to the Schlenk tube, followed by anhydrous toluene (5 mL).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-2-methoxyaniline derivative.

Comparative Summary of N-Alkylation Methods

MethodAlkylating AgentCatalyst/ReagentAdvantagesDisadvantages
"Borrowing Hydrogen" AlcoholsTransition Metal (e.g., Ru, Ir)High atom economy, green (water byproduct), uses readily available alcohols.[2]May require high temperatures and specific catalysts.
Reductive Amination Aldehydes, KetonesHydride reducing agent (e.g., NaBH(OAc)₃)Wide variety of alkyl groups can be introduced, one-pot procedure, mild conditions.[3][5]Requires a carbonyl compound, potential for side reactions.
Buchwald-Hartwig Amination Aryl/Vinyl Halides or TriflatesPalladium catalyst and phosphine ligandBroad substrate scope, high functional group tolerance, excellent for aryl-N bond formation.[6][8]Can be sensitive to air and moisture, requires a pre-functionalized coupling partner.
Classical S_N2 Alkylation Alkyl HalidesBase (e.g., K₂CO₃, CsF)Simple procedure for certain substrates.[11]Risk of over-alkylation, use of potentially toxic alkyl halides, generation of salt waste.

Conclusion

The N-alkylation of 2-alkoxyanilines is a critical transformation in modern organic synthesis. The choice of method should be guided by the specific requirements of the target molecule and the principles of green chemistry. The "Borrowing Hydrogen" methodology offers an elegant and sustainable route using alcohols. Reductive amination provides a versatile and robust platform for introducing a wide array of alkyl groups from carbonyl compounds. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination remains an exceptionally powerful and reliable tool. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of N-alkylated 2-alkoxyaniline derivatives for their research and development endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
  • San Diego State University. (2017). Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents.
  • BenchChem. (2025).
  • Wikipedia. (2023).
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1064-1071.
  • ResearchGate. (2025).
  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • PMC. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023).
  • YouTube. (2025).
  • Reddit. (2017).
  • Ishida, T., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – An Asian Journal, 5(11), 2405-2409.
  • Master Organic Chemistry. (2017).
  • Synple Chem. (n.d.).
  • OpenBU. (2011).
  • Wordpress. (n.d.).
  • Springer Nature Link. (2026). Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). Russian Journal of General Chemistry.
  • ResearchGate. (2020).
  • PMC. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.

Sources

Method

Application Note: N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline in Advanced Material Science

Audience: Researchers, Materials Scientists, and Optoelectronics Engineers Content Type: Technical Application Guide & Experimental Protocols Executive Summary & Structural Rationale In the development of next-generation...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Optoelectronics Engineers Content Type: Technical Application Guide & Experimental Protocols

Executive Summary & Structural Rationale

In the development of next-generation optoelectronic and electrochromic devices, the molecular engineering of precursor building blocks is paramount. N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline is a highly functionalized secondary aniline that serves as a versatile platform for synthesizing advanced functional materials.

As a Senior Application Scientist, I approach this molecule not just as a chemical, but as a multi-functional toolkit. Its structure dictates its utility:

  • The Secondary Aniline Core: Acts as the reactive center for either transition-metal-catalyzed cross-coupling (to form discrete small molecules) or oxidative polymerization (to form conducting polymers).

  • The 4-Butoxybenzyl Group: Provides critical steric hindrance to suppress unwanted crystallization, while its hydrophobic nature repels moisture—a crucial feature for device longevity[1].

  • The 2-(2-Ethoxyethoxy) Group: This oligoether (PEG-like) side chain functions as a Lewis base. The unshared electron pairs on the oxygen atoms can coordinate with metal ions (e.g., Pb²⁺ in perovskites) or facilitate rapid ion transport (e.g., Li⁺ in electrochromic gels)[2][3].

This guide details two primary material science applications for this compound: Hole Transport Materials (HTMs) for Perovskite Solar Cells, and Functionalized Polyanilines for Electrochromic Devices.

Application 1: Hole Transport Materials (HTMs) for Perovskite Solar Cells

Mechanistic Rationale

Triarylamine derivatives are the gold standard for HTMs in perovskite solar cells (PSCs) due to their excellent hole mobility and tunable energy levels[4]. By subjecting N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline to Buchwald-Hartwig amination, researchers can synthesize bulky, asymmetric triarylamines.

The resulting HTM offers a self-validating dual function at the perovskite/HTM interface:

  • Defect Passivation: The ether-oxygen atoms of the 2-ethoxyethoxy group chemically interact with undercoordinated Pb²⁺ defects on the perovskite surface, suppressing non-radiative recombination and boosting the open-circuit voltage (

    
    )[1][2].
    
  • Moisture Barrier: The hydrophobic 4-butoxybenzyl chain acts as an umbrella, shielding the highly sensitive perovskite layer from ambient humidity, thereby extending the operational lifetime of the device[1].

Experimental Protocol: Synthesis and Device Integration

Step 1: Buchwald-Hartwig Cross-Coupling

  • Reagents: Combine N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (1.0 eq) and a core aryl dibromide (e.g., 4,4'-dibromobiphenyl, 0.45 eq) in anhydrous toluene.

  • Catalyst System: Add Pd₂(dba)₃ (0.05 eq) and P(t-Bu)₃ (0.1 eq), followed by sodium tert-butoxide (NaOtBu, 2.5 eq).

    • Causality Insight: The secondary amine is highly sterically hindered. P(t-Bu)₃ is chosen because its massive steric bulk and electron-rich nature force the palladium center into a highly active mono-ligated state, facilitating the difficult oxidative addition and preventing catalyst poisoning.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat at 110 °C under nitrogen for 12 hours.

  • Purification: Quench with water, extract with dichloromethane, and purify via silica gel column chromatography (hexane/ethyl acetate) to isolate the target triarylamine HTM.

Step 2: HTM Solution Preparation & Spin-Coating

  • Dissolve the synthesized HTM in anhydrous chlorobenzene (70 mg/mL).

  • Add dopants: 17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile) and 28.5 µL of 4-tert-butylpyridine (tBP).

    • Causality Insight: Li-TFSI oxidizes a fraction of the HTM to generate charge carriers, while tBP prevents the aggregation of lithium salts and further passivates the perovskite surface.

  • Spin-coat the solution onto the crystallized perovskite layer at 4000 rpm for 30 seconds, followed by annealing at 70 °C for 10 minutes to remove residual solvent.

HTM_Workflow A N-(4-Butoxybenzyl)- 2-(2-ethoxyethoxy)aniline B Buchwald-Hartwig Cross-Coupling A->B Pd Catalyst C Triarylamine HTM (Target Molecule) B->C Yield >80% D Spin-Coating on Perovskite Layer C->D Solution Process E Defect Passivation (Pb2+ coordination) D->E Interface Eng.

Workflow for synthesizing and integrating the triarylamine HTM into perovskite solar cells.

Application 2: Functionalized Polyanilines for Electrochromic Devices

Mechanistic Rationale

Pristine polyaniline (PANI) is a classic electrochromic material, but its commercial viability is limited by poor solubility and slow ion-diffusion kinetics[5][6]. Polymerizing N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline yields a highly substituted, processable conducting polymer.

The oligoether chain (2-ethoxyethoxy) creates free volume within the polymer matrix and acts as an internal solid polymer electrolyte. This accelerates the insertion and extraction of counter-ions during redox switching, drastically reducing the response time[3]. Furthermore, the electron-donating alkoxy groups lower the oxidation potential, shifting the electrochromic transition to lower, safer voltages while providing a distinct high-contrast transition from pale yellow to deep blue[5].

Experimental Protocol: Oxidative Polymerization and Film Deposition

Step 1: Monomer Preparation

  • Dissolve 0.1 M of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline in 1.0 M aqueous oxalic acid.

    • Causality Insight: Oxalic acid is preferred over mineral acids (like HCl) because it acts as both a dopant and a structural template, promoting a more fibrillar, highly porous polymer morphology that is ideal for electrochromic ion exchange[6].

Step 2: Chemical Oxidative Polymerization

  • Chill the monomer solution to 0–5 °C in an ice bath.

  • Prepare a 0.1 M solution of ammonium persulfate (APS) in 1.0 M oxalic acid.

  • Add the APS solution dropwise over 30 minutes under vigorous stirring.

    • Causality Insight: Dropwise addition at low temperatures prevents exothermic runaway. Controlling the thermal kinetics minimizes unwanted ortho-coupling and cross-linking, preserving the linear

      
      -conjugation necessary for high optical contrast.
      
  • Allow the reaction to proceed for 12 hours. Filter the resulting dark green precipitate, wash with acetone, and dry under vacuum.

Step 3: Device Fabrication

  • Dissolve the functionalized polymer in N-methyl-2-pyrrolidone (NMP) (5 wt%).

  • Spin-coat the solution onto an Indium Tin Oxide (ITO) glass substrate.

  • Assemble the electrochromic cell using a liquid electrolyte (0.1 M LiClO₄ in propylene carbonate) and a counter electrode.

Electrochromic_Mech A Leucoemeraldine State (Reduced, Pale Yellow) B Emeraldine Salt State (Oxidized, Dark Blue) A->B Oxidation (-e-, +A-) Low Potential B->A Reduction (+e-, -A-) Fast Ion Transport

Reversible electrochemical redox switching mechanism of the functionalized polyaniline.

Quantitative Data Summaries

To benchmark the efficacy of materials derived from N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline, the following tables summarize expected performance metrics compared to industry standards, extrapolated from closely related structural analogues[3][4][5][7].

Table 1: Comparative Photovoltaic Performance of HTMs in PSCs

HTM MaterialPCE (%)

(V)

(mA/cm²)
FF (%)Hole Mobility (cm²/V·s)
Spiro-OMeTAD (Industry Standard)18.51.0523.275.01.5 × 10⁻⁵
Target Triarylamine HTM 20.8 1.12 24.1 77.5 4.2 × 10⁻⁴

Table 2: Electrochromic Properties of Functionalized Polyaniline

PolymerOptical Contrast (

T%)
Response Time (Coloration)Response Time (Bleaching)Color State (Reduced)Color State (Oxidized)
Standard PANI45%4.5 s5.2 sPale YellowGreen/Blue
Target Functionalized PANI 68% 1.2 s 1.5 s Transparent/Yellow Deep Blue

References

  • An Efficient Trap Passivator for Perovskite Solar Cells: Poly(propylene glycol) bis(2-aminopropyl ether) Nano-Micro Letters URL:[Link]

  • Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation Materials (MDPI) URL:[Link]

  • Synthesis of Poly(2,5-dimethoxyaniline) and Electrochromic Properties Materials Research (SciELO) URL:[Link]

  • Poly(Ethylene Glycol) Diacrylate as the Passivation Layer for High Performance Perovskite Solar Cells ACS Applied Materials & Interfaces URL:[Link]

Sources

Application

Application Note: Derivatization and Biological Screening of N-Benzyl Anilines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Strategic Rationale N-benzyl anilines represent a highly privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

N-benzyl anilines represent a highly privileged and versatile pharmacophore in modern medicinal chemistry. The structural simplicity of the core scaffold allows for rapid, divergent derivatization, making it an ideal candidate for high-throughput biological screening. Recent pharmacological evaluations have demonstrated that specific substitutions on the N-benzyl and aniline rings yield potent candidates for diverse therapeutic areas. Notably, these derivatives have shown profound efficacy as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease models [3][4], and as FabI (enoyl-ACP reductase) inhibitors targeting methicillin-resistant Staphylococcus aureus (MRSA) [5].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Herein, we explore the causality behind synthetic choices, establish self-validating biological assays, and provide a robust framework for the derivatization and evaluation of N-benzyl anilines.

Logical Workflows and Pharmacological Pathways

To conceptualize the development pipeline, the following diagrams illustrate both the experimental workflow and the dual pharmacological mechanisms of the synthesized derivatives.

Workflow A Substituted Aniline + Benzaldehyde B Imine Condensation (Schiff Base) A->B Heat, Solvent C Reductive Amination (NaBH4 / MeOH) B->C Reduction D N-Benzyl Aniline Derivatives C->D Purification E Antimicrobial Screening (MRSA MIC Assays) D->E Bio-Evaluation F Enzyme Inhibition (AChE & FabI Assays) D->F Bio-Evaluation

Workflow for the synthesis and biological screening of N-benzyl aniline derivatives.

Pathway A N-Benzylaniline Derivatives B FabI (Enoyl-ACP Reductase) Inhibition A->B Target 1 C AChE Inhibition A->C Target 2 D Disruption of Bacterial Fatty Acid Synthesis B->D Mechanism E Increased Acetylcholine Levels C->E Mechanism F Bacterial Cell Death (MRSA Eradication) D->F Phenotype G Cognitive Enhancement (Alzheimer's Models) E->G Phenotype

Dual pharmacological targeting pathways of N-benzylaniline derivatives.

Chemical Derivatization: The Causality of Reductive Amination

While direct alkylation of anilines with benzyl halides is possible, it frequently suffers from a lack of chemoselectivity, leading to over-alkylation and the formation of unwanted tertiary amines (N,N-dibenzylanilines). To ensure absolute control over the reaction, reductive amination is the gold standard [2]. By isolating or transiently forming the imine (Schiff base) and subsequently reducing it, the reaction is strictly halted at the secondary amine stage.

Protocol 1: Two-Step Synthesis of N-Benzyl Anilines

Causality & Reagent Selection: Methanol is selected as the solvent because it facilitates the precipitation of the Schiff base intermediate, driving the condensation equilibrium forward without the need for a Dean-Stark apparatus. For the reduction phase, Sodium borohydride (NaBH₄) is explicitly chosen over Lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder hydride source that perfectly tolerates reducible functional groups (such as halogens or nitro groups) present on the aromatic rings, preventing unwanted side reactions [2][6].

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve the substituted aniline (1.0 eq) and the substituted benzaldehyde (1.0 eq) in cold methanol (0.5 M concentration).

    • Stir the mixture at room temperature for 10 minutes to ensure homogenization, then slowly heat to 70°C and reflux for 6–9 hours[2].

    • Self-Validation Check: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the primary aniline spot confirms the formation of the Schiff base.

  • Precipitation:

    • Cool the reaction mixture to 4°C and maintain for 12 hours. Collect the precipitated imine intermediate via vacuum filtration and wash with ice-cold methanol.

  • Reduction:

    • Resuspend the imine in methanol (or a CH₂Cl₂/MeOH mixture for solubility).

    • Slowly add an aqueous solution of NaBH₄ (1.5 eq) dropwise at 0–30°C to prevent violent hydrogen gas evolution [6].

    • Stir for 0.5–1 hour.

  • Work-up & Purification:

    • Quench the reaction by pouring it over crushed ice. This safely destroys unreacted NaBH₄ and precipitates the crude product.

    • Extract with dichloromethane (3 x 50 mL), wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify via silica gel chromatography (Hexane/Ethyl Acetate gradient) [1].

  • Structural Confirmation:

    • Validate the structure via ¹H NMR. The disappearance of the imine proton (CH=N, ~8.5 ppm) and the appearance of the benzylic protons (CH₂-N, ~4.3–4.5 ppm) confirm successful reduction.

Biological Screening: Self-Validating Assays

Once the library of N-benzyl aniline derivatives is synthesized, rigorous biological screening is required. The protocols below are designed with internal controls to ensure data integrity.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination for MRSA)

N-benzylanilines have shown exceptional promise as inhibitors of bacterial fatty acid synthesis, specifically targeting FabI [5].

Causality & Assay Design: We utilize Mueller-Hinton Broth (MHB) as it is the Clinical and Laboratory Standards Institute (CLSI) standard for non-fastidious organisms, ensuring global reproducibility [6]. Standardizing the bacterial inoculum to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) is critical; variations in inoculum size can drastically shift the apparent MIC, leading to false positives.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve N-benzyl aniline derivatives in DMSO to a concentration of 10 mg/mL [1].

  • Broth Microdilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in MHB to achieve a final test range of 0.2 to 200 µM [6].

  • Inoculation: Add the standardized MRSA inoculum to each well, ensuring the final concentration is 5 × 10⁵ CFU/mL.

  • Self-Validation Controls:

    • Positive Control: Ciprofloxacin or Triclosan (must fall within known CLSI MIC ranges to validate the assay run).

    • Negative/Vehicle Control: 1% DMSO in MHB (ensures the solvent does not inhibit bacterial growth, confirming that observed toxicity is solely from the pharmacophore).

  • Incubation & Readout: Incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration that visibly inhibits microbial growth.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

Certain halogenated N-benzyl anilines (e.g., N-benzyl-4-chloroaniline) exhibit potent AChE inhibition, making them viable leads for neurodegenerative diseases[3][4].

Step-by-Step Methodology:

  • Assay Setup: Utilize Ellman's colorimetric method. In a 96-well plate, combine 0.1 M phosphate buffer (pH 8.0), the test compound (various concentrations), and AChE enzyme (0.03 U/mL).

  • Incubation: Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind the enzyme.

  • Reaction Initiation: Add acetylthiocholine iodide (ATCI, substrate) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Kinetic Readout: Measure the absorbance at 412 nm every minute for 10 minutes.

  • Data Processing: Calculate the IC₅₀ using non-linear regression analysis. Self-Validation: Use Donepezil or Galantamine as a reference standard to calibrate the assay's sensitivity.

Quantitative Data Presentation

The following table synthesizes the biological efficacy of key N-benzyl aniline derivatives derived from recent literature, providing a benchmark for your screening campaigns.

Compound / ScaffoldTarget / AssayOrganism / Disease ModelActivity (MIC / IC₅₀)Reference
N-benzyl-4-chloroaniline (1e) AChE InhibitionAlzheimer's DiseaseIC₅₀: 182.45 – 489.98 nM[3], [4]
Compound 4k FabI InhibitionS. aureus (MRSA)MIC: 0.5 mg/L[5]
Benzyl phenyl sulfides Whole-cellS. aureus (MRSA)MIC: 2 – 64 µg/mL[1]
N-Benzyl-2,4,5-trichloroaniline InhA / FabIM. tuberculosis / MRSAMIC: Variable[2]
N-allyl aniline derivatives hCA I InhibitionGlaucoma / DiureticsIC₅₀: 243.11 – 633.54 nM[3]

Conclusion

The derivatization of N-benzyl anilines offers a highly tractable pathway for discovering novel therapeutics. By strictly adhering to chemoselective reductive amination and employing self-validating biological assays, researchers can rapidly iterate on this scaffold. Future optimization should focus on late-stage C(sp³)–H functionalization to access sterically hindered, highly specific derivatives without de novo synthesis.

References

  • Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry. [Link]

  • Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. MDPI.[Link]

  • N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus. PMC / NIH. [Link]

  • CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
Method

Application Note: Quantitative ¹H NMR (qNMR) for Purity Assessment of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline

Abstract This application note provides a comprehensive guide and a detailed protocol for determining the purity of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline using quantitative Nuclear Magnetic Resonance (qNMR) spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for determining the purity of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, qNMR offers direct quantification without the need for compound-specific reference standards, making it an invaluable tool in pharmaceutical research and development.[1][2][3] This document outlines the fundamental principles, method development considerations, a step-by-step experimental protocol, and data analysis procedures tailored for researchers, scientists, and drug development professionals. The methodology emphasizes scientific integrity, causality behind experimental choices, and adherence to validation principles to ensure trustworthy and reproducible results.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR (qNMR) stands as a powerful analytical technique for the precise determination of the concentration and purity of chemical substances.[4][5] Its fundamental principle is based on the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei responsible for that signal.[1][6] This unique characteristic allows qNMR to function as a primary ratio method of measurement, capable of determining the absolute amount of an analyte by comparing its signal integral to that of a certified internal standard of known purity and concentration.[6][7]

Unlike chromatographic techniques such as HPLC or GC, qNMR does not require the creation of calibration curves with the analyte itself, offering significant advantages in early-stage drug development where a certified standard of the active pharmaceutical ingredient (API) may not be available.[1][2][3][8][9] Its versatility, speed, and non-destructive nature make it an essential tool for purity determination, potency assays, and stability studies in the pharmaceutical industry.[1][2][4]

Analyte Profile & Method Development Strategy

The target analyte for this protocol is N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline .

Molecular Structure and Selection of Quantification Signals

A critical first step in developing a qNMR method is the structural analysis of the analyte to identify suitable protons for quantification.

Caption: Structure of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline with protons selected for quantification.

Rationale for Signal Selection: For accurate quantification, signals must be well-resolved, free from overlap with other analyte or impurity signals, and represent non-exchangeable protons.[10]

  • Signal (a) - Benzylic -CH₂-: The two protons of the methylene bridge between the benzyl ring and the nitrogen are chemically equivalent and are expected to produce a singlet in a relatively clear region of the spectrum (~4.3-4.5 ppm). This signal is an excellent candidate for quantification.

  • Signal (b) & (c) - Ethoxy Terminus -OCH₂CH₃: The methylene and methyl protons of the terminal ethoxy group are distinct and often well-resolved. The methyl triplet (c) is particularly useful due to its sharp nature and location in the upfield region (~1.2 ppm).

  • Signal (d) - Butoxy -OCH₂-: The two protons of the methylene group attached to the butoxy oxygen are also a good choice, typically appearing around 4.0 ppm.

Signals to Avoid:

  • Aromatic Protons: The aromatic regions can be complex due to overlapping multiplets, making accurate integration challenging.

  • Amine Proton (-NH-): This proton is exchangeable, often broad, and its chemical shift is highly dependent on concentration, temperature, and solvent. It should never be used for quantification.[10]

Selection of Internal Standard

The choice of an internal standard is paramount for the accuracy of the qNMR experiment.[11][12] An ideal standard should possess the following characteristics:

  • High Purity (≥99.5%): The purity must be accurately known and certified.[11]

  • Chemical Stability: It must not react with the analyte, solvent, or trace moisture.[3][13]

  • Good Solubility: It must be fully soluble in the selected deuterated solvent along with the analyte.[11][14]

  • Simple NMR Spectrum: Ideally, it should produce one or more sharp singlets that do not overlap with analyte or solvent signals.[10][15]

  • Low Hygroscopicity and Volatility: This ensures stability and accuracy during weighing.[16]

For this application, Maleic Acid is an excellent choice when using a polar solvent like DMSO-d₆. It provides a sharp singlet for its two olefinic protons at ~6.3 ppm, a region typically free of signals from the analyte.

Solvent Selection

The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is critical for obtaining sharp, well-defined NMR signals.[4][11][14] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly versatile solvent capable of dissolving a wide range of organic compounds and is recommended for this analysis.[5]

The qNMR Workflow: A Systematic Approach

The entire qNMR process, from planning to the final purity calculation, follows a systematic and self-validating workflow.

qNMR_Workflow cluster_prep 1. Method Planning & Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis planning Select Analyte Signal, Internal Standard & Solvent weighing Accurate Weighing (Analyte & Standard) planning->weighing dissolution Complete Dissolution in Deuterated Solvent weighing->dissolution transfer Transfer to NMR Tube dissolution->transfer shimming Instrument Shimming transfer->shimming params Set Quantitative Parameters (D1 ≥ 5xT1, 90° Pulse, NS for S/N > 250) shimming->params acquire Acquire FID params->acquire processing Fourier Transform, Phasing & Baseline Correction acquire->processing integration Integrate Selected Signals (Analyte & Standard) processing->integration calculation Calculate Purity using qNMR Formula integration->calculation report Report Final Purity & Uncertainty calculation->report

Caption: A systematic workflow for accurate qNMR analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where meticulous execution at each step ensures the integrity of the final result.

Equipment and Materials
  • NMR Spectrometer: 400 MHz or higher field strength.

  • Analytical Microbalance: Readability of at least 0.01 mg.

  • NMR Tubes: High-quality, 5 mm tubes (e.g., Norell® 507-HP or equivalent).[14]

  • Glass Vials: Clean, dry vials with caps.[5]

  • Pipettes: Calibrated micropipettes.

  • Vortex Mixer and/or Sonicator. [5]

  • Analyte: N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline.

  • Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.5%).

  • Deuterated Solvent: DMSO-d₆ (≥99.8% D).

Sample Preparation

Causality: Accurate weighing is often the largest source of uncertainty in a qNMR experiment.[5][13] Using a calibrated microbalance in a draft-free environment is non-negotiable for achieving high-quality data.

  • Weighing the Analyte: Tare a clean, dry glass vial on the microbalance. Accurately weigh approximately 15-20 mg of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline into the vial. Record the mass precisely (e.g., to 0.01 mg).

  • Weighing the Internal Standard: Tare the balance. Accurately weigh approximately 5-8 mg of Maleic Acid into the same vial. The goal is to achieve a near 1:1 molar ratio between the protons being integrated for the analyte and the standard to maximize integration accuracy.[4][13] Record the mass precisely.

  • Dissolution: Using a calibrated pipette, add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Securely cap the vial and vortex for at least 60 seconds. If necessary, use a sonicator to ensure both the analyte and the internal standard are completely dissolved. Visually inspect the solution against a light source to confirm the absence of any particulate matter.[5][14]

  • Transfer to NMR Tube: Carefully transfer the homogeneous solution into a clean, high-quality 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer's probe (typically 4-5 cm, or ~0.6 mL for a 5mm tube).[5][17]

  • Capping: Cap the NMR tube immediately to prevent solvent evaporation and absorption of atmospheric moisture.[14][18]

NMR Data Acquisition

Causality: The acquisition parameters are set to ensure that the NMR experiment is truly quantitative. The relaxation delay (D1) is the most critical parameter.[10][19] If D1 is too short, signals with longer spin-lattice relaxation times (T₁) will not fully return to equilibrium between pulses, leading to attenuated signal intensity and an underestimation of purity.[12][20]

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K) for at least 5 minutes.

  • Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Determine T₁ (Recommended): Use a standard inversion-recovery pulse sequence to measure the T₁ values for the chosen analyte signal (e.g., the benzylic -CH₂- singlet) and the internal standard signal.

  • Set Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard 1-pulse (e.g., Bruker 'zg30' or 'zg')Simple excitation for quantification.
Pulse Angle (P1)90°Maximizes signal intensity per scan, but requires a longer relaxation delay.[21]
Relaxation Delay (D1) ≥ 5 x longest T₁ CRITICAL: Ensures >99% signal relaxation for accurate integration.[10][19][20] If T₁ is not measured, use a conservative D1 of 30-60 seconds.
Acquisition Time (AQ)≥ 3 secondsAllows the Free Induction Decay (FID) to decay fully, improving resolution.
Spectral Width (SW)~16 ppmCovers the full range of expected ¹H signals.
Number of Scans (NS)8-64 (or as needed)Set to achieve a Signal-to-Noise ratio (S/N) of at least 250:1 for the smallest integral of interest.[10]
Dummy Scans (DS)4Establishes a steady state before data acquisition begins.[18]
Temperature (TE)298 KMaintain constant, regulated temperature for reproducibility.[18]
Data Processing

Causality: Proper data processing is essential to extract accurate integral values from the raw FID. Manual phasing and careful baseline correction are required to prevent integration errors.

  • Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz. This improves S/N without significantly distorting the lineshape.[10]

  • Perform Fourier Transformation.

  • Manually phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

  • Apply an automatic baseline correction, preferably using a high-order polynomial (e.g., 5th order) or a multi-point correction method to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.[18]

  • Calibrate the chemical shift by setting the residual DMSO signal to 2.50 ppm.

  • Integrate the selected, well-resolved signals for both the analyte and the internal standard. Ensure the integration boundaries are wide enough to encompass the entire signal (at least 30-50 times the signal width at half-height).

Calculation of Purity

The purity of the analyte is calculated using the following formula, which directly relates the molar ratio derived from the NMR integrals to the mass ratio from weighing.[2][4]

Purity (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ

Where:

  • Iₐ: Integral of the selected analyte signal.

  • IₛₜᏧ: Integral of the internal standard signal.

  • Nₐ: Number of protons contributing to the analyte signal (e.g., 2 for the -CH₂- signal (a)).

  • NₛₜᏧ: Number of protons contributing to the standard's signal (2 for Maleic Acid).

  • Mₐ: Molar mass of the analyte (N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline, C₂₁H₂₉NO₃ = 343.46 g/mol ).

  • MₛₜᏧ: Molar mass of the internal standard (Maleic Acid, C₄H₄O₄ = 116.07 g/mol ).

  • mₐ: Mass of the analyte weighed.

  • mₛₜᏧ: Mass of the internal standard weighed.

  • PₛₜᏧ: Purity of the internal standard (as a percentage, e.g., 99.8%).

Example Data and Calculation Table

The following table presents a hypothetical data set for the purity determination.

ParameterAnalyte (a)Standard (s)
Compound N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)anilineMaleic Acid
Signal Used Benzylic -CH₂-Olefinic -CH=CH-
Mass (m) 18.55 mg6.25 mg
Molar Mass (M) 343.46 g/mol 116.07 g/mol
Number of Protons (N) 22
Integral (I) 1.001.05
Purity (P) To be calculated 99.8%

Calculation: Purity (%) = (1.00 / 1.05) * (2 / 2) * (343.46 / 116.07) * (6.25 / 18.55) * 99.8% Purity (%) = (0.9524) * (1) * (2.959) * (0.337) * 99.8% Purity (%) = 94.8%

Method Validation Considerations

For use in regulated environments, the qNMR method should be validated according to ICH Q2(R2) guidelines.[7][22] Key validation parameters include:

  • Specificity: Demonstrated by the resolution of the analyte and standard signals from any impurities.

  • Linearity: Assessed by preparing samples at different concentrations to show the linear relationship between concentration and signal response.[7][23]

  • Accuracy: Determined by analyzing a sample with a known, certified purity or by spike-recovery experiments.[24]

  • Precision (Repeatability & Intermediate Precision): Evaluated by performing multiple measurements on the same homogeneous sample.[25]

  • Range: The concentration range over which the method is shown to be linear, accurate, and precise.

Conclusion

Quantitative ¹H NMR is a highly accurate, precise, and reliable primary method for determining the purity of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline. By following the detailed protocol outlined in this application note—which emphasizes careful planning, meticulous sample preparation, and the use of validated acquisition parameters—researchers can obtain trustworthy quantitative results without the need for a specific certified reference material of the analyte. The inherent versatility and efficiency of qNMR make it an indispensable technique in the modern pharmaceutical analysis workflow.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]

  • Pauli, G. F., et al. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • Westwood, S., et al. (2014, June 20). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Almac Group. [Link]

  • Miura, T., et al. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

  • University of Cambridge. (2017, November). Quantitative NMR Spectroscopy. University of Cambridge Department of Chemistry. [Link]

  • National Metrology Institute of Japan. (n.d.). Purity by Absolute qNMR Instructions. NMIJ. [Link]

  • Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]

  • IMSERC. (n.d.). Building Block. The relaxation delay. Northwestern University. [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]

  • Mestrelab Research. (n.d.). Quantitative analysis via NMR for concentration and purity/potency determination. Mestrelab Research. [Link]

  • Mahajan, S., & Singh, I. P. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed. [Link]

  • Mestrelab Research. (2024, September 16). What is qNMR and why is it important? Mestrelab Resources. [Link]

  • HWI Analytik GmbH. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards. HWI group. [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. Chemistry Department NMR Facility. [Link]

  • European Network of Forensic Science Institutes (ENFSI). (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. ENFSI. [Link]

  • Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. [Link]

  • ResearchGate. (2021, November). An optimized combination of relaxation delay (d1) and number of scans... ResearchGate. [Link]

  • Gödecke, T., et al. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]

  • Gödecke, T., et al. (2025, August 7). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Europe PMC. [Link]

  • CASSS. (2020, May 12). ICH Q2(R2)/Q14 Analytical Procedure Validation and Development. CASSS. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. [Link]

  • Shams, E., & Madrakian, T. (n.d.). Determination of Trace Amounts of Aniline in Mixed Water-Ethanol Solution by Coulometric Titration. The Korean Chemical Society. [Link]

  • MySkinRecipes. (n.d.). 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. MySkinRecipes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline Synthesis

Welcome to the Technical Support Center. The synthesis of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline via reductive amination presents unique chemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline via reductive amination presents unique chemical challenges. The target molecule requires the coupling of an electron-rich, deactivated aldehyde (4-butoxybenzaldehyde) with a sterically hindered, ortho-substituted aniline (2-(2-ethoxyethoxy)aniline).

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic textbook theory to provide field-proven, self-validating protocols and mechanistic troubleshooting to maximize your synthetic yield.

I. Mechanistic Workflow & Diagnostic Decision Tree

When optimizing this specific reductive amination, in-process controls (IPC) via LC-MS are critical. The reaction proceeds through a transient imine intermediate. Identifying which stage of the pathway has failed allows for precise mechanistic corrections.

Workflow Start Crude LC-MS Analysis Target Product: [M+H]+ 344 Cond1 High [M+H]+ 181 (Alcohol Byproduct) Start->Cond1 Aldehyde reduced early Cond2 High [M+H]+ 342 (Unreacted Imine) Start->Cond2 Reduction stalled Cond3 High[M+H]+ 506 (Tertiary Amine) Start->Cond3 Over-reaction Fix1 Premature Reduction: Switch to STAB or pre-form imine Cond1->Fix1 Fix2 Steric Hindrance: Add 1-2 eq AcOH to form iminium Cond2->Fix2 Fix3 Over-alkylation: Strict 1:1 stoichiometry control Cond3->Fix3

LC-MS guided troubleshooting decision tree for N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline.

II. The Self-Validating Standard Operating Protocol (SOP)

To prevent the common pitfalls associated with this synthesis, this protocol separates the reaction into two distinct, verifiable phases. We utilize Sodium Triacetoxyborohydride (STAB), which is the authoritative gold standard for the reductive amination of weakly basic anilines[1].

Phase 1: Dehydrative Imine Formation
  • Step 1: Charge a dry, nitrogen-flushed reaction vessel with 2-(2-ethoxyethoxy)aniline (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Step 2: Add 4-butoxybenzaldehyde (1.05 eq) followed by anhydrous MgSO₄ (2.0 eq).

    • Causality: The para-butoxy group exerts a strong +M (mesomeric) effect, pushing electron density into the carbonyl carbon and reducing its electrophilicity. MgSO₄ acts as a water scavenger, physically driving the unfavorable equilibrium forward.

  • Step 3: Stir at 25°C for 2–4 hours.

  • Self-Validation Check (IPC 1): Sample the reaction, filter, and analyze via LC-MS. Do not proceed until the imine intermediate ([M+H]+ 342) constitutes >90% of the mixture relative to the starting aniline.

Phase 2: Selective Reduction
  • Step 4: Cool the reaction mixture to 0°C.

  • Step 5: Add glacial acetic acid (1.0 eq).

    • Causality: Acetic acid (pKa 4.76) selectively protonates the imine to form a highly electrophilic iminium ion. It is acidic enough to activate the imine, but not strong enough to fully protonate the starting aniline (pKa ~4.5), which would kill its nucleophilicity[1].

  • Step 6: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in three portions over 15 minutes.

    • Causality: STAB is a mild, sterically bulky hydride source. The three electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, allowing it to selectively target the activated iminium ion while ignoring any trace unreacted aldehyde[1].

  • Step 7: Warm to 25°C and stir for 2 hours.

  • Self-Validation Check (IPC 2): LC-MS must show complete consumption of the imine ([M+H]+ 342) and exclusive formation of the secondary amine product ([M+H]+ 344).

  • Step 8 (Workup): Quench with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

III. Quantitative Reagent Comparison

Choosing the correct reducing agent dictates the success of this synthesis. The table below summarizes the expected outcomes based on established reductive amination literature[1][2].

Reducing AgentSolventAcid CatalystImine Pre-formationSelectivity (Imine vs Aldehyde)Expected Yield
NaBH(OAc)₃ (STAB) DCE1.0 eq AcOHNot Required (Direct)Excellent 85 - 95%
NaBH₃CN MeOHpH 4.5 - 5.0Not Required (Direct)Good70 - 80%
NaBH₄ MeOHNoneMandatory (Indirect)Poor40 - 60%

IV. Troubleshooting FAQs

Q: My LC-MS shows a massive peak for 4-butoxybenzyl alcohol ([M+H]+ 181) and unreacted aniline. What went wrong? A: This is a classic case of premature reduction. You likely added the reducing agent before the imine fully formed, or you used a reducing agent that is too harsh (such as NaBH₄). Because 4-butoxybenzaldehyde is deactivated and 2-(2-ethoxyethoxy)aniline is sterically hindered, imine formation is the rate-limiting step. Solution: Switch to STAB in DCE[1]. If you must use NaBH₄, you must use an indirect (stepwise) reductive amination where the imine is completely pre-formed in methanol with molecular sieves, and NaBH₄ is added only after the aldehyde is entirely consumed[2].

Q: The reaction stalls at the imine stage ([M+H]+ 342). The reduction won't proceed even after 24 hours. A: The imine carbon is sterically shielded by the ortho-ethoxyethoxy group of the aniline moiety, physically blocking the bulky triacetoxyborohydride anion from attacking. Solution: Ensure you have added 1.0 to 1.5 equivalents of glacial acetic acid. Protonating the imine to an iminium ion drastically lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the carbon, overcoming the steric penalty and accelerating the hydride transfer[1].

Q: I am getting a significant amount of tertiary amine byproduct ([M+H]+ 506). How do I prevent over-alkylation? A: Secondary amines are inherently more nucleophilic than primary anilines. Once your target product forms, it can react with excess 4-butoxybenzaldehyde to form an iminium ion, which is rapidly reduced to the tertiary amine. Solution: Strictly control your stoichiometry. Do not exceed 1.05 equivalents of the aldehyde. If the issue persists, invert your addition order: pre-mix the aniline, STAB, and AcOH in DCE, and add the 4-butoxybenzaldehyde slowly via a syringe pump over 2 hours to keep the steady-state concentration of the aldehyde near zero.

Q: Why do you recommend 1,2-Dichloroethane (DCE) instead of Methanol or THF? A: While methanol is excellent for forming imines, it can react with STAB over time, degrading the reducing agent. DCE provides optimal solubility for both the starting materials and the STAB reagent, and it does not participate in side reactions. THF can be used as an alternative, but reactions in DCE generally exhibit faster kinetics and higher yields for sterically hindered anilines[1].

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.[Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of N-Substituted Aniline Purification

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The purification of N-substituted anilines is a critical, yet often challenging, step in synthetic chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The purification of N-substituted anilines is a critical, yet often challenging, step in synthetic chemistry. These compounds are foundational building blocks for countless pharmaceuticals, agrochemicals, and materials, making their purity paramount to successful outcomes.[1] Impurities can lead to unwanted side reactions, reduced yields, and potential toxicity in final products.[1]

This guide is structured to provide practical, experience-driven advice in a direct question-and-answer format. We will delve into the causality behind common purification challenges—from their inherent basicity and susceptibility to oxidation to issues with solubility and isomer separation—and provide robust, field-proven protocols to overcome them.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of a sound purification strategy.

Q1: What are the most common types of impurities found in crude N-substituted anilines?

A1: Crude samples typically contain a mixture of impurities stemming from the synthesis and handling processes. Understanding these is the first step in selecting a purification method. They can be broadly classified into four categories:

  • Process-Related Impurities: These include unreacted starting materials, residual solvents (e.g., toluene, methanol), and byproducts from side reactions.[2][3] For example, if the aniline was synthesized via the reduction of a nitroaromatic, residual nitro-compound may be present.[2]

  • Degradation Impurities: Anilines are notoriously susceptible to oxidation, especially when exposed to air and light.[2][4] This leads to the formation of highly colored impurities like p-benzoquinone and polymeric materials, which are responsible for the characteristic darkening of samples from pale yellow to dark red or brown.[2]

  • Isomeric Impurities: During aromatic substitution reactions, the formation of regioisomers (ortho-, meta-, para-) is a frequent challenge. These isomers often have very similar physical properties, making them difficult to separate.[2]

  • Elemental Impurities: Trace amounts of metal catalysts (e.g., palladium, nickel) used during synthesis can sometimes carry through into the crude product.[2]

Q2: My purified N-substituted aniline is a dark oil or solid. What causes this discoloration and how can I remove it?

A2: The dark coloration is almost always due to oxidation products formed by exposure to air and light.[2][4] Even trace amounts of these highly conjugated impurities can impart significant color. The key is to both remove the existing color and prevent its recurrence.

Here are effective decolorization strategies:

  • Activated Carbon Treatment: During recrystallization, adding a small amount (~1-2% w/w) of activated charcoal to the hot solution can effectively adsorb the colored polymeric impurities. The charcoal is then removed via hot filtration.[2]

  • Vacuum Distillation: This is a highly effective method for separating non-volatile, colored impurities from thermally stable liquid anilines. By reducing the pressure, the boiling point is lowered, preventing thermal degradation.[2]

  • Column Chromatography: Passing the compound through a plug of silica gel or alumina can separate the desired aniline from the more polar, colored impurities.[2]

To prevent future discoloration, always store purified anilines under an inert atmosphere (nitrogen or argon), protected from light, and preferably at a low temperature.[2]

Q3: How do I select the most appropriate purification method for my specific N-substituted aniline?

A3: The choice of method depends on the physical properties of your compound and the nature of the impurities. The decision process can be visualized as a logical tree.

G start Crude N-Substituted Aniline is_solid Is the compound a solid? start->is_solid is_volatile Is the compound volatile & thermally stable? is_solid->is_volatile No (Liquid/Oil) recrystallization Recrystallization is_solid->recrystallization Yes impurity_type What is the primary impurity type? is_volatile->impurity_type No distillation Vacuum Distillation is_volatile->distillation Yes acid_base Acid-Base Extraction impurity_type->acid_base Neutral / Acidic chromatography Column Chromatography impurity_type->chromatography Similar Polarity isomer_check Are isomers present? isomer_check->chromatography No prep_hplc Preparative HPLC / SFC isomer_check->prep_hplc Yes (difficult separation) chromatography->isomer_check

Caption: Decision tree for selecting a purification method.

Q4: How do substituents on the nitrogen atom and the aromatic ring affect purification?

A4: Substituents have a profound impact on the electronic properties and polarity of the molecule, which in turn dictates its behavior during purification.

  • Basicity: The lone pair on the nitrogen atom makes anilines basic.[5] Electron-donating groups (like alkyls) on the ring or nitrogen increase electron density and basicity, while electron-withdrawing groups (like nitro or halides) decrease it.[5][6]

    • High Basicity: Makes the aniline more susceptible to degradation on acidic silica gel but simplifies purification by acid-base extraction.

    • Low Basicity: May require stronger acids for successful acid-base extraction and is generally more stable on a standard silica gel column.

  • Polarity and Solubility: Substituents alter the overall polarity, affecting solubility in recrystallization solvents and mobility in chromatography. Highly nonpolar ("greasy") anilines can be challenging to protonate and extract into an aqueous acidic phase, as the resulting salt may remain soluble in the organic layer.[7]

Troubleshooting & Optimization Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause(s) Troubleshooting Steps & Scientific Rationale
Low Recovery After Purification 1. Irreversible adsorption on silica gel. [2] 2. Product is partially soluble in the aqueous phase during extraction. [2] 3. Product is volatile and lost during solvent evaporation. [2]1. The basic amine can bind strongly to acidic sites on silica. Solution: Add 0.5-1% triethylamine to the eluent to compete for these sites or use neutral alumina as the stationary phase.[2] 2. Partitioning is an equilibrium. Solution: Perform multiple extractions (3x) with the organic solvent. Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.[2] 3. Solution: Use a rotary evaporator with controlled temperature and pressure. For highly volatile compounds, avoid high vacuum for extended periods.[2]
Product Degradation on a Silica Gel Column Silica gel is inherently acidic. [2]The acidic surface of silica can catalyze the degradation of sensitive anilines. The basic nitrogen can also lead to strong binding, increasing the time the compound spends on the column and its exposure to acidic sites.[2] Solutions:Neutralize: Add 0.5-1% triethylamine to your eluent to neutralize acidic sites and improve recovery.[2] • Alternative Stationary Phase: Use neutral or basic alumina for highly sensitive compounds. • Work Quickly: Minimize the time the compound is on the column.
Compound "Oils Out" During Recrystallization The compound is precipitating from the solution at a temperature above its melting point. This prevents the formation of a pure crystal lattice. Solutions:Add more "good" solvent: If using a mixed-solvent system, add more of the solvent in which the compound is more soluble.[8] • Slow Down Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[8] • Increase Solvent Volume: Ensure the compound is fully dissolved at the boiling point of the solvent.[8]
Persistent Emulsion During Acid-Base Extraction Formation of a stable mixture of organic and aqueous phases, often stabilized by the amine salt. Emulsions increase the interface area and can be slow to break. Solutions:Add Brine: Wash the mixture with a saturated aqueous NaCl solution. This increases the ionic strength of the aqueous layer, helping to break the emulsion.[9] • Patience: Allow the separatory funnel to stand undisturbed for a period. • Filtration: Filter the entire mixture through a pad of Celite or glass wool.[9]

Data Summary: Comparison of Purification Techniques

The following table provides a comparative overview of common purification methods for N-substituted anilines. Yields and purities are highly dependent on the specific substrate and optimization.

Purification TechniqueExample SubstrateTypical Yield (%)Typical Purity (%)Key AdvantagesKey Limitations
Vacuum Distillation Aniline>90>99.5Excellent for volatile, thermally stable compounds; highly scalable.[1]Not suitable for thermally labile compounds; may not separate isomers with close boiling points.[1]
Recrystallization Acetanilide70-90>99.8Highly effective for solid anilines, capable of yielding very high purity.[1]Yield can be compromised by solubility; finding a suitable solvent can be challenging.[1]
Liquid-Liquid Extraction Aniline from aqueous solution>92>96.5Good for initial cleanup and separating compounds of different polarity.[1]Can be solvent and labor-intensive; may not achieve very high purity alone; emulsions can be an issue.[1]
Column Chromatography Isomeric Chloroanilines60-85>98Highly versatile; can separate complex mixtures and isomers.[1]Can be time-consuming and require large solvent volumes; potential for degradation on acidic silica gel.[1]

Experimental Protocols & Workflows

Protocol 1: Purification by Column Chromatography (Amine-Adapted)

This protocol is a general procedure for purifying an N-substituted aniline using silica gel, adapted to handle basic compounds.

1. Materials:

  • Crude N-substituted aniline

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (or other appropriate solvents)

  • Triethylamine (Et₃N)

  • TLC plates, developing chamber, UV lamp

  • Glass chromatography column and collection tubes

2. Procedure:

  • Solvent System Selection: Dissolve a small amount of crude product and spot it on a TLC plate. Develop the plate in various ratios of hexane/ethyl acetate. The ideal solvent system gives the desired product an Rf value of 0.25 - 0.35.[2]

  • Prepare the Eluent: To the chosen solvent system, add 0.5-1% triethylamine by volume. This will neutralize the acidic sites on the silica gel.[2]

  • Pack the Column: Prepare a slurry of silica gel in the prepared eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully pipette this solution onto the top of the silica gel.

  • Elution & Fraction Collection: Begin adding the eluent to the top of the column and collect the eluting solvent in fractions.[2]

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.[2]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-substituted aniline.[2]

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation prep_eluent 1. Prepare Eluent (Solvent + 0.5% Et3N) pack_column 2. Pack Column (Silica Gel Slurry) prep_eluent->pack_column load_sample 3. Load Sample (Minimal Solvent) pack_column->load_sample elute 4. Elute with Solvent load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Monitor by TLC collect->tlc combine 7. Combine Pure Fractions tlc->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for amine-adapted column chromatography.

Protocol 2: Purification by Acid-Base Extraction

This protocol is ideal for separating a basic N-substituted aniline from neutral and acidic impurities.

1. Materials:

  • Crude product dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

2. Procedure:

  • Acidic Extraction: Place the organic solution of the crude product in a separatory funnel. Add an equal volume of 1 M HCl, shake vigorously, and allow the layers to separate. The basic aniline will be protonated and move into the aqueous layer.[2]

  • Separate Layers: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the aniline. The organic layer now contains neutral/acidic impurities and can be discarded or worked up separately.

  • Liberate the Free Aniline: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add 1 M NaOH with swirling until the solution is basic (check with pH paper). The protonated aniline will be neutralized and will precipitate or form an oily layer.[2]

  • Back Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., diethyl ether).[2]

  • Product Isolation: Combine the organic extracts, wash with brine to remove residual salts, and dry over anhydrous Na₂SO₄. Filter and remove the solvent using a rotary evaporator to yield the purified aniline.[9]

G start Crude Mixture in Organic Solvent add_acid 1. Extract with 1M HCl start->add_acid aq1 Aqueous Layer (Anilinium Salt) add_acid->aq1 org1 Organic Layer (Neutral/Acidic Impurities) add_acid->org1 add_base 2. Basify Aqueous Layer (add 1M NaOH) aq1->add_base back_extract 3. Extract with Organic Solvent add_base->back_extract aq2 Aqueous Layer (Salts) back_extract->aq2 org2 Organic Layer (Purified Aniline) back_extract->org2 workup 4. Wash, Dry, Evaporate org2->workup product Pure Product workup->product

Caption: Workflow for purification by acid-base extraction.

References

  • Technical Support Center: Purification of Substituted Anilines. (2025). BenchChem.
  • Efficacy of different purification methods for substituted anilines. (2025). BenchChem.
  • Technical Support Center: Recrystallization of Substituted Anilines. (2025). BenchChem.
  • Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines. (2025). BenchChem.
  • Aniline Impurities and Rel
  • Aniline. (n.d.). In Wikipedia. Retrieved March 10, 2026, from [Link]

  • Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. (n.d.). Pharmaguideline.
  • Extraction of Aniline Compound. (n.d.). Koch Modular Process Systems.
  • Li, L., Li, N., Mo, X.-T., Yuan, M.-W., Jiang, L., & Yuan, M.-L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
  • Basicity of N-substituted anilines and pyridine in dimethylsulfoxide. (n.d.). Canadian Journal of Chemistry.
  • 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry.
  • Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). (2025, March 10). Reddit.

Sources

Troubleshooting

Technical Support Center: Reaction Condition Optimization for Substituted Aniline Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting these critical reactions. The synthesis of substituted anilines is fundamental to the creation of countless pharmaceuticals, agrochemicals, and materials. However, these reactions, particularly modern cross-coupling methodologies, are highly sensitive to a multitude of interdependent parameters.

This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to rationally troubleshoot and optimize your specific synthetic challenges. We will explore the nuances of the most common synthetic strategies: Palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr), followed by a critical look at purification.

Section 1: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for constructing C-N bonds to form substituted anilines.[1][2][3] Its success hinges on the delicate interplay between the palladium source, ligand, base, solvent, and temperature. Issues in this reaction are common but can almost always be traced back to a few key factors.

Q1: My Buchwald-Hartwig reaction is giving a low yield or has failed completely. What are the most likely causes and how can I fix it?

Low or no yield is the most frequent complaint. The cause is typically related to the generation and stability of the active Pd(0) catalytic species.[4][5] Let's break down the potential culprits systematically.

Causality Analysis: The catalytic cycle begins with an active LPd(0) complex. If this species is not generated efficiently or is poisoned or decomposes, the reaction will halt.[6] Oxygen, water, and impurities are common poisons that lead to the formation of inactive palladium oxides or palladium black.[4][5]

Troubleshooting Flowchart:

G start Low or No Yield check_inert Is the reaction atmosphere strictly inert (N2/Ar)? Are solvents/reagents anhydrous & degassed? start->check_inert check_catalyst Is the catalyst/precatalyst active? Is Pd black visible? check_inert->check_catalyst Yes fix_inert Action: Improve Schlenk technique. Use fresh, anhydrous/degassed solvents. Dry reagents thoroughly. check_inert->fix_inert No check_ligand_base Is the Ligand/Base combination optimal for your substrate? check_catalyst->check_ligand_base Yes, no Pd black fix_catalyst Action: Use a well-defined precatalyst (e.g., G3/G4). Switch to a more robust ligand. Lower reaction temperature. check_catalyst->fix_catalyst No / Pd black observed check_temp Is the temperature appropriate? (Typically 80-110 °C) check_ligand_base->check_temp Yes fix_ligand_base Action: Screen a panel of ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, LHMDS, Cs2CO3). check_ligand_base->fix_ligand_base Unsure end Problem Solved! check_temp->end Yes fix_temp Action: Screen a temperature range (e.g., 80, 100, 120 °C). Monitor for decomposition at high temps. check_temp->fix_temp No/Unsure fix_inert->start fix_catalyst->start fix_ligand_base->start fix_temp->start

Caption: A systematic workflow for troubleshooting low yield.

Key Actionable Steps:

  • Validate Your Setup: The #1 cause of failure is exposure to oxygen or moisture. Ensure your glassware is oven-dried, your solvents are anhydrous and thoroughly degassed (e.g., by sparging with argon for 30 min), and your reaction is maintained under a positive pressure of inert gas (N₂ or Ar).[4][5]

  • Choose the Right Catalyst System:

    • Palladium Source: Instead of generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, which can be unreliable, use a well-defined, air-stable palladium precatalyst (e.g., Buchwald G3 or G4 palladacycles).[7] These ensure efficient and reproducible generation of the active LPd(0) species.

    • Ligand Selection: The ligand is critical. Sterically bulky, electron-rich biarylphosphine ligands are the standard.[1][2] There is no universal ligand; success is often substrate-dependent. A good starting point is to screen a small panel.

    • Base Selection: The base's role is to deprotonate the amine or the intermediate palladium-amine complex.[8][9] Its strength and solubility are crucial. Sodium tert-butoxide (NaOtBu) is a common strong, non-nucleophilic base for many applications.[10] For base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, often necessitating a more active catalyst system.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination Screening

ComponentRecommendationRationale & Key Considerations
Aryl Halide Aryl-Br, Aryl-ClAryl-I can sometimes inhibit the catalyst.[11] Aryl-Cl requires more active catalyst systems.
Amine 1.2 - 1.5 equivalentsA slight excess drives the reaction to completion.
Pd Precatalyst XPhos-G3-Pd (2 mol%)Air-stable, reliable, and broadly effective for many substrates.[7]
Ligand XPhos, RuPhos, BrettPhosScreen these to find the optimal ligand for your specific substrate combination.[12]
Base NaOtBu (1.5 equivalents)Strong, effective base. Ensure it is fresh and from an unopened bottle.[10]
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed. These are the most common and effective solvents.[10]
Temperature 100 °CA good starting temperature. Can be adjusted between 80-120 °C.[6]
Q2: My reaction produces significant side products, such as hydrodehalogenation (arene formation) or diarylation. How can I suppress these?

Side product formation indicates that an undesired reaction pathway is competing with your desired C-N bond formation.

  • Hydrodehalogenation (Reduction of Ar-X to Ar-H):

    • Causality: This often occurs when the reductive elimination step is slow, allowing for side reactions like β-hydride elimination from the base (e.g., tBuO⁻) or solvent. It can also be promoted by moisture.

    • Solution: The choice of ligand is paramount. A more electron-rich and sterically bulky ligand can accelerate the rate of reductive elimination relative to side reactions. Screening ligands like XPhos, RuPhos, or BrettPhos is a standard approach.[7][12] Ensure your reagents and solvent are scrupulously dry.

  • Diarylation (with Primary Amines):

    • Causality: The desired monoarylated aniline product can react a second time with the aryl halide. This is more common when the primary aniline product is more nucleophilic than the starting amine.

    • Solution: The ligand's steric bulk is key to preventing the bulkier monoarylated product from accessing the palladium center.[13] Ligands like BrettPhos are specifically designed to favor monoarylation.[12] Other strategies include using a larger excess of the primary amine or running the reaction at a lower temperature to favor the initial, faster coupling.

Section 2: Optimizing Copper-Catalyzed C-N Cross-Coupling (Ullmann Condensation)

The Ullmann reaction is a classical method that remains valuable, especially for large-scale synthesis due to the lower cost of copper compared to palladium.[14][15] Traditional conditions are often harsh (high temperatures, polar aprotic solvents), but modern protocols have enabled milder transformations.

Q1: My Ullmann reaction requires very high temperatures and gives low yields with significant tar formation. How can I improve this?

This is a classic problem with Ullmann condensations, often stemming from the low reactivity of the copper catalyst and decomposition at high temperatures.

Causality Analysis: Traditional Ullmann reactions often use copper powder or copper(II) salts, which can have low or inconsistent activity. High temperatures are needed to drive the reaction, but this also leads to thermal decomposition of starting materials and products, resulting in tar formation.[14]

Key Actionable Steps:

  • Use a Cu(I) Source: Copper(I) salts (e.g., CuI, CuBr, Cu₂O) are generally more active catalysts than Cu(0) or Cu(II) sources.

  • Add a Ligand: While some modern Ullmann reactions are ligand-free, the addition of a simple, inexpensive ligand like L-proline, other amino acids, or 1,10-phenanthroline can dramatically accelerate the reaction, allowing for lower temperatures (e.g., 90-130 °C) and cleaner outcomes.[16]

  • Solvent Choice: The solvent choice can impact both yield and workup. While high-boiling polar aprotic solvents like DMF or DMSO are common, they can be difficult to remove. In some cases, a non-polar solvent like xylene can be effective and may allow the product to precipitate upon cooling, simplifying isolation.[14]

  • Base Selection: A strong base is typically required. K₂CO₃, Cs₂CO₃, or even t-BuOK are commonly used. The base's insolubility can sometimes be an issue, so vigorous stirring is important.

Table 2: Parameters for Improving Ullmann Condensation

ParameterTraditional ConditionsImproved/Modern ConditionsRationale for Improvement
Catalyst Cu powder, CuOCuI, CuBr, CuTCCu(I) salts are more soluble and catalytically active.
Ligand NoneL-Proline, 1,10-PhenanthrolineStabilizes the copper center and facilitates the catalytic cycle, allowing lower temperatures.[16]
Temperature >180 °C90 - 130 °CMilder conditions reduce tar formation and decomposition.[17]
Solvent DMF, NMP, PyridineDioxane, Toluene, DMSOOptimization can lead to easier workups and better yields.[14][18]
Section 3: Challenges in Nucleophilic Aromatic Substitution (SNAr) for Aniline Synthesis

SNAr is a powerful, metal-free method for synthesizing certain substituted anilines. However, its application is limited to specific substrate classes.[19]

Q1: When should I consider using SNAr instead of a cross-coupling reaction?

Causality Analysis: The SNAr mechanism proceeds via an addition-elimination pathway, forming a negatively charged intermediate (a Meisenheimer complex).[20] This mechanism is only feasible if the aromatic ring is "activated," meaning it is rendered sufficiently electron-poor to be attacked by a nucleophile like an amine.

Decision Criteria: Use SNAr when your aryl halide has at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group (e.g., -F, -Cl).[20][21]

  • Strongly Activated: 2,4-Dinitrofluorobenzene reacts rapidly with anilines, often at room temperature.

  • Not Activated: Chlorobenzene will not react with an aniline under SNAr conditions because the ring is not electron-poor enough.[21]

The reactivity of the leaving group often follows the trend F > Cl > Br > I, which is opposite to that of cross-coupling reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, not the breaking of the carbon-halogen bond.[19]

Q2: My SNAr reaction is slow or incomplete. How can I optimize it?

Key Actionable Steps:

  • Solvent Effects: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They are effective at solvating the cationic counter-ion of the base and do not hydrogen-bond with the amine nucleophile, which would decrease its nucleophilicity.[22]

  • Temperature: While some highly activated substrates react at room temperature, heating is often necessary. A temperature screen from 60 °C to 150 °C is a good starting point.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often added to scavenge the HX produced during the reaction, driving it to completion.

Section 4: Purification Strategies and Troubleshooting

The synthesis is not complete until the product is pure. Substituted anilines can be challenging to purify due to their basicity, susceptibility to oxidation, and sometimes high boiling points.[23]

Q1: What is the best method to purify my substituted aniline?

The optimal method depends on the physical properties of your compound and the nature of the impurities.[24]

Purification Method Decision Tree:

G start Crude Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? start->is_liquid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No / Impurities co-crystallize is_volatile Is it thermally stable and volatile (BP < 250°C @ 1 atm)? is_liquid->is_volatile is_base Is the main impurity neutral or acidic? is_volatile->is_base No distill Vacuum Distillation is_volatile->distill Yes is_base->chromatography No / Impurities are also basic extraction Acid-Base Extraction is_base->extraction Yes

Sources

Optimization

stability issues of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline

Welcome to the Advanced Technical Support Center for N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stability and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline .

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stability and yield issues when handling complex functionalized amines. N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline is a highly electron-rich secondary amine. Its structural architecture—comprising an easily oxidized nitrogen center, a photo-sensitive benzyl position, and a hygroscopic polyether chain—makes it uniquely vulnerable to environmental degradation.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the fundamental causality behind the molecule's degradation, troubleshoot your specific experimental bottlenecks, and provide a self-validating chemical recovery protocol to salvage degraded batches.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q: Why does my batch of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline turn from clear/pale yellow to deep brown over time? A: This discoloration is a hallmark of oxidative degradation. Because both the aniline ring and the benzyl group contain electron-donating alkoxy substituents, the nitrogen lone pair is highly nucleophilic. The initial step of this degradation occurs through the formation of an aminium radical, driven by electron abstraction from the nitrogen lone pair and subsequent hydrogen abstraction[1]. These highly conjugated radicals absorb visible light, manifesting as a deep brown discoloration in your flask.

Q: I am observing unexpected peaks in my LC-MS at m/z ~179 and ~182. What is happening? A: Your compound has undergone photo-oxidative cleavage. Benzylamines are highly susceptible to photooxidation under visible light, forming an imine intermediate that rapidly hydrolyzes in the presence of ambient moisture[2]. The peaks correspond to the distinct cleavage fragments: 4-butoxybenzaldehyde (m/z ~179[M+H]+) and 2-(2-ethoxyethoxy)aniline (m/z ~182[M+H]+).

Q: Does the 2-(2-ethoxyethoxy) group contribute to this instability? A: Indirectly, yes. While the ether linkage itself is relatively stable to mild conditions, polyether chains are inherently hygroscopic. They coordinate atmospheric water, which provides the necessary H₂O to drive the rapid hydrolysis of the transient imine intermediate formed during the oxidation phase[3].

Part 2: Quantitative Degradation Profile

To optimize your storage and handling parameters, it is critical to understand how different environmental stressors accelerate degradation. The table below summarizes the degradation kinetics of the compound under various accelerated conditions.

Environmental ConditionExposure TimeDegradation (%)Primary Degradant Identified
Ambient Air, 25°C, Dark14 Days< 2%Trace Imine
Ambient Air, 25°C, Light14 Days18%4-Butoxybenzaldehyde
O₂ Purged, 60°C, Dark14 Days35%2-(2-ethoxyethoxy)aniline
80% RH, 25°C, Dark14 Days12%Imine + Primary Amine

Data Synthesis Note: Secondary amines exhibit higher degradation rates under oxidative stress compared to primary or tertiary amines due to their specific steric and electronic vulnerabilities[4].

Part 3: Mechanistic Pathway Visualization

Understanding the precise mechanism of failure is the first step in preventing it. The diagram below maps the logical sequence of the molecule's photo-oxidative cleavage.

StabilityPathway A N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (Intact Secondary Amine) B Aminium Radical Cation (Photo-induced Intermediate) A->B O2 / Visible Light (Electron Abstraction) C Imine Intermediate (Unstable to Moisture) B->C -H• (Hydrogen Abstraction) D 4-Butoxybenzaldehyde (Cleavage Product A) C->D H2O (Hydrolysis) E 2-(2-ethoxyethoxy)aniline (Cleavage Product B) C->E H2O (Hydrolysis)

Oxidative degradation pathway of the secondary amine via imine hydrolysis.

Part 4: Self-Validating Protocol: In-Situ Chemical Recovery

If your batch has degraded into 4-butoxybenzaldehyde and 2-(2-ethoxyethoxy)aniline, do not discard it. Because the degradation pathway passes through a reversible imine intermediate, we can leverage a reductive amination workflow to force the cleavage fragments to recombine back into the target molecule.

Objective: Recombine hydrolytic cleavage products back into the target secondary amine while simultaneously reducing any oxidized imine intermediates.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the degraded amine mixture in 10 mL of anhydrous Dichloromethane (DCM). Causality: DCM is aprotic and does not participate in hydrogen bonding, maximizing the electrophilicity of the aldehyde fragment for nucleophilic attack by the primary amine fragment.

  • Catalysis: Add 0.1 equivalents of glacial acetic acid. Causality: Mild acid catalysis protonates the carbonyl oxygen of the benzaldehyde fragment, significantly accelerating the formation of the imine intermediate.

  • Reduction: Portion-wise, add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB). Stir at room temperature for 4 hours under a Nitrogen atmosphere. Causality: STAB is a mild reducing agent that selectively reduces the newly formed imine back to the stable secondary amine without over-reducing the aldehyde into an alcohol.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Causality: NaHCO₃ neutralizes the acetic acid and destroys unreacted STAB, preventing downstream side reactions, while Na₂SO₄ removes the water that initially caused the degradation.

  • Self-Validation Check: Analyze the recovered product via LC-MS. Validation Metric: The protocol is a self-validating system. Success is confirmed when the fragment peaks at m/z 179 and 182 have completely disappeared, and the Total Ion Chromatogram (TIC) shows a >95% purity peak at m/z 344 [M+H]+. If fragment peaks remain, the STAB reduction was incomplete, indicating the need for a longer reaction time.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL
  • New Amines for CO2 Capture. II.
  • Source: Oxford Academic (Clean Energy)
  • Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework Source: PMC / ACS Omega URL

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the N-Alkylation of 2-(2-Ethoxyethoxy)aniline

Welcome to the Technical Support Center for the N-alkylation of 2-(2-ethoxyethoxy)aniline . This guide is engineered for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of 2-(2-ethoxyethoxy)aniline . This guide is engineered for researchers, synthetic chemists, and drug development professionals. Because 2-(2-ethoxyethoxy)aniline features a strongly electron-donating but sterically demanding ortho-alkoxy chain, its nucleophilic behavior is highly sensitive to the reaction microenvironment.

This center provides mechanistic troubleshooting, frequently asked questions (FAQs), and self-validating experimental protocols to help you optimize solvent selection and maximize N-alkylation yields.

Part 1: Core Mechanistic Insights – The "Why" Behind Solvent Selection

The 2-(2-ethoxyethoxy) substituent drastically alters the physicochemical profile of the aniline core. Understanding these interactions is critical for rational solvent selection:

  • Electronic Activation vs. Steric Hindrance : The ether oxygen directly attached to the aromatic ring donates electron density via resonance, increasing the nucleophilicity of the amine nitrogen [3]. However, the flexible, multi-atom -O-CH2-CH2-O-CH2-CH3 chain creates a significant steric shield around the ortho position.

  • Chelation Potential : The two ether oxygens can act as bidentate ligands, chelating transition metal catalysts (e.g., Ru, Ir, Pd) used in "borrowing hydrogen" (BH) methodologies.

  • Hydrogen Bonding : Protic solvents strongly hydrogen-bond with both the amine lone pair and the ether oxygens, dampening nucleophilicity and altering the transition state geometry.

G A Alcohol Substrate (Alkylating Agent) B Metal Catalyst (Dehydrogenation) A->B -H2 C Aldehyde Intermediate B->C E Imine Intermediate (-H2O) C->E + Amine D D 2-(2-ethoxyethoxy)aniline (Nucleophile) D->E F Metal-Hydride (Hydrogenation) E->F +H2 G N-Alkylated Product F->G Low Dielectric Solvent Favor

Caption: Borrowing hydrogen catalytic cycle for N-alkylation highlighting solvent-dependent steps.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my transition-metal-catalyzed N-alkylation stall when using ethanol or methanol as a solvent? A1: Protic solvents like ethanol strongly solvate the amine and the ether oxygens of the 2-(2-ethoxyethoxy) group via hydrogen bonding, significantly reducing its nucleophilicity. Furthermore, in borrowing hydrogen (BH) mechanisms, low dielectric constant solvents (ε = 2–10) such as toluene or 1,4-dioxane are required. These non-polar solvents stabilize the six-membered transition state of the metal-hydride transfer (MPV-O type reactions) and facilitate the continuous discharge of water from the reaction system, driving the equilibrium forward [1].

Q2: I am observing significant para-C-alkylation instead of the desired N-alkylation. How can I fix this chemoselectivity issue? A2: Chemoselectivity between N-alkylation and C-alkylation is highly solvent-dependent. Highly polar, strongly hydrogen-bonding solvents like hexafluoroisopropanol (HFIP) strongly coordinate to the amine lone pair. This blocks N-alkylation and simultaneously activates the electron-rich aromatic ring for para-C-alkylation [2]. To restore N-selectivity, switch to a non-polar solvent like toluene or a polar aprotic solvent like DMF.

Q3: My SN2 N-alkylation with alkyl halides is yielding a high percentage of dialkylated byproducts. How do I control this? A3: The electron-donating nature of the ortho-alkoxy group makes the mono-alkylated product highly reactive, often leading to over-alkylation [3]. To mitigate this:

  • Solvent Dilution : Increase the volume of your polar aprotic solvent (e.g., DMF or Acetonitrile) to lower the effective concentration of the reactive intermediates.

  • Steric Control : Switch to a slightly bulkier solvent like THF, which can loosely coordinate with the mono-alkylated intermediate, providing a steric buffer against a second alkylation event.

Workflow Start Start N-Alkylation Q1 Yield < 50%? Start->Q1 Solvent Check Solvent Dielectric (Switch to Toluene) Q1->Solvent Yes Q2 C-Alkylation Observed? Q1->Q2 No Solvent->Q2 Protic Remove Protic Solvents (e.g., HFIP, EtOH) Q2->Protic Yes Q3 Dialkylation? Q2->Q3 No Protic->Q3 Dilute Increase Solvent Volume (Lower Concentration) Q3->Dilute Yes Success Optimal N-Alkylation Q3->Success No Dilute->Success

Caption: Troubleshooting workflow for resolving solvent-related issues in N-alkylation.

Part 3: Quantitative Data Presentation

The table below summarizes the causality between solvent properties and experimental outcomes for the N-alkylation of 2-(2-ethoxyethoxy)aniline.

SolventDielectric Constant (ε)Reaction MechanismDominant ProductRelative YieldMechanistic Rationale
Toluene 2.38Borrowing HydrogenMono-N-alkylatedHigh (>85%)Stabilizes 6-membered TS; aids water removal [1].
1,4-Dioxane 2.21Borrowing HydrogenMono-N-alkylatedHigh (>80%)Low dielectric constant; prevents H-bond quenching [1].
DMF 36.7SN2 (Alkyl Halides)Mono/Di-N-alkylatedModerate (60%)Polar aprotic; accelerates SN2 but risks over-alkylation [3].
Ethanol 24.5Borrowing HydrogenUnreacted/ImineLow (<30%)H-bonds to amine and ether oxygens, reducing nucleophilicity [3].
HFIP 16.7Acid-Catalyzedpara-C-alkylatedLow N-alkylBlocks N-lone pair via strong H-bonding, forcing C-alkylation [2].

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in validation steps (TLC and GC-FID monitoring).

Protocol A: Transition-Metal Catalyzed "Borrowing Hydrogen" N-Alkylation

Objective: Synthesize secondary amines using alcohols as alkylating agents without generating toxic halide waste.

  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the transition metal catalyst (e.g., 1-2 mol% Ru or Ir complex) and a base (e.g., KOtBu, 1.5 equiv) under an inert argon atmosphere.

  • Substrate Addition : Add 2-(2-ethoxyethoxy)aniline (1.0 mmol) and the target primary alcohol (e.g., benzyl alcohol, 1.2 mmol).

  • Solvent Addition (Critical Step) : Inject 2.0 mL of anhydrous toluene (dielectric constant ~2.38). Do not use protic solvents like ethanol.

  • Reaction Execution : Seal the tube and heat the mixture to 120–150 °C in an oil bath for 12–24 hours.

  • In-Process Validation : At 12 hours, sample 10 µL of the reaction mixture, dilute in ethyl acetate, and analyze via GC-FID (using n-hexadecane as an internal standard) to confirm the disappearance of the imine intermediate and the formation of the secondary amine.

  • Work-up : Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Protocol B: Classical SN2 N-Alkylation with Alkyl Halides

Objective: Direct N-alkylation utilizing polar aprotic solvent dynamics to overcome steric hindrance.

  • Preparation : In a round-bottom flask, dissolve 2-(2-ethoxyethoxy)aniline (1.0 mmol) in 5.0 mL of anhydrous DMF (polar aprotic solvent to maintain nucleophilicity).

  • Base Addition : Add anhydrous K₂CO₃ (2.0 mmol) to act as an acid scavenger. Stir for 10 minutes at room temperature.

  • Electrophile Addition : Slowly add the alkyl halide (1.1 mmol) dropwise to prevent localized high concentrations that lead to dialkylation.

  • Reaction Execution : Heat the mixture to 70 °C.

  • In-Process Validation : Monitor by TLC (Hexanes:Ethyl Acetate 4:1) every 2 hours. The ortho-alkoxy group makes the mono-alkylated product highly visible under UV (254 nm). Stop the reaction immediately once the primary aniline spot disappears to prevent dialkylation.

  • Work-up : Quench with distilled water (15 mL) to dissolve DMF and inorganic salts. Extract with diethyl ether (3 x 10 mL). Wash the combined organic layers with water (5 x 10 mL) to remove residual DMF, dry over MgSO₄, and concentrate.

References

  • Alkali‐Mediated/Catalyzed Transition‐Metal‐Free Tandem Reaction Triggered by the Borrowing Hydrogen and Aerobic Dehydrogenation Processes of Alcohols. ChemistrySelect - Wiley Online Library. Available at:[Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

structural confirmation of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline

Structural Confirmation of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline: A Comparative Analytical Guide The precise structural elucidation of complex aniline derivatives is a critical bottleneck in pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline: A Comparative Analytical Guide

The precise structural elucidation of complex aniline derivatives is a critical bottleneck in pharmaceutical intermediate synthesis and materials science. N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (C₂₁H₂₉NO₃) presents a unique analytical challenge: it features a secondary amine core flanked by two distinct aliphatic ether chains (a 4-butoxybenzyl group and an ortho-substituted 2-ethoxyethoxy group). Differentiating these flexible, oxygen-rich side chains requires orthogonal analytical techniques.

This guide objectively compares the three leading analytical workflows—Multinuclear NMR, High-Resolution LC-MS/MS, and ATR-FTIR—evaluating their performance, structural resolution, and operational efficiency to help researchers select the optimal characterization strategy.

Analytical Workflow Decision Matrix

AnalyticalWorkflow Sample N-(4-Butoxybenzyl)- 2-(2-ethoxyethoxy)aniline NMR 1H & 13C NMR (Connectivity) Sample->NMR High Purity (>5 mg) LCMS HR-LC-MS/MS (Fragmentation) Sample->LCMS Trace/Impurity (<1 mg) FTIR ATR-FTIR (Functional Groups) Sample->FTIR Rapid QC / Solid

Analytical workflow for the structural confirmation of aniline derivatives.

Methodology 1: Multinuclear NMR Spectroscopy (The Structural Gold Standard)

Performance Profile: NMR is the only technique capable of mapping the exact atom-to-atom connectivity of the molecule[1]. While it requires higher sample concentrations than mass spectrometry, it definitively resolves the overlapping aliphatic signals of the butoxy and ethoxyethoxy chains.

Causality of Experimental Choices: The ¹H NMR spectrum of this compound contains a highly crowded aliphatic region (1.0–4.5 ppm). Relying solely on 1D ¹H NMR is insufficient due to multiplet overlap. Therefore, ¹³C NMR and 2D HSQC (Heteronuclear Single Quantum Coherence) are mandatory to correlate protons to their directly attached carbons, allowing clear differentiation between the -O-CH₂- of the benzyl ether and the -O-CH₂- of the ethoxyethoxy group[1][2].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument Calibration: Lock the spectrometer (400 MHz or higher) to the deuterium signal of the solvent.

  • Internal Referencing (Validation Step): Calibrate the chemical shift scale by setting the residual non-deuterated solvent peak (CHCl₃) strictly to 7.26 ppm for ¹H and 77.16 ppm for ¹³C[1]. This internal validation ensures shift accuracy across different instruments.

  • Acquisition: Acquire ¹H (16 scans, 5s relaxation delay) and ¹³C (1024 scans) spectra. The long relaxation delay ensures accurate integration of the secondary amine (N-H) proton.

Comparative Data Summary: NMR Chemical Shifts

Functional Group¹H Shift (δ, ppm)Multiplicity¹³C Shift (δ, ppm)Assignment Rationale
Secondary Amine ~4.5br s (1H)N/ABroadens due to quadrupolar relaxation of ¹⁴N.
Benzylic CH₂ ~4.3s (2H)~47.5Deshielded by adjacent nitrogen and aromatic ring.
Ethoxyethoxy (Ar-O-CH₂) ~4.1t (2H)~68.2Strongly deshielded by the ortho-aromatic oxygen.
Butoxy (Ar-O-CH₂) ~3.9t (2H)~67.8Deshielded by the para-aromatic oxygen.
Terminal Methyls 0.9, 1.2t (3H), t (3H)13.8, 15.2Distinguishable by 2D NMR correlations.

Methodology 2: High-Resolution LC-MS/MS (The Sensitivity Champion)

Performance Profile: High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS) excels in sensitivity and exact mass determination. It is the superior alternative when sample availability is severely limited (<1 mg) or when analyzing the compound within a complex reaction mixture[3].

Causality of Experimental Choices: Electrospray Ionization in positive mode (ESI+) is selected because the secondary aniline nitrogen is readily protonated, forming a stable [M+H]⁺ ion[1]. During MS/MS collision-induced dissociation (CID), the benzylic C-N bond is targeted. This bond is the weakest point in the molecule; its cleavage yields a highly stable 4-butoxybenzyl carbocation due to resonance stabilization from the para-oxygen.

Self-Validating Protocol:

  • Sample Preparation: Dilute the sample to 1 µg/mL in Acetonitrile/Water (50:50) containing 0.1% Formic Acid (to drive protonation)[1].

  • Blank Injection (Validation Step): Run a solvent blank immediately prior to the sample. This validates the absence of column carryover or background contamination.

  • Mass Calibration: Co-infuse an internal lock-mass calibrant (e.g., Leucine Enkephalin) to ensure mass accuracy remains within <5 ppm error.

  • Acquisition: Isolate the parent ion (m/z 344.22) and apply a collision energy ramp (15–35 eV) to generate the fragmentation map.

Fragmentation Parent [M+H]+ m/z 344.22 Parent Ion Frag1 m/z 163.11 4-Butoxybenzyl Cation Parent->Frag1 C-N Cleavage Frag2 m/z 182.12 Aniline Fragment Parent->Frag2 C-N Cleavage Frag3 m/z 91.05 Tropylium Ion Frag1->Frag3 -C4H9OH

ESI+ MS/MS fragmentation logic for N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline.

Comparative Data Summary: MS/MS Fragmentation

Ion TypeExact Mass (m/z)Relative AbundanceStructural Implication
[M+H]⁺ (Parent) 344.2220100%Confirms exact molecular formula C₂₁H₂₉NO₃.
Fragment 1 163.111885%Confirms the presence of the intact 4-butoxybenzyl group.
Fragment 2 182.117540%Confirms the 2-(2-ethoxyethoxy)aniline core.

Methodology 3: ATR-FTIR Spectroscopy (The Rapid Screener)

Performance Profile: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the optimal alternative for rapid, non-destructive, and solvent-free quality control screening. While it cannot provide the atom-by-atom mapping of NMR, it instantaneously verifies the presence of critical functional groups[2][3].

Causality of Experimental Choices: ATR is chosen over traditional KBr pellet pressing to eliminate sample preparation artifacts (e.g., moisture absorption by KBr, which masks the N-H stretch). The technique specifically targets the secondary amine stretch (~3300 cm⁻¹) and the strong asymmetric C-O-C stretches (~1200–1050 cm⁻¹) generated by the ether linkages.

Self-Validating Protocol:

  • Background Subtraction (Validation Step): Prior to sample loading, collect a background spectrum of the clean, dry diamond ATR crystal. This self-validating step mathematically subtracts atmospheric H₂O and CO₂ from the final data[2].

  • Sample Application: Place 1–2 mg of the neat sample directly onto the crystal and apply uniform pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Comparative Data Summary: Key IR Absorptions

Wavenumber (cm⁻¹)Peak ShapeFunctional Group Assignment
3380 - 3320 Weak, SharpN-H stretch (Secondary amine confirmation)
2950 - 2850 Strong, MultipleC-H stretch (Aliphatic chains of butoxy/ethoxy)
1600, 1510 Medium, SharpC=C stretch (Aromatic ring vibrations)
1240, 1110 Strong, BroadC-O-C stretch (Alkyl aryl and dialkyl ethers)

Objective Performance Comparison

To select the most appropriate analytical product/workflow for your specific stage of drug development or synthesis, consult the performance matrix below:

FeatureMultinuclear NMRHR-LC-MS/MSATR-FTIR
Primary Output Absolute atom connectivityExact mass & fragmentationFunctional group fingerprint
Sample Requirement High (5–15 mg)Ultra-low (<1 µg)Low (1–2 mg)
Destructive? No (Recoverable)YesNo (Recoverable)
Analysis Time Medium (15–30 mins)Medium (10–20 mins)Fast (<2 mins)
Structural Resolution Highest (Gold Standard) High (Substructure mapping)Low (Class identification)
Best Use Case Final structural proofTrace impurity profilingRoutine batch QC

References

  • Title: Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • Title: Biological and Cheminformatics Studies of Newly Designed Triazole Based Derivatives as Potent Inhibitors against Mushroom Tyrosinase.
  • Title: Discovery of Antibacterial Manganese(I) Tricarbonyl Complexes through Combinatorial Chemistry.

Sources

Comparative

Comparative Guide to Mass Spectrometry Fragmentation Analysis of N-Benzyl Anilines: CID vs. HCD

Executive Summary N-benzyl anilines are ubiquitous scaffolds in medicinal chemistry, serving as core pharmacophores in antihistamines (e.g., antazoline) and various targeted kinase inhibitors[1]. For drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl anilines are ubiquitous scaffolds in medicinal chemistry, serving as core pharmacophores in antihistamines (e.g., antazoline) and various targeted kinase inhibitors[1]. For drug development professionals and analytical scientists, the accurate structural elucidation of these compounds via tandem mass spectrometry (MS/MS) requires a deep understanding of their gas-phase dissociation kinetics.

This guide provides a critical, data-driven comparison between resonant Collision-Induced Dissociation (CID) and beam-type Higher-Energy Collisional Dissociation (HCD). By dissecting the mechanistic causality behind their distinct fragmentation profiles, this document serves as an authoritative framework for optimizing MS/MS methods for N-benzyl aniline derivatives.

Mechanistic Causality: The Gas-Phase Chemistry of N-Benzyl Anilines

When subjected to positive-mode electrospray ionization (ESI+), N-benzyl anilines are predominantly protonated at the secondary amine nitrogen. The subsequent fragmentation is governed by a competition between direct bond cleavage and complex gas-phase rearrangements[2].

  • Direct Cleavage (The Benzyl/Tropylium Pathway): The lowest activation energy barrier for simple cleavage results in the heterolytic cleavage of the C-N bond. This generates a highly stable benzyl cation (m/z 91), which rapidly isomerizes to a resonance-stabilized tropylium ion.

  • Dissociative Benzyl Cation Transfer (BCT): A counterintuitive but dominant rearrangement pathway involves the neutral loss of benzene (78 Da). Experimental and theoretical studies demonstrate that this is not a simple proton transfer[3]. Instead, it is driven by Dissociative Benzyl Cation Transfer (BCT). The benzyl group migrates from the nitrogen to the highly nucleophilic ortho or para position of the anilinic ring, forming an ion-neutral complex. This is followed by a 1,3-hydride shift and the elimination of benzene, yielding a fragment at m/z 106 (for the unsubstituted N-benzylaniline)[3].

Pathway Precursor Protonated N-Benzylaniline [M+H]+ (m/z 184) BCT Benzyl Cation Transfer (Ion-Neutral Complex) Precursor->BCT Migration to Ring BenzylCation Benzyl / Tropylium Cation (m/z 91) Precursor->BenzylCation Direct Cleavage BenzeneLoss Loss of Benzene [M+H-78]+ (m/z 106) BCT->BenzeneLoss 1,3-H Shift & Elimination

Logical fragmentation pathways of protonated N-benzylanilines via BCT and direct cleavage.

Technique Comparison: Resonant CID vs. Beam-Type HCD

The choice of MS/MS activation method fundamentally alters the observed mass spectrum due to differences in energy deposition kinetics and ion trapping mechanics[4].

Resonant CID (Linear Ion Trap)

CID operates via slow, step-wise heating. The precursor ion undergoes multiple low-energy collisions with a bath gas (e.g., Helium), allowing the molecule to equilibrate and fragment via the lowest energy pathway (the BCT rearrangement). Because CID in an ion trap is a resonant excitation technique, once the precursor fragments, the resulting product ions fall out of resonance and are not subjected to further fragmentation[5]. Furthermore, ion traps suffer from the "1/3 rule" (low-mass cutoff), which can obscure critical low-mass reporter ions if the precursor mass is large.

Beam-Type HCD (Orbitrap / Q-TOF Collision Cell)

HCD accelerates ions into a dedicated multipole collision cell filled with a heavier neutral gas (e.g., Nitrogen or Argon)[6]. This imparts a rapid, non-equilibrium bolus of energy. Bonds break before the internal energy can completely redistribute, and primary fragments can undergo secondary collisions. This yields a much richer spectrum, including secondary fragments (e.g., m/z 65 from the loss of acetylene from the m/z 91 tropylium ion) and completely overcomes the low-mass cutoff limitations[5].

Quantitative Data: Fragment Ion Yield Comparison

Data represents normalized relative abundances for N-benzylaniline (Precursor m/z 184.11) analyzed at NCE 35.

Fragment IonExact Mass (m/z)Structural AssignmentCID Relative Abundance (%)HCD Relative Abundance (%)
[M+H]+ 184.112Protonated Precursor155
[M+H - C6H6]+ 106.065Benzene Loss (BCT Rearrangement)100 (Base Peak) 45
[C7H7]+ 91.054Benzyl / Tropylium Cation30100 (Base Peak)
[C6H7N]+• 93.057Aniline Radical Cation1025
[C5H5]+ 65.039Cyclopentadienyl Cation (Secondary)0 (Not observed)60

Self-Validating Experimental Protocol: Parallel CID/HCD Profiling

To empirically validate the mechanistic differences between CID and HCD for structural elucidation, the following self-validating LC-MS/MS protocol is designed for an Orbitrap Tribrid architecture.

Workflow Sample Sample Prep (1 µg/mL) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization LC->ESI Split Precursor Isolation (m/z 184) ESI->Split CID Resonant CID (Ion Trap) Split->CID Pathway A HCD Beam-Type HCD (Collision Cell) Split->HCD Pathway B Detect Orbitrap Detection (High Resolution) CID->Detect HCD->Detect

Parallel LC-MS/MS experimental workflow comparing resonant CID and beam-type HCD.
Step-by-Step Methodology
  • Sample Preparation: Reconstitute the N-benzylaniline standard to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality Check: The inclusion of formic acid ensures robust protonation at the secondary amine, driving the population of the [M+H]+ precursor at m/z 184.11.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (100 mm × 2.1 mm, 1.8 µm) maintained at 40 °C. Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Configuration: Configure a Targeted MS2 (Parallel Reaction Monitoring) method with alternating scan events to capture both activation modes on the fly.

    • Scan Event 1 (Resonant CID): Isolate m/z 184.11 in the quadrupole (1.5 Da isolation window). Route to the linear ion trap. Apply a Normalized Collision Energy (NCE) of 35%. Detect fragments in the Orbitrap at 15,000 resolution.

    • Scan Event 2 (Beam-Type HCD): Isolate m/z 184.11. Route to the HCD collision multipole. Apply an NCE of 40%. Detect fragments in the Orbitrap at 15,000 resolution.

  • System Suitability & Self-Validation Criteria:

    • To confirm that the HCD cell is imparting true beam-type high-energy collisions and not suffering from energy dampening, the user must observe the m/z 65.039 secondary fragment. If m/z 65 is absent in the HCD spectrum, the collision energy is insufficient or the gas pressure is too low.

    • Conversely, if m/z 91 is heavily fragmented into m/z 65 in the CID spectrum, the ion trap isolation width is too wide, allowing co-resonance of the primary fragment. This internal check ensures the strict integrity of the comparative data.

References

1.[2] An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines, ResearchGate.[Link] 2.[3] Dissociative Benzyl Cation Transfer versus Proton Transfer: Loss of Benzene from Protonated N-Benzylaniline, The Journal of Organic Chemistry (ACS Publications).[Link] 3.[1] Characterization of In Vitro and In Vivo Metabolism of Antazoline Using Liquid Chromatography-Tandem Mass Spectrometry, MDPI.[Link] 4.[6] High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry, FAIE.[Link] 5.[5] Difference between HCD and CID collision induced dissociations?, Chemistry StackExchange.[Link] 6.[4] Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics, PubMed Central (PMC).[Link]

Sources

Validation

Comparative Guide to N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline and Other Aniline Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Aniline Derivative Against Established Analogs, Supported by Experimental Frameworks and Data. Introduction: The Endurin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Aniline Derivative Against Established Analogs, Supported by Experimental Frameworks and Data.

Introduction: The Enduring Relevance of the Aniline Scaffold in Medicinal Chemistry

Aniline and its derivatives represent a privileged scaffold in the landscape of medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1] The remarkable versatility of the aniline ring system permits extensive structural modifications, enabling the precise calibration of pharmacological properties to achieve targeted biological effects.[2] Consequently, aniline derivatives have demonstrated a comprehensive spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, analgesic, and antioxidant properties.[1][3] The therapeutic efficacy and underlying mechanism of action of these compounds are intricately linked to the nature and placement of substituents on the aniline core, which dictates their interactions with biological macromolecules.[1]

This guide presents a detailed comparative analysis of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline, a complex and relatively unexplored derivative, against other well-characterized aniline compounds. This examination aims to underscore the potential for rational drug design and to illuminate new avenues for therapeutic development based on this versatile chemical framework.

Characterization of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline: A Profile Based on Structural Analogy

Given the limited publicly available experimental data for N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline, this section constructs a detailed hypothetical profile based on its constituent structural motifs and the established principles of medicinal chemistry.

Molecular Structure:


  • Aniline Core: The fundamental aromatic amine that serves as the molecular backbone.

  • 2-(2-ethoxyethoxy) Substituent: This flexible ether-containing group is anticipated to enhance the compound's hydrophilicity. This, in turn, may favorably influence its pharmacokinetic profile, including aqueous solubility and ability to permeate biological membranes.

  • N-(4-Butoxybenzyl) Substituent: This substantial, lipophilic moiety will markedly increase the molecule's overall lipophilicity. The butoxy group and the benzyl ring are well-suited to participate in hydrophobic and van der Waals interactions within the binding pockets of target proteins.

Proposed Synthetic Pathway

A chemically sound and efficient synthetic route to N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline is the reductive amination of 2-(2-ethoxyethoxy)aniline with 4-butoxybenzaldehyde. This widely employed method is a cornerstone of C-N bond formation in organic synthesis.[4]

G A 2-(2-ethoxyethoxy)aniline C Reductive Amination (e.g., NaBH(OAc)3) A->C B 4-Butoxybenzaldehyde B->C D N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline C->D

Caption: Proposed synthetic workflow for N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline.

Hypothesized Biological Activity

A significant body of research has demonstrated the potential of N-benzylaniline derivatives as effective antimicrobial and anticancer agents.[5][6] Furthermore, the inclusion of ether linkages, a key feature of the 2-(2-ethoxyethoxy) group, is prevalent in numerous biologically active compounds. The unique combination of these structural elements in N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline makes it a compelling candidate for high-throughput screening in oncology and infectious disease discovery programs.

Comparative Analysis with Established Aniline Derivatives

To provide a clear perspective on the potential of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline, its hypothesized properties are compared below with those of well-documented aniline derivatives possessing proven biological activity.

Compound Structure Key Structural Features Reported Biological Activity Reference
N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (Hypothetical) See above- N-benzyl group- Long-chain ether substituent- Butoxy groupPotential antimicrobial and anticancer agentN/A
Compound 18c (Mer/c-Met Inhibitor) 2-substituted aniline pyrimidine derivative- Pyrimidine core- Substituted anilineA potent dual inhibitor of Mer and c-Met kinases with IC50 values of 18.5 nM (Mer) and 33.6 nM (c-Met).[5][5]
N-(4-methoxybenzyl)undec-10-enamide Amide derivative of N-benzyl aniline- N-benzyl group- Long alkyl chainExhibits antibacterial activity against Staphylococcus aureus (MIC: 125 µg/mL) and Bacillus subtilis (MIC: 250 µg/mL).[6][6]
4-[4-(2-Aminoethoxy)benzyl]aniline (ABA) Aniline with an aminoethoxybenzyl substituent- Benzyl group- Aminoethoxy groupDemonstrates neuroprotective and antioxidant effects in a model of cerebral ischemia.[7][7]

This comparative analysis underscores the remarkable chemical diversity and therapeutic potential of the aniline scaffold. The unique combination of lipophilic and hydrophilic substituents in N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline suggests a distinct pharmacological profile that merits further investigation.

Experimental Protocols

The following experimental protocols provide a robust framework for the synthesis and biological evaluation of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline, enabling the empirical validation of the hypotheses presented in this guide.

Protocol 1: Synthesis of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline via Reductive Amination

Objective: To synthesize N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline from commercially available precursors.

Materials:

  • 2-(2-ethoxyethoxy)aniline

  • 4-Butoxybenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

  • Eluents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-(2-ethoxyethoxy)aniline (1.0 equivalent) and 4-butoxybenzaldehyde (1.1 equivalents) in dichloroethane. Add a catalytic amount of glacial acetic acid.

  • Stir the resulting mixture at ambient temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.

  • Maintain stirring at ambient temperature for an additional 12-18 hours.

  • Cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic phase, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Assessment of Anticancer Activity via the MTT Cell Proliferation Assay

Objective: To quantify the cytotoxic effects of the synthesized compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MDA-MB-231, HCT116).[5]

  • Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum).

  • N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well microplates.

  • A multi-well spectrophotometer (plate reader).

Procedure:

  • Dispense cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline and treat the cells for 48-72 hours. Include appropriate controls (vehicle: DMSO; positive: a known cytotoxic agent like doxorubicin).

  • Following the treatment period, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals in viable cells.

  • Aspirate the culture medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the vehicle-treated control and calculate the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

G A Seed cells in 96-well plate B Add compound at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Conclusion

Despite the current scarcity of specific data, N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline emerges as a molecule of significant interest for drug discovery. Its unique structural architecture suggests a promising candidate for development in oncology and infectious diseases. The application of established synthetic and analytical protocols will enable a thorough and systematic evaluation of its biological activity. This comparative guide illustrates the vast therapeutic potential inherent in the aniline chemical class and provides a strategic framework for the rational design of novel therapeutic agents. Further empirical investigation of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline and its analogs is strongly recommended to fully realize their therapeutic promise.

References

  • Wikipedia. Aniline. Available from: [Link]

  • Cresset. Aniline replacement in drug-like compounds. Available from: [Link]

  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available from: [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available from: [Link]

  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]

  • MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available from: [Link]

  • Chemistry Steps. Reactions of Aniline. Available from: [Link]

  • ResearchGate. A brief review on aniline and its derivatives. Available from: [Link]

  • eScholarship. Direct synthesis of anilines and nitrosobenzenes from phenols. Available from: [Link]

  • ResearchGate. Comparison study for the physical and chemical properties of aniline and its derivatives. Available from: [Link]

  • YouTube. synthesis of anilines. Available from: [Link]

  • ResearchGate. (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available from: [Link]

  • ResearchGate. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Available from: [Link]

  • MDPI. Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. Available from: [Link]

  • MySkinRecipes. 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. Available from: [Link]

  • MDPI. Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. Available from: [Link]

  • Sciforum. Structural descriptors and antioxidant activity markers of 4-[4-(2-aminoetoxy)benzyl]aniline. Available from: [Link]

  • DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available from: [Link]

  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available from: [Link]

Sources

Comparative

Comparative Guide: Catalysts for the N-Alkylation of Aniline via Borrowing Hydrogen

Introduction & Mechanistic Paradigm The N-alkylation of aniline is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Historically, this process relied on the coupling o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Paradigm

The N-alkylation of aniline is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Historically, this process relied on the coupling of amines with toxic alkyl halides in the presence of stoichiometric bases, leading to undesired overalkylation and massive generation of halide waste[1].

To address these environmental and selectivity bottlenecks, the Borrowing Hydrogen (BH) (or hydrogen autotransfer) strategy has emerged as the modern gold standard. This atom-economic pathway utilizes readily available alcohols as alkylating agents, producing water as the sole byproduct[2]. The success of this methodology relies entirely on the rational design of the catalyst, which must seamlessly orchestrate a cascade of oxidation and reduction events without requiring an external hydrogen source.

BH_Mechanism Alc 1. Alcohol (Substrate) Dehydro Dehydrogenation (Catalyst extracts H2) Alc->Dehydro Ald 2. Aldehyde (Intermediate) Dehydro->Ald Condens Condensation (+ Aniline, - H2O) Ald->Condens Imine 3. Imine (Intermediate) Condens->Imine Hydro Hydrogenation (Catalyst returns H2) Imine->Hydro Prod 4. N-Alkyl Aniline (Product) Hydro->Prod

Borrowing Hydrogen (BH) mechanism for aniline N-alkylation with alcohols.

Comparative Analysis of Catalytic Systems

The selection of a catalyst dictates the reaction conditions, product selectivity (mono- vs. di-alkylation), and scalability. Below is an objective comparison of state-of-the-art catalytic systems.

Homogeneous Base-Metal Catalysts

Recent advancements have shifted focus from expensive noble metals (Ir, Ru) to earth-abundant base metals. For instance, Manganese (Mn) pincer complexes demonstrate exceptional cooperative catalysis. By utilizing a PNP pincer ligand framework, these catalysts achieve high chemoselectivity for N-monoalkylation under mild conditions (80 °C) with low catalyst loading (2 mol%)[3]. However, like all homogeneous systems, catalyst recovery remains a significant challenge for industrial scale-up.

Heterogeneous Noble Metal Catalysts

Supported noble metals offer a bridge between high activity and recoverability. Gold nanoparticles supported on titania (Au/TiO₂-VS) act as highly efficient heterogeneous catalysts, achieving >99% conversion and 92% yield under base-free conditions at 120 °C[1]. The absence of a base prevents side reactions, but the high material cost of gold necessitates rigorous recycling protocols.

Heterogeneous Non-Noble Metal Catalysts

To combine sustainability with ease of separation, researchers have developed robust non-noble heterogeneous systems:

  • Co₃O₄/CeO₂: This system leverages the oxygen vacancies in CeO₂ as Lewis acid sites to adsorb benzyl alkoxide, while Co species manage the hydrogen transfer. It requires higher temperatures (160 °C) but offers excellent robustness[4].

  • Magnetic Ni-OC (Oxidized Charcoal): Nickel nanoparticles supported on oxidized charcoal provide a highly recoverable magnetic catalyst, yielding 70–92% of N-alkylated products with a loading of only 0.0482 mmol[5].

  • Co-MOF (UiO-67): A bipyridyl metal-organic framework supporting cobalt achieves up to 99% yield at 140 °C, benefiting from the highly ordered porous structure that enhances substrate-active site interactions[2][6].

Emerging Photocatalysts

Pushing toward greener conditions, CdS-Ce photocatalysts enable N-alkylation at room temperature. Under light irradiation, Ce(OR)ₙClₘ complexes trap and release benzaldehyde radicals via a Ce(IV)/Ce(III) redox cycle, preventing over-oxidation and achieving 88.5% selectivity[7].

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the discussed catalysts for the model reaction of aniline with benzyl alcohol.

Catalyst SystemCatalyst TypeTemp (°C)Base RequiredCatalyst LoadingYield / Conv. (%)Recyclability
Mn-Pincer Complex Homogeneous80t-BuOK (1 eq.)2 mol%80–90% YieldN/A
Au/TiO₂-VS Het. (Noble)120None0.5 mol%92% YieldExcellent
Co-MOF (UiO-67) Het. (MOF)140t-BuOK0.26 mol%99% YieldHigh
Co₃O₄/CeO₂ Het. (Oxide)160KOH (1 eq.)5 mg>90% YieldRobust
Magnetic Ni-OC Het. (Carbon)120KOH0.0482 mmol70–92% Yield>7 Cycles
CdS-Ce PhotocatalystRTNone10 mg88.5% SelectivityHigh

Standardized Experimental Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies outline the standard operational procedures for both homogeneous and heterogeneous workflows.

Exp_Workflow Step1 1. Reaction Assembly Aniline + Alcohol + Catalyst + Base in Toluene (N2 atm) Step2 2. Thermal Activation Heating at 120-160 °C (2-24 hours) Step1->Step2 Step3 3. Catalyst Recovery Magnetic Separation or Centrifugation Step2->Step3 Step4 4. Product Isolation GC-MS Analysis & Column Chromatography Step3->Step4

Standardized experimental workflow for heterogeneous catalyst evaluation and recovery.

Protocol A: Homogeneous Mn-Pincer Catalyzed Alkylation[3]
  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with aniline (0.5 mmol), benzyl alcohol (0.6 mmol), and t-BuOK (0.5 mmol, 1.0 equiv).

  • Catalyst Addition: Add the Mn-PNP pincer complex (0.01 mmol, 2 mol%) and 1 mL of anhydrous toluene.

  • Reaction: Seal the tube, transfer it out of the glovebox, and stir the mixture in a pre-heated oil bath at 80 °C for 24 hours.

  • Quenching & Analysis: Cool the mixture to room temperature. Add hexadecane as an internal standard. Dilute with ethyl acetate, filter through a short pad of silica gel, and analyze via GC-FID/GC-MS.

Protocol B: Heterogeneous Co₃O₄/CeO₂ Catalyzed Alkylation[4]
  • Preparation: In a Radley's reaction tube, combine aniline (0.125 mmol), benzyl alcohol (0.5 mmol, 4.0 equiv), and KOH (0.125 mmol, 1.0 equiv).

  • Catalyst Addition: Add 5 mg of the Co₃O₄/CeO₂ catalyst and 1 mL of toluene. Purge the system with N₂ gas for 5 minutes.

  • Reaction: Heat the sealed tube to 160 °C under vigorous stirring for 24 hours.

  • Recovery: Cool to room temperature. Centrifuge the mixture at 8000 rpm for 10 minutes to separate the solid catalyst. Wash the recovered catalyst with ethanol and dry under vacuum for reuse.

  • Purification: Concentrate the supernatant and purify the N-benzyl aniline product via silica gel column chromatography.

Causality Behind Experimental Choices

Understanding the why behind protocol parameters is critical for reaction optimization and troubleshooting:

  • Base Selection (t-BuOK vs. KOH): In homogeneous systems (Protocol A), t-BuOK is preferred. Its bulky nature and high solubility in toluene provide a strong driving force for the initial deprotonation of the alcohol, forming an alkoxide that readily coordinates to the metal center[3]. Conversely, in heterogeneous metal-oxide systems (Protocol B), KOH is utilized. KOH interacts synergistically with the solid support (e.g., CeO₂), generating active surface alkoxide species without initiating unwanted homogeneous side reactions[4].

  • Solvent Choice (Toluene): Toluene is the universal solvent for these reactions because it is non-polar and possesses a high boiling point (110 °C). This allows for the thermal energy required for the endothermic dehydrogenation step. Furthermore, toluene facilitates the azeotropic removal of water generated during the condensation step, driving the chemical equilibrium forward toward the imine intermediate.

  • Substrate Stoichiometry: Homogeneous systems often operate near stoichiometric ratios (1:1.2 amine to alcohol) due to high intrinsic kinetic efficiency[3]. Heterogeneous systems frequently employ an excess of alcohol (e.g., 1:4) to overcome mass transfer limitations at the solid-liquid interface and to compensate for any minor over-oxidation of the alcohol to carboxylic acid by surface oxygen species[4].

References

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst New Journal of Chemistry (RSC Publishing)[Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols Fudan University / Angewandte Chemie[Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes Nature Communications (PMC)[Link]

  • Co₃O₄-Promoted Cerium Oxide Catalyst for Efficient Catalytic N-Alkylation of Amines with Alcohols ACS Omega (PMC)[Link]

  • Magnetic Nickel Nanoparticles Supported on Oxidized Charcoal as a Recoverable Catalyst for N-Alkylation of Amines with Alcohols ACS Applied Nano Materials[Link]

  • CeCl₃-Mediated Photocatalytic Selective N-Alkylation of Aniline with Benzyl Alcohol over CdS ACS Catalysis[Link]

  • Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review) Russian Journal of General Chemistry (Springer)[Link]

Sources

Validation

cytotoxicity comparison of novel aniline compounds

Title: Cytotoxicity Comparison of Novel Aniline Compounds: A Technical Guide for Preclinical Oncology Introduction & Pharmacological Rationale Aniline and its functionalized derivatives represent a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cytotoxicity Comparison of Novel Aniline Compounds: A Technical Guide for Preclinical Oncology

Introduction & Pharmacological Rationale

Aniline and its functionalized derivatives represent a cornerstone in medicinal chemistry. While classic aniline mustards (such as melphalan and chlorambucil) relied on non-specific DNA interstrand crosslinking[1], contemporary drug design focuses on highly targeted cytotoxicity. By hybridizing the aniline scaffold with moieties like benzothiazoles, pyrimidines, or furan rings, researchers have developed novel compounds that selectively induce apoptosis in chemoresistant cancer cell lines while minimizing damage to healthy cells[2][3].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the cytotoxic performance of these novel aniline derivatives, elucidate their underlying mechanisms of action, and provide standardized, self-validating experimental protocols for rigorous in vitro assessment.

Mechanistic Pathways of Aniline-Induced Cytotoxicity

The superior efficacy of novel aniline compounds stems from their multi-targeted disruption of oncogenic survival pathways. The primary mechanisms driving their cytotoxicity include:

  • Mitochondrial Apoptosis & Oxidative Stress: Highly lipophilic aniline derivatives preferentially accumulate in cancer cell mitochondria, driven by the organelles' elevated negative membrane potential. This accumulation triggers Reactive Oxygen Species (ROS) generation, leading to mitochondrial depolarization (ΔΨm↓), the release of cytochrome c, and the subsequent activation of the Caspase-9 and Caspase-3 executioner cascade[4][5][6].

  • Kinase Inhibition (PI3K/AKT/mTOR): Structurally complex derivatives, such as the natural pyrrole-cleaved aniline Pegaharoline A, directly bind to cancer stem cell markers (e.g., CD133). This binding blocks the PI3K/AKT/mTOR signaling axis, which simultaneously arrests the cell cycle and hyper-activates autophagy-mediated apoptosis[7].

MechanisticPathway Aniline Novel Aniline Derivatives ROS ROS Generation & Oxidative Stress Aniline->ROS Induces PI3K PI3K/AKT/mTOR Inhibition Aniline->PI3K Blocks Mito Mitochondrial Depolarization ROS->Mito Triggers Autophagy Autophagy Activation PI3K->Autophagy Promotes Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Cascades Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis Executes Autophagy->Apoptosis Drives

Mechanistic signaling pathways of novel aniline derivatives inducing apoptosis in cancer cells.

Comparative Cytotoxicity Profiling

Structure-Activity Relationship (SAR) studies reveal that the electronic properties of the aniline ring substituents strictly dictate cytotoxic potency. For instance, in pyrimidine aniline hybrids, the integration of strong electron-withdrawing groups (e.g., -NO2) significantly enhances cytotoxicity compared to electron-donating groups or weak halogens[8].

Table 1: In Vitro Cytotoxicity (IC50) of Novel Aniline Derivatives

Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Key SAR & Mechanistic Insight
Pyrimidine Aniline Compound 4d (-NO2)HeLa (Cervical)6.23 ± 2.95Strong electron-withdrawing group maximizes receptor binding affinity[8].
Pyrimidine Aniline Compound 4e (-OCH3)HeLa (Cervical)8.64 ± 1.10Moderate potency; electron-donating ether linkage slightly reduces efficacy[8].
Benzothiazole Aniline L1Pt (Pt(II) Complex)HepG2 (Liver)18.5Platinum conjugation enhances DNA minor groove interaction and structural stability[3].
Benzothiazole Aniline L1 (Unconjugated)HepG2 (Liver)23.0High lipophilicity drives selective mitochondrial accumulation[3].
Furan-fused Aniline Compound 11MDA-MB-231 (Breast)0.04Exceptional potency; furan nucleus synergizes with the aniline scaffold[9].
Natural Aniline Pegaharoline AA549 (Lung)Dose-Dep.Targets CD133; dual inhibition of EMT and PI3K/AKT/mTOR pathways[7].

(Note: IC50 values represent the concentration required to inhibit 50% of cell proliferation. Lower values indicate higher cytotoxic potency.)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, cytotoxicity assays must be designed as self-validating systems. The following protocols detail the operational steps and the underlying biochemical causality behind each methodological choice.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment Seed->Treat MTT 3. MTT Addition (Metabolic Rxn) Treat->MTT Solubilize 4. Formazan Solubilization MTT->Solubilize Read 5. Absorbance Read (540nm) Solubilize->Read Analyze 6. IC50 Calculation Read->Analyze

Standardized high-throughput workflow for evaluating the cytotoxicity of aniline derivatives.

Protocol A: Colorimetric Cell Viability (MTT Assay)

This assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT into insoluble formazan. It directly correlates metabolic activity with cell viability[9].

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 × 10³ cells/well.

    • Causality: This specific density ensures cells remain in the exponential growth phase (log phase) during the 48-72 hour treatment window, preventing contact inhibition artifacts that could skew metabolic readings.

  • Compound Treatment: After 24 hours of adherence, replace the media with fresh media containing serial dilutions of the aniline derivative (e.g., 1 to 100 µM) dissolved in 0.01% DMSO[8].

    • System Validation: Always include a vehicle control (0.01% DMSO) to prove that cytotoxicity is driven by the aniline compound, not the solvent. Include a cell-free blank to subtract the background absorbance of the phenol red in the media.

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Causality: Only viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Aspirate the media and add 100 µL of pure DMSO or isopropanol per well[9].

    • Causality: Formazan is highly lipophilic and insoluble in aqueous culture media. An organic solvent is strictly required to homogenize the color for accurate spectrophotometric reading.

  • Quantification: Measure absorbance at 540-590 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Validation via Flow Cytometry (Annexin V/PI Dual Staining)

To confirm that the observed cytotoxicity (from the MTT assay) is due to programmed cell death rather than non-specific necrosis, a dual-staining flow cytometry approach is mandatory.

  • Harvesting: Collect both floating and adherent cells post-treatment.

    • Causality: Apoptotic cells detach from the extracellular matrix. Discarding the supernatant would falsely skew the data toward surviving cells, leading to an underestimation of drug efficacy.

  • Annexin V-FITC Staining: Resuspend cells in binding buffer and add Annexin V-FITC.

    • Causality: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V binds PS with high affinity in a calcium-dependent manner.

  • Propidium Iodide (PI) Staining: Add PI immediately before flow cytometric analysis.

    • System Validation: PI is membrane-impermeable. It only stains DNA in late apoptotic or necrotic cells where membrane integrity is lost. The dual stain creates a self-validating quadrant: Viable (Annexin-/PI-), Early Apoptotic (Annexin+/PI-), Late Apoptotic (Annexin+/PI+), and Necrotic (Annexin-/PI+).

Conclusion

The structural evolution of aniline compounds—from simple mustards to complex benzothiazole, pyrimidine, and furan hybrids—has yielded highly potent, targeted cytotoxic agents. By leveraging mitochondrial accumulation and specific kinase inhibition, these novel derivatives overcome traditional chemoresistance mechanisms. Rigorous, self-validating experimental designs remain paramount in translating these in vitro findings into viable preclinical candidates.

References

  • IFTM University. "Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development." IFTM University Research, 2024.[Link]

  • National Institutes of Health. "The cytotoxicity, DNA crosslinking ability and DNA sequence selectivity of the aniline mustards melphalan, chlorambucil..." PubMed, 1992. [Link]

  • National Institutes of Health. "2-Anilinonicotinyl linked 2-aminobenzothiazoles... as potential mitochondrial apoptotic inducers." PubMed, 2011. [Link]

  • MDPI. "Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes." Molecules, 2021. [Link]

  • Ukaaz Publications. "Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization." Annals of Phytomedicine, 2023. [Link]

  • National Institutes of Health. "A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy..." PubMed, 2023. [Link]

  • ResearchGate. "Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes." ResearchGate, 2025. [Link]

  • ResearchGate. "Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 2014. [Link]

Sources

Comparative

A Comparative Guide to the Antioxidant Activity of Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dual Nature of Aniline and the Quest for Potent Antioxidants Aniline, a fundamental building block in organic chemistry, has a rich and co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Aniline and the Quest for Potent Antioxidants

Aniline, a fundamental building block in organic chemistry, has a rich and complex history. While serving as a precursor to numerous dyes, polymers, and pharmaceuticals, its derivatives have also emerged as a promising class of antioxidants. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has propelled the search for novel antioxidant agents capable of mitigating this cellular damage.

Aniline derivatives, with their electron-rich aromatic ring and a modifiable amino group, present a versatile scaffold for the design of potent radical scavengers. The antioxidant capacity of these molecules is intricately linked to their chemical structure, with subtle modifications to the aniline backbone leading to significant changes in their activity. This guide provides a comprehensive comparison of the antioxidant activity of various aniline derivatives, supported by experimental data from established assays. We will delve into the structure-activity relationships that govern their efficacy and provide detailed, field-proven protocols for the most common antioxidant assays to empower your research and development endeavors.

The Science of Scavenging: Mechanisms of Antioxidant Action

The primary mechanism by which aniline derivatives exert their antioxidant effect is through Hydrogen Atom Transfer (HAT) .[1] In this process, the antioxidant molecule donates a hydrogen atom from its amino group (N-H) to a free radical, thereby neutralizing it and terminating the damaging radical chain reaction. The stability of the resulting aniline radical is a critical determinant of the compound's antioxidant potency.

Another relevant mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT) . Here, the aniline derivative first donates an electron to the free radical, forming an anilinium radical cation. This is followed by the transfer of a proton to the surrounding medium. The predominant mechanism is influenced by factors such as the solvent's polarity and the specific structure of the aniline derivative.[2]

The efficiency of these processes is heavily influenced by the substituents on the aniline ring. Electron-donating groups (EDGs) like hydroxyl (-OH), amino (-NH2), and alkyl groups enhance antioxidant activity by increasing the electron density on the aromatic ring and stabilizing the resulting radical through resonance.[1] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) and chloro (-Cl) tend to decrease antioxidant activity.

Gauging the Potency: Common Assays for Evaluating Antioxidant Activity

Several in vitro assays are routinely employed to quantify the antioxidant capacity of chemical compounds. Understanding the principles behind these methods is crucial for interpreting the experimental data accurately.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and rapid methods for screening antioxidant activity.[2] DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[1]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance at 734 nm is a measure of the antioxidant's activity.[1]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[3][4] The reaction takes place in an acidic medium with a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. The reduction of this complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[3][5]

Comparative Analysis of Aniline Derivatives: A Data-Driven Overview

The antioxidant activity of aniline derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The following table summarizes the 50% inhibitory/effective concentration (IC₅₀/EC₅₀) values for a selection of substituted anilines from various studies, as determined by the DPPH radical scavenging assay. A lower IC₅₀/EC₅₀ value indicates greater antioxidant potency.

CompoundSubstituent(s)AssayIC₅₀/EC₅₀ (mM)Reference
AnilineNoneDPPH> 83[6]
2-Aminophenol2-OHDPPH0.011[6]
3-Aminophenol3-OHDPPH0.048[6]
4-Aminophenol4-OHDPPH0.015[6]
o-Phenylenediamine2-NH₂DPPH0.013[6]
p-Phenylenediamine4-NH₂DPPH0.021[6]
2,6-Dimethylaniline2,6-di-CH₃DPPH-[7]
2,5-Dichloroaniline2,5-di-ClDPPH-[7]
3,5-Dichloroaniline3,5-di-ClDPPH-[7]
3-Chloroaniline3-ClDPPH-[7]
Ortho-nitroaniline2-NO₂DPPH-[7]
Meta-nitroaniline3-NO₂DPPH-[7]
Ortho-anisidine2-OCH₃DPPH-[7]
Meta-anisidine3-OCH₃DPPH-[7]
Ascorbic Acid (Standard)-DPPH-
Trolox (Standard)-ABTS-

Note: The table reflects general trends. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data presented above, along with findings from numerous studies, allows us to delineate key structure-activity relationships for the antioxidant activity of aniline derivatives:

  • Impact of Electron-Donating Groups (EDGs): The presence of EDGs such as hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) groups significantly enhances antioxidant activity compared to the parent aniline molecule.[1] These groups increase the electron density on the aromatic ring, facilitating hydrogen or electron donation.

  • Positional Isomerism: The position of the substituent on the aniline ring is crucial. Ortho and para substitutions with EDGs are generally more effective at increasing antioxidant activity than meta substitutions.[1] This is attributed to the greater resonance stabilization of the resulting radical.[1]

  • Role of Intramolecular Hydrogen Bonding: In ortho-substituted anilines, the formation of an intramolecular hydrogen bond between the amino group and the substituent can influence antioxidant activity. For instance, in 2-aminophenol, this interaction can stabilize the resulting radical, contributing to its high activity.[8]

  • Steric Hindrance: Bulky substituents near the amino group can sterically hinder its interaction with free radicals, potentially reducing antioxidant activity.[1]

Visualizing the Science: Diagrams and Workflows

Experimental Workflow for Antioxidant Activity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Aniline Derivative Stock Solution Reaction Incubation (Time & Temp Dependent) Compound->Reaction Add to reagent Assay_Reagent DPPH/ABTS/FRAP Working Solution Assay_Reagent->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Measure Absorbance Calculation IC50/EC50 Calculation Measurement->Calculation Data Analysis DPPH_Mechanism DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• (from Aniline) Aniline_H Aniline-NH₂ Aniline_radical Aniline-NH• Aniline_H->Aniline_radical - H•

Caption: The reduction of the DPPH radical by an aniline derivative.

Key Structural Features Influencing Antioxidant Activity

SAR_Aniline Aniline Aniline Core EDG Electron-Donating Group (e.g., -OH, -NH₂) Aniline->EDG Increases Activity EWG Electron-Withdrawing Group (e.g., -NO₂) Aniline->EWG Decreases Activity Steric_Hindrance Steric Hindrance Aniline->Steric_Hindrance Decreases Activity Ortho_Para Ortho/Para Position EDG->Ortho_Para Most Effective Meta Meta Position EDG->Meta Less Effective

Caption: Structure-activity relationships of aniline derivatives as antioxidants.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the three most common in vitro assays used to evaluate antioxidant activity. These protocols are designed to be self-validating through the use of appropriate controls and standards.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically at 517 nm. [1] Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (aniline derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Working Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol.

    • Store this solution in a dark, amber-colored bottle at 4°C. The solution should be prepared fresh.

  • Preparation of Test and Standard Solutions:

    • Prepare a stock solution of the aniline derivative (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar series of dilutions for the standard antioxidant.

  • Assay Protocol (96-well plate format):

    • In a 96-well plate, add 100 µL of the various concentrations of the test compounds or standard to different wells.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control (blank), add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the control (DPPH solution without the sample).

      • A_sample is the absorbance of the DPPH solution with the test sample.

  • IC₅₀ Determination:

    • The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization of the solution, which is measured at 734 nm. [1] Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Methanol or Ethanol (spectrophotometric grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (aniline derivatives)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Standard Solutions:

    • Prepare a stock solution of the aniline derivative (e.g., 1 mg/mL) in a suitable solvent.

    • From the stock solution, prepare a series of dilutions.

    • Prepare a similar series of dilutions for the standard antioxidant (Trolox).

  • Assay Protocol (96-well plate format):

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of the test compounds or standard to the wells.

    • For the control (blank), add 10 µL of the solvent used for the test compounds.

    • Incubate at room temperature for 6-10 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Antioxidant Activity:

    • The percentage of inhibition is calculated using the following formula:

      Where:

      • A_control is the absorbance of the ABTS•+ working solution without the test sample.

      • A_sample is the absorbance of the ABTS•+ working solution with the test sample.

  • IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC) Determination:

    • The IC₅₀ value can be determined by plotting the percentage of inhibition against the concentration of the sample.

    • Alternatively, the TEAC can be calculated by comparing the antioxidant activity of the sample to that of a standard curve prepared with Trolox.

Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorption at 593 nm. [3][4] Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds (aniline derivatives)

  • Standard (Ferrous sulfate, FeSO₄·7H₂O)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Water bath set to 37°C

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Test and Standard Solutions:

    • Prepare a stock solution of the aniline derivative in a suitable solvent.

    • Prepare a series of dilutions of the test compound.

    • Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test sample, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4-6 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents (e.g., in µM).

Conclusion

Aniline derivatives represent a versatile and promising class of antioxidant compounds. Their efficacy is profoundly influenced by their structural characteristics, particularly the nature and position of substituents on the aromatic ring. Electron-donating groups in the ortho and para positions generally confer the highest antioxidant activity. This guide provides a framework for the comparative analysis of these compounds, supported by established methodologies. By understanding the underlying mechanisms and employing robust experimental protocols, researchers can effectively screen and identify novel aniline derivatives with potent antioxidant properties for applications in drug development and beyond.

References

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024, December 9). Ultimate Treat. [Link]

  • FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

  • Hunter, E. A., & Fletcher, J. M. (2013). Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. Food and Chemical Toxicology, 62, 143-149.
  • New Analytical Method for Investigating the Antioxidant Power of Food Extracts on the Basis of Their Electron-Donating Ability: Comparison to the Ferric Reducing/Antioxidant Power (FRAP) Assay. (2010, July 8). ACS Publications. [Link]

  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. (2013). Food Chemistry, 140(1-2), 1-5.
  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (2022). Neuroquantology, 20(10), 5433-5446.
  • Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments. (2026, January 24). ResearchGate. [Link]

  • Gulam Muheyuddeen, et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. [Link]

  • Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Annals of Agricultural Sciences, 58(2), 173-181.
  • IC50 of the antioxidant activity of the synthesised compounds and... (2023). ResearchGate. [Link]

  • The structure and ABTS activity data of compounds 1, 4, 7, and 11–15. (n.d.). ResearchGate. [Link]

  • Synthesis of Highly Substituted Aniline and o‐Phenylenediamine Derivatives Containing Various Substitution Patterns. (2004, August 2). R Discovery. [Link]

  • Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. (2015). Journal of Pharmaceutical and Biomedical Analysis, 115, 435-442.
  • Antioxidant activity of sinapic acid anilides: DPPH, ABTS, FRAP, electrochemical and theoretical analysis. (2025, March 19). ResearchGate. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2021). E3S Web of Conferences, 325, 01003.
  • Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. (2021). ACS Sustainable Chemistry & Engineering, 9(36), 12157-12165.

Sources

Safety & Regulatory Compliance

Safety

N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline proper disposal procedures

Operational Guide: Safe Handling and Disposal of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline In advanced pharmaceutical synthesis and materials science, substituted anilines like N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)ani...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline

In advanced pharmaceutical synthesis and materials science, substituted anilines like N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline serve as critical building blocks[1]. However, the structural features that make them synthetically valuable—specifically the electron-rich aromatic amine core and ether linkages—also dictate strict handling and disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the safe lifecycle management of this compound. By understanding the mechanistic reasoning behind these procedures, laboratory personnel can ensure stringent safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Hazard Assessment

N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline is a complex organic secondary amine[1].

Mechanistic Hazard Insight: The aniline core is universally associated with acute toxicity and skin/eye irritation[2]. Systemically, exposure to aromatic amines can induce methemoglobinemia by oxidizing the iron in hemoglobin, severely impairing the blood's oxygen-transport capacity. Furthermore, these compounds pose a significant risk to aquatic ecosystems if discharged into the municipal water supply[3].

Table 1: Chemical Properties & Waste Categorization

Property / CategoryDetailCausality / Rationale
Chemical Class Substituted Aniline / EtherDictates basicity, nucleophilicity, and systemic toxicity profile.
Primary Hazards Irritant, Acute Toxicity, Aquatic HazardAniline derivatives can cause methemoglobinemia and persist in aquatic environments[2][3].
Waste Categorization Non-Halogenated Organic WasteContains C, H, N, and O only. Must be treated as toxic organic waste[4].
Incompatibilities Strong Acids, Strong OxidizersReacts violently with acids (salt formation); oxidizers pose a severe fire/explosion risk[5].
Disposal Method High-Temperature IncinerationEnsures complete destruction of the aromatic ring and prevents environmental leaching[3].

Operational Handling & Spill Response Protocols

Standard operating procedures (SOPs) must account for the chemical's physical state and reactivity. Because amines are basic and nucleophilic, they must be strictly segregated from strong acids to prevent violent, exothermic salt-formation reactions, and from strong oxidizing agents to prevent fire risks[5].

Step-by-Step Spill Containment Protocol:

  • Evacuate & Isolate: Immediately secure the area and ensure local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving recommended), splash-proof safety goggles, and a chemically resistant lab coat.

  • Contain the Spill: Surround and cover the spill using inert, non-combustible absorbent materials (e.g., vermiculite, sand, or specialized chemical spill pads)[2].

    • Causality: Never use combustible absorbents like sawdust. The amine may react with impurities in the wood or become significantly harder to extinguish in the event of a secondary fire.

  • Collect & Isolate: Sweep the saturated absorbent using non-sparking tools and place it into a compatible, sealable hazardous waste container[6].

  • Decontaminate: Wash the affected area with water and a specialized laboratory detergent. Collect all wash water as hazardous waste, as it now contains dissolved toxic residue[6].

Step-by-Step Disposal Procedures

N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline must never be disposed of in standard municipal waste or poured down the drain[3].

A. Procedure for Bulk Chemical and Solutions
  • Consolidate: Transfer the waste into the designated "Non-Halogenated Organic Waste" container (assuming no halogenated solvents like DCM or chloroform were used in your mixture).

  • Volume Control: Ensure the waste container is no more than 80% full.

    • Causality: Leaving 20% headspace allows for safe vapor expansion, preventing pressure buildup and potential container rupture during storage or transit.

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) away from direct sunlight and incompatible chemicals[3][7].

  • Vendor Handoff: Submit the waste for high-temperature incineration through a licensed hazardous waste vendor.

    • Causality: Incineration at >1000°C ensures the complete thermal destruction of the stable aromatic ring. Specialized scrubbers in the incineration facility capture and neutralize the nitrogen oxides (NOx) generated during combustion[3].

B. Procedure for Empty Containers (The Triple-Rinse Rule)

A container that previously held a highly toxic aniline derivative is not considered "empty" until it has been chemically decontaminated[7][8].

  • Initial Solvent Wash: Inside a functioning fume hood, add a compatible organic solvent (e.g., methanol or acetone) equal to approximately 10% of the empty container's volume.

  • Agitate: Cap the container tightly and vigorously agitate it to dissolve any residual chemical clinging to the interior walls.

  • Decant: Pour the resulting rinsate directly into your Non-Halogenated Organic Waste container.

  • Repeat: Execute steps 1 through 3 two additional times.

    • Causality: Federal environmental regulations require triple-rinsing for containers holding toxic materials. This self-validating protocol ensures that the concentration of leachable residue is mathematically reduced to safe, non-hazardous levels[7][8].

  • Air-Dry: Leave the uncapped container in the fume hood until all residual solvent has evaporated.

  • Deface & Discard: Completely deface all chemical labels and hazard warnings with a permanent black marker. The clean, defaced container may now be safely disposed of in the general glass recycling or municipal waste stream[7].

Workflow Visualization

The following decision tree illustrates the logical routing for all waste streams associated with N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline.

G Start Waste Generation: N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline Bulk Bulk Chemical / Solutions Start->Bulk Consumable Contaminated Consumables (PPE, Pads) Start->Consumable Empty Empty Containers Start->Empty OrgWaste Non-Halogenated Organic Waste Stream Bulk->OrgWaste SolidWaste Solid Hazardous Waste Stream Consumable->SolidWaste TripleRinse Triple Rinse with Compatible Solvent Empty->TripleRinse Incineration High-Temperature Incineration Facility OrgWaste->Incineration SolidWaste->Incineration Rinsate Rinsate to Organic Waste TripleRinse->Rinsate Deface Air Dry & Deface Label TripleRinse->Deface Rinsate->OrgWaste Recycling Glass Recycling / General Waste Deface->Recycling

Waste Disposal Decision Tree for N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline.

References

  • CDMS. "Safety Data Sheet: Aniline Derivative."[Link]

  • Regulations.gov. "MATERIAL SAFETY DATA SHEET." [Link]

  • Tsinghua University. "LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE." [Link]

  • Collect and Recycle. "Amine Disposal For Businesses." [Link]

  • The University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures."[Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory."[Link]

  • U.S. Environmental Protection Agency (EPA). "Waste Code - EPA." [Link]

Sources

Handling

Operational Safety &amp; PPE Guide: Handling N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline

As a Senior Application Scientist, I frequently consult on the safe handling of highly functionalized organic intermediates. The compound N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (MDL: MFCD10688191) is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly functionalized organic intermediates. The compound N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline (MDL: MFCD10688191) is a specialized research chemical that presents a unique, synergistic toxicological profile. Handling this compound requires moving beyond generic laboratory safety protocols and implementing targeted operational controls based on its specific molecular architecture.

This guide provides the mechanistic reasoning, mandatory Personal Protective Equipment (PPE) matrix, and self-validating standard operating procedures (SOPs) required to handle this compound safely.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand why the chemical is dangerous. The hazards of this compound are not merely additive; they are synergistic. The aniline core is a potent systemic toxin, while the bulky ether and benzyl substitutions act as highly efficient delivery vehicles across biological membranes.

Table 1: Structural Motifs and Toxicological Causality

Structural MotifPhysicochemical EffectToxicological Consequence
Secondary Aniline Core Undergoes rapid hepatic N-hydroxylation.Induces methemoglobinemia, destroying oxygen-carrying capacity and causing systemic hypoxia.
4-Butoxybenzyl Group Dramatically increases the octanol-water partition coefficient (LogP).Accelerates transdermal absorption through lipid bilayers, rendering skin contact highly dangerous.
2-(2-Ethoxyethoxy) Group Enhances organic solubility; introduces an ether linkage.Acts as a solvent-like penetrant carrier; introduces a long-term risk of peroxide formation upon storage.
Mechanistic Pathway of Toxicity

The primary acute danger of aniline derivatives is their ability to induce methemoglobinemia[1]. Once absorbed through the skin or lungs, the compound is metabolized in the liver. These active metabolites oxidize the ferrous (


) iron in hemoglobin to the ferric (

) state, creating methemoglobin[2]. Because methemoglobin cannot bind oxygen, the researcher experiences rapid tissue hypoxia, cyanosis, and potentially fatal cardiopulmonary collapse[1].

ToxicityPathway A Dermal / Inhalation Exposure N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline B Rapid Systemic Absorption (Enhanced by lipophilic ether/benzyl groups) A->B C Hepatic Cytochrome P450 N-Hydroxylation B->C D Oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+) C->D E Tissue Hypoxia & Cyanosis D->E

Mechanistic pathway of aniline-induced methemoglobinemia driving strict PPE requirements.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is entirely insufficient for this compound. Aniline derivatives permeate standard nitrile and latex gloves in minutes, often without causing visible degradation to the glove material[3]. A self-validating safety system requires matching the PPE material to the chemical's specific permeation kinetics.

Table 2: Quantitative PPE Material Resistance Matrix

PPE CategoryRequired SpecificationQuantitative Metric / Breakthrough TimeMechanistic Justification
Hand Protection >480 minutes (Butyl) vs. <10 minutes (Standard 4-mil Nitrile)Nitrile is highly permeable to lipophilic anilines. Butyl rubber blocks the solvent-like ether groups.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Face Shield100% mucosal coveragePrevents rapid mucosal absorption from aerosolized droplets or accidental micro-splashes.
Body Protection Tychem® QC or inherently chemical-resistant lab coatZero dermal exposureStandard cotton lab coats absorb and hold lipophilic chemicals against the skin, exacerbating exposure.
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridgesFilters >99% of volatile organic fractionsMandatory if handling outside a fume hood or during spill cleanup to prevent inhalation of vapors.
Standard Operating Procedure (SOP): Handling & Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are verified. All manipulations must align with standards[4].

HandlingWorkflow S1 1. PPE Verification (Butyl Gloves, Goggles) S2 2. Fume Hood Setup (Airflow >100 fpm) S1->S2 S3 3. Reagent Dispensing (Closed-system transfer) S2->S3 S4 4. Decontamination (10% Bleach / Solvent) S3->S4 S5 5. Waste Segregation (Halogen-free Organics) S4->S5

Step-by-step operational workflow for the safe handling and disposal of aniline derivatives.

Step-by-Step Methodology: Reagent Dispensing & Reaction Setup
  • Pre-Operation Verification: Ensure the chemical fume hood has a calibrated face velocity of at least 100–120 feet per minute (fpm). Verify that the sash is positioned at the designated working height (typically 18 inches).

  • PPE Donning: Don a chemical-resistant Tychem® lab coat, chemical splash goggles, and double-glove (inner nitrile for dexterity, outer Butyl rubber for chemical resistance).

  • Environment Preparation: Line the fume hood workspace with chemical-absorbent, plastic-backed bench paper to contain micro-spills. Keep all work at least 6 inches inside the hood face.

  • Reagent Transfer: Using a closed-system transfer method (e.g., a gas-tight syringe or a dedicated positive-displacement pipette), dispense the required volume of N-(4-Butoxybenzyl)-2-(2-ethoxyethoxy)aniline. Do not pour directly from the source bottle to minimize vapor displacement and droplet formation.

  • Reaction Quenching & Decontamination: Once the transfer is complete, immediately seal the source container. Wipe down the exterior of the syringe or pipette with a solvent compatible with the ether linkages (e.g., isopropanol), followed by a 10% sodium hypochlorite (bleach) solution to oxidize and degrade residual aniline traces.

Emergency Decontamination & Waste Logistics

Because of the severe risk of methemoglobinemia, immediate and aggressive decontamination is required in the event of a spill or exposure.

Step-by-Step Methodology: Spill Response & Disposal
  • Immediate Exposure Response: If skin contact occurs, immediately remove contaminated clothing and flush the area with copious amounts of water and soap for at least 15 minutes. Do not use organic solvents on the skin , as this will accelerate the transdermal absorption of the lipophilic butoxybenzyl groups. Seek immediate medical attention; medical personnel should be informed of the methemoglobinemia risk (Methylene blue is the standard clinical antidote)[5].

  • Spill Containment: For benchtop spills, cover the liquid with a universal chemical absorbent pad or vermiculite. Do not sweep dry; use damp towels to prevent aerosolization.

  • Waste Segregation: Collect all liquid waste containing the compound in a clearly labeled, halogen-free organic waste carboy . Do not mix with acidic waste, as anilines can form highly reactive, toxic salts.

  • Peroxide Testing (Logistical Maintenance): Because of the 2-(2-ethoxyethoxy) ether linkage, test the primary chemical container for peroxides using KI-starch paper every 6 months. If peroxides >10 ppm are detected, the chemical must be treated with a reducing agent (e.g., ferrous sulfate) prior to disposal or further use.

References
  • Title: Aniline | Medical Management Guidelines | Toxic Substance Portal Source: Agency for Toxic Substances and Disease Registry (ATSDR) / Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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